molecular formula C4H8KO2 B101088 Potassium isobutyrate CAS No. 19455-20-0

Potassium isobutyrate

Cat. No.: B101088
CAS No.: 19455-20-0
M. Wt: 127.20 g/mol
InChI Key: XOOFMQGNGKOHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium isobutyrate is a chemical compound of significant interest in agricultural and biological research, particularly for its role as a precursor to isobutyrate, a short-chain fatty acid (SCFA). Studies have demonstrated that isobutyrate supplementation plays a critical role in ruminant nutrition, where it functions as a key mediator of rumen development. In pre- and post-weaned calves, isobutyrate has been shown to promote growth performance in a dose-dependent manner by significantly increasing ruminal papillae length and width, enhancing total stomach weight, and improving dry matter intake and average daily gain . The mechanism of action involves the upregulation of key metabolic pathways; supplemental isobutyrate increases the relative expression of growth hormone (GH) receptor and the ketogenic enzyme 3-hydroxy-3-methylglutaryl-CoA synthase 1 within the rumen mucosa . This heightened gene expression contributes to systemic metabolic changes, including increased blood concentrations of glucose, acetoacetate, β-hydroxybutyrate, GH, and IGF-1 . Beyond ruminant studies, research into other SCFAs indicates that modulating levels of metabolites like isobutyrate can have correlative effects on behavior, pointing to a broader research potential in neuroscience and metabolomics . This makes this compound a valuable reagent for investigating metabolic programming, epithelial development, and the endocrine functions of SCFAs in various experimental models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19455-20-0

Molecular Formula

C4H8KO2

Molecular Weight

127.20 g/mol

IUPAC Name

potassium;2-methylpropanoate

InChI

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);

InChI Key

XOOFMQGNGKOHOG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)[O-].[K+]

Isomeric SMILES

CC(C)C(=O)[O-].[K+]

Canonical SMILES

CC(C)C(=O)O.[K]

Other CAS No.

19455-20-0

Related CAS

79-31-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium isobutyrate, the potassium salt of isobutyric acid, is a compound of interest in various chemical and biological research fields. This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes. The information is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1][2][3] It is the potassium salt of the branched-chain carboxylic acid, isobutyric acid.[4][5] The properties of this compound and its parent acid are summarized below.

PropertyValueSource
IUPAC Name potassium;2-methylpropanoate[6]
Synonyms Isobutyric Acid Potassium Salt[1][7]
CAS Number 19455-20-0[1][2][3][6][7][8][9][10][11][12][13]
Molecular Formula C4H7KO2[1][7][8][9][10][11]
Molecular Weight 126.20 g/mol [1][2][7][8][14]
Appearance White to Almost white powder to crystal[1][3]
Purity >98.0%[1][3][7]
pKa of Isobutyric Acid 4.84[5][15][16]
Boiling Point of Isobutyric Acid 153-155 °C[5][9][16]
Melting Point of Isobutyric Acid -47 °C[5][16]
Density 0.983 g/cm³[9]
Solubility Soluble in water. Salts of isobutyric acid are more soluble in water than the acid itself.[4][5][17]
Hygroscopic Nature Hygroscopic[2]
Solid Phase Heat Capacity (Cp,solid) 166.95 J/mol·K at 298.15 K
Solid Phase Molar Entropy (S°solid, 1 bar) 192.40 J/mol·K[14]

Synthesis and Purification

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[6]

Experimental Protocol: Synthesis via Neutralization

Objective: To synthesize this compound from isobutyric acid and a potassium base.

Materials:

  • Isobutyric acid ((CH₃)₂CHCOOH)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., deionized water, ethanol)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • pH indicator or pH meter

  • Rotary evaporator (for solvent removal)

  • Drying oven or vacuum desiccator

Procedure using Potassium Hydroxide (KOH):

  • In a reaction flask, dissolve a known molar amount of isobutyric acid in a suitable solvent.

  • Slowly add an equimolar amount of potassium hydroxide solution to the isobutyric acid solution while stirring continuously. The reaction is exothermic.

  • Monitor the pH of the reaction mixture. The endpoint is reached at a neutral pH.

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • The resulting solid is this compound. Dry the product in a drying oven or under vacuum to remove any residual water.

Reaction: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[6]

Procedure using Potassium Carbonate (K₂CO₃):

  • In a reaction flask, dissolve a known molar amount of isobutyric acid in a suitable solvent.

  • Slowly add half the molar amount of potassium carbonate to the isobutyric acid solution while stirring. This is because one mole of K₂CO₃ reacts with two moles of isobutyric acid. Effervescence (release of CO₂) will be observed.

  • Continue stirring until the effervescence ceases, indicating the completion of the reaction.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting this compound solid.

Reaction: 2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[6]

Synthesis_of_Potassium_Isobutyrate IsobutyricAcid Isobutyric Acid (CH₃)₂CHCOOH PotassiumIsobutyrate This compound (CH₃)₂CHCOOK IsobutyricAcid->PotassiumIsobutyrate + KOH PotassiumHydroxide Potassium Hydroxide KOH PotassiumHydroxide->PotassiumIsobutyrate Water Water H₂O PotassiumIsobutyrate->Water +

Synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using several analytical techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the isobutyrate anion is expected to show two main signals: a doublet for the six equivalent methyl (CH₃) protons resulting from coupling with the methine (CH) proton, and a septet for the single methine proton due to coupling with the six methyl protons.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the carbon atoms in the isobutyrate structure.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) would be detected at a mass-to-charge ratio (m/z) of 87.[6] In positive-ion mode, adducts with potassium ions, such as [K(C₄H₇O₂) + K]⁺, may be observed.[6]

Infrared (IR) Spectroscopy

  • IR spectroscopy can be used to identify the characteristic functional groups. The spectrum of this compound will show the absence of the broad O-H stretch of the carboxylic acid and the presence of strong carboxylate (COO⁻) stretching vibrations.

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR Purity_Confirmation Purity and Structural Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation IR->Purity_Confirmation

Analytical Workflow for Characterization.

Safety and Handling

  • Hazards: this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[18]

  • Handling: Use in a well-ventilated area.[18] Avoid breathing dust.[18] Wear protective gloves, clothing, and eye protection.[18] Wash hands thoroughly after handling.[18]

  • Storage: Store at 4°C in a sealed container, away from moisture.[7] The compound is hygroscopic.[2]

Concluding Remarks

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of this compound. The data and protocols presented herein are intended to support researchers and scientists in their work with this compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

Synthesis and Characterization of Potassium Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium isobutyrate (also known as potassium 2-methylpropanoate). This document details the chemical synthesis, purification, and in-depth characterization of the compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1] This acid-base reaction is straightforward and yields the potassium salt and water (or water and carbon dioxide when using potassium carbonate).

The balanced chemical equation using potassium hydroxide is:

(CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O

Experimental Protocol: Synthesis

This protocol details a standard laboratory-scale synthesis of this compound from isobutyric acid and potassium hydroxide.

Materials:

  • Isobutyric acid (C₄H₈O₂, MW: 88.11 g/mol )

  • Potassium hydroxide (KOH, MW: 56.11 g/mol )

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Burette or dropping funnel

  • pH meter or pH indicator strips

  • Heating mantle with temperature control

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific molar quantity of isobutyric acid in a minimal amount of deionized water with stirring.

  • Preparation of KOH Solution: In a separate beaker, prepare a solution of potassium hydroxide by dissolving one molar equivalent of KOH in deionized water. Caution: The dissolution of KOH is highly exothermic and the solution is corrosive.

  • Neutralization: Slowly add the potassium hydroxide solution to the isobutyric acid solution using a burette or dropping funnel while continuously stirring. Monitor the pH of the reaction mixture. The endpoint of the neutralization is a pH of approximately 7.

  • Reaction Completion: After the addition of KOH is complete, gently heat the solution to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Concentration: Concentrate the resulting clear solution of this compound using a rotary evaporator to remove the bulk of the water, which will facilitate subsequent precipitation.

  • Precipitation and Washing: Allow the concentrated solution to cool to room temperature, then place it in an ice bath to induce precipitation of this compound. If precipitation is slow, a small amount of cold ethanol can be added. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a white to off-white crystalline powder.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product IsobutyricAcid Isobutyric Acid Neutralization Neutralization (pH ~7) IsobutyricAcid->Neutralization KOH_Solution KOH Solution KOH_Solution->Neutralization Heating Heating (50-60°C) Neutralization->Heating Concentration Concentration (Rotary Evaporator) Heating->Concentration Precipitation Precipitation (Ice Bath) Concentration->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying PotassiumIsobutyrate This compound Drying->PotassiumIsobutyrate

Synthesis of this compound Workflow

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols and expected results for various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
CAS Number 19455-20-0[2]
Molecular Formula C₄H₇KO₂[2]
Molecular Weight 126.20 g/mol [2]
Appearance White to almost white powder to crystal[2]
Purity >98.0% (T)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.[3]

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterium oxide (D₂O)

  • Concentration: 10-20 mg/mL

  • Reference: Trimethylsilylpropanoic acid (TSP) or internal D₂O signal

  • Temperature: 25°C

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.45Septet1HCH
~ 1.05Doublet6H2 x CH₃

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the isobutyrate anion.[3] The six equivalent methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton (CH). The methine proton appears as a septet due to coupling with the six methyl protons.

Experimental Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Deuterium oxide (D₂O)

  • Concentration: 20-50 mg/mL

  • Reference: 1,4-Dioxane or internal D₂O signal

  • Temperature: 25°C

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 185C=O (carboxylate)
~ 38CH
~ 202 x CH₃

The ¹³C NMR spectrum is anticipated to display three signals, corresponding to the carboxylate carbon, the methine carbon, and the two equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • Instrument: FTIR Spectrometer

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretching (aliphatic)
~ 1560StrongAsymmetric COO⁻ stretching (carboxylate)
~ 1420StrongSymmetric COO⁻ stretching (carboxylate)
1470 - 1450MediumC-H bending (CH₃)
1390 - 1370MediumC-H bending (CH)

The key diagnostic peaks in the FTIR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are characteristic of carboxylate salts.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of this compound.

Experimental Protocol:

  • Instrument: Simultaneous TGA/DSC Analyzer

  • Sample Mass: 5-10 mg

  • Crucible: Alumina

  • Atmosphere: Nitrogen, flow rate of 50 mL/min

  • Heating Rate: 10°C/min

  • Temperature Range: 25°C to 600°C

Expected Thermal Analysis Data:

TechniqueObservation
TGA No significant weight loss is expected until the onset of decomposition. The decomposition temperature will be indicated by a sharp decrease in mass.
DSC An endothermic peak corresponding to melting may be observed, followed by endothermic or exothermic peaks associated with decomposition.

The NIST WebBook provides the following thermodynamic data for this compound:

  • Solid Phase Heat Capacity (Cp,solid): 166.95 J/mol·K at 298.15 K

  • Solid Phase Molar Entropy (S°solid, 1 bar): 192.40 J/mol·K[4]

X-ray Diffraction (XRD)

Powder X-ray diffraction can be used for phase identification and to assess the crystallinity of the bulk sample.

Experimental Protocol:

  • Instrument: Powder X-ray Diffractometer

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 10° to 80°

  • Scan Speed: 2°/min

Expected XRD Data:

The powder XRD pattern of a crystalline sample of this compound would exhibit a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystal structure of the compound and can be used as a fingerprint for identification.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_data Data Output PotassiumIsobutyrate This compound NMR NMR Spectroscopy (¹H and ¹³C) PotassiumIsobutyrate->NMR FTIR FTIR Spectroscopy PotassiumIsobutyrate->FTIR Thermal Thermal Analysis (TGA/DSC) PotassiumIsobutyrate->Thermal XRD X-ray Diffraction PotassiumIsobutyrate->XRD NMR_Data Structural Confirmation NMR->NMR_Data FTIR_Data Functional Group ID FTIR->FTIR_Data Thermal_Data Thermal Stability Thermal->Thermal_Data XRD_Data Crystallinity & Phase ID XRD->XRD_Data

Characterization Workflow for this compound

Conclusion

This technical guide has outlined the synthesis of this compound via a neutralization reaction and detailed the analytical techniques for its comprehensive characterization. The provided experimental protocols and expected data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis and characterization of this compound rely on the careful execution of these procedures and the accurate interpretation of the resulting analytical data.

References

An In-depth Technical Guide to Potassium Isobutyrate (CAS Number: 19455-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium isobutyrate (CAS No. 19455-20-0), the potassium salt of isobutyric acid. This document details its chemical and physical properties, provides a generalized experimental protocol for its synthesis, and summarizes its key spectroscopic characteristics. A significant focus is placed on the biological activities of the isobutyrate anion, particularly its role as a histone deacetylase (HDAC) inhibitor and its modulation of critical cellular signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. As the potassium salt of a short-chain fatty acid, it is freely soluble in water and soluble in ethanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 19455-20-0[2][3][4]
Molecular Formula C₄H₇KO₂[5][6]
Molecular Weight 126.20 g/mol [5][6]
IUPAC Name potassium 2-methylpropanoate[5]
Appearance White crystalline solid[1]
Solubility in Water Freely soluble[1]
Solubility in Ethanol Soluble[1]

Synthesis

The most common and straightforward method for the synthesis of this compound is through a simple acid-base neutralization reaction.[2] This involves reacting isobutyric acid with a potassium-containing base, such as potassium hydroxide or potassium carbonate.

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of this compound. Researchers should adapt this procedure based on their specific equipment and safety protocols.

Materials:

  • Isobutyric acid (C₄H₈O₂)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Dissolution of Base: In a beaker, dissolve a known molar amount of potassium hydroxide in a minimal amount of distilled water with stirring.

  • Neutralization: While stirring, slowly add an equimolar amount of isobutyric acid to the potassium hydroxide solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.

  • pH Adjustment: Monitor the pH of the solution. Continue adding the isobutyric acid until the pH of the mixture reaches approximately 7, indicating complete neutralization.

  • Evaporation: Gently heat the resulting solution to evaporate the water, yielding the crude this compound salt.

  • Purification (Optional): The crude salt can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to remove any residual solvent.

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as NMR, FT-IR, and mass spectrometry, as detailed in the following section.

Spectroscopic and Analytical Data

The structural confirmation of this compound can be achieved through various spectroscopic methods. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of the isobutyrate anion is expected to show two distinct signals: a doublet corresponding to the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, due to spin-spin coupling.[2]

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the methyl carbons, the methine carbon, and the carboxylate carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by the absence of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Mass Spectrometry (MS)

Due to its ionic nature, soft ionization techniques like Electrospray Ionization (ESI) are suitable for the mass spectrometric analysis of this compound.[2] In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) would be detected at a mass-to-charge ratio (m/z) of 87.[2] In positive-ion mode, adducts with potassium ions may be observed.[2]

Biological Activity and Drug Development Potential

The biological significance of this compound lies in the activity of the isobutyrate anion, which is a short-chain fatty acid (SCFA). SCFAs, including isobutyrate, are increasingly recognized for their roles in cellular processes and their therapeutic potential.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for isobutyrate is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, isobutyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression. This activity is linked to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Quantitative data on the HDAC inhibitory activity of the closely related sodium butyrate is presented in Table 2.

ParameterValueCell Line/EnzymeReference(s)
IC₅₀ (HDAC inhibition) 0.80 mM-[7]
IC₅₀ (HDAC1) 0.3 mMHDAC1[8]
IC₅₀ (HDAC2) 0.4 mMHDAC2[8]
IC₅₀ (HDAC7) 0.3 mMHDAC7[8]
IC₅₀ (Cell Viability) 3.1 mM (72h)MDA-MB-468[9]
Modulation of Cellular Signaling Pathways

Isobutyrate has been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies have shown that butyrate can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[1][7][10] This anti-inflammatory effect is a key area of interest for its therapeutic potential in inflammatory diseases.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB-NF-kB IkB-NF-kB Complex IKK->IkB-NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB DNA DNA NF-kB->DNA translocates to nucleus and binds IkB-NF-kB->NF-kB releases Butyrate Butyrate Butyrate->IKK inhibits Gene Transcription Gene Transcription DNA->Gene Transcription induces

Figure 1: Butyrate's inhibition of the NF-κB pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Isobutyrate has been shown to modulate this pathway, often leading to an inhibition of cancer cell migration and an increase in cell differentiation.[8][11]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets regulates Butyrate Butyrate Butyrate->PI3K inhibits

Figure 2: Butyrate's modulation of the PI3K/Akt pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in immunity, proliferation, and apoptosis. Butyrate has been demonstrated to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer effects.[12][13][14][15]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT-STAT STAT->STAT Dimer dimerizes DNA DNA STAT Dimer->DNA translocates to nucleus and binds Butyrate Butyrate Butyrate->JAK inhibits Gene Transcription Gene Transcription DNA->Gene Transcription induces

Figure 3: Butyrate's inhibition of the JAK/STAT pathway.

Applications in Drug Development

The multifaceted biological activities of isobutyrate make this compound a compound of interest for drug development. Its role as an HDAC inhibitor presents opportunities in oncology. Furthermore, its anti-inflammatory properties through the modulation of signaling pathways like NF-κB and JAK/STAT suggest its potential use in the treatment of inflammatory and autoimmune diseases. The use of this compound as a solubility promoter could also be beneficial in pharmaceutical formulations.[2]

Conclusion

This compound is a readily synthesizable compound with significant biological activities attributed to its isobutyrate anion. Its ability to inhibit HDACs and modulate key cellular signaling pathways underscores its potential as a therapeutic agent, particularly in the fields of oncology and immunology. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in exploring its full therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical activities into clinical applications.

References

Solubility of Potassium Isobutyrate in Water and Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium isobutyrate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound in aqueous and organic solvents. Furthermore, it discusses the expected solubility trends based on the physicochemical properties of the compound. Additionally, this guide explores the known cellular signaling pathways of the closely related short-chain fatty acid, butyrate, offering insights into the potential biological roles of the isobutyrate anion, which is of significant interest in drug development and life sciences research.

Introduction

This compound (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. It is a white crystalline powder that is known to be highly soluble in water.[1] Its applications span various fields, including its use as a reagent in chemical synthesis and as a source of the isobutyrate anion in life sciences research.[1] The isobutyrate moiety is of particular interest due to its structural similarity to butyrate, a well-studied short-chain fatty acid with known roles in cellular signaling and as an epigenetic modulator.

A thorough understanding of the solubility of this compound in different solvent systems is crucial for its application in research and development, particularly in areas such as formulation science, drug delivery, and in vitro/in vivo studies. This guide aims to provide the necessary theoretical background and practical methodologies for researchers to accurately determine and understand the solubility characteristics of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₄H₇KO₂[2][3][4]
Molecular Weight 126.20 g/mol [2][3][5][6]
CAS Number 19455-20-0[4]
Appearance White crystalline powder[1]
IUPAC Name Potassium 2-methylpropanoate[2]

Solubility of this compound

Qualitative Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As an ionic salt, it is expected to be highly soluble in polar protic solvents like water, where the polar water molecules can effectively solvate the potassium cations (K⁺) and isobutyrate anions (CH₃CH(CH₃)COO⁻).

Its solubility in organic solvents will be dependent on the polarity of the solvent. It is expected to have some solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the cation. In less polar solvents like alcohols (e.g., ethanol, methanol), the solubility is likely to be lower than in water. For non-polar solvents such as toluene, hexane, or diethyl ether, the solubility of this compound is expected to be very low to negligible, as these solvents cannot effectively stabilize the ionic components of the salt.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in water at various temperatures or in a range of organic solvents. The absence of such data necessitates experimental determination to meet the specific requirements of a research or development project. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of this compound using the isothermal equilibrium method, which is a reliable and widely used technique.

Materials and Equipment
  • This compound (high purity)

  • Solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetone, toluene)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, ion chromatography, or gravimetric analysis)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

G Experimental Workflow for Solubility Determination prep Preparation of Solvent and Solute sat Creation of Saturated Solution (Excess Solute in Solvent) prep->sat equil Equilibration (Constant Temperature and Agitation) sat->equil sep Phase Separation (Centrifugation) equil->sep sample Sampling of Supernatant sep->sample dilute Dilution of Sample sample->dilute quant Quantification of Solute (e.g., HPLC, Gravimetric) dilute->quant calc Calculation of Solubility quant->calc

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved solid from being sampled, attach a syringe filter to the syringe before drawing the liquid.

  • Quantification:

    • Gravimetric Method: Accurately weigh the collected aliquot of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The mass of the dissolved solute and the mass of the solvent can then be determined by difference.

    • Chromatographic Method (e.g., HPLC): Accurately dilute the collected aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the isobutyrate anion.

  • Calculation: Based on the quantification method, calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mol/L).

    • For Gravimetric Method: Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) * 100

    • For Chromatographic Method: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) * Dilution Factor

Cellular Signaling Pathways of the Isobutyrate Anion

While specific signaling pathways for isobutyrate are not as extensively studied as those for its isomer, n-butyrate, the structural similarity suggests that they may share common biological targets. Butyrate is a well-known histone deacetylase (HDAC) inhibitor and also acts as a ligand for several G-protein coupled receptors (GPCRs).[1][5] These interactions trigger downstream signaling cascades that influence various cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.[1][7]

The diagram below illustrates the key signaling pathways associated with butyrate, which serve as a valuable model for understanding the potential biological activities of isobutyrate.

G Potential Signaling Pathways of the Isobutyrate Anion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isobutyrate_ext Isobutyrate (extracellular) gpr41 GPR41 isobutyrate_ext->gpr41 gpr43 GPR43 isobutyrate_ext->gpr43 gpr109a GPR109a isobutyrate_ext->gpr109a isobutyrate_int Isobutyrate (intracellular) isobutyrate_ext->isobutyrate_int Transport pi3k_akt PI3K/Akt Pathway gpr41->pi3k_akt mapk MAPK Pathway gpr43->mapk gpr109a->pi3k_akt hdac HDAC isobutyrate_int->hdac Inhibition gene_expression Gene Expression Changes pi3k_akt->gene_expression mapk->gene_expression histone_acetylation Histone Acetylation hdac->histone_acetylation Deacetylation histone_acetylation->gene_expression

Caption: Putative signaling pathways of isobutyrate based on known butyrate activity.

Conclusion

This technical guide has addressed the topic of this compound solubility by providing a framework for its experimental determination in the absence of readily available quantitative data. The detailed protocol and workflow diagram offer a practical approach for researchers to generate reliable solubility data tailored to their specific needs. Furthermore, the discussion of the potential cellular signaling pathways of the isobutyrate anion, based on the well-documented activities of butyrate, provides a valuable starting point for investigations into its biological functions. For professionals in drug development and other scientific fields, a thorough and experimentally verified understanding of solubility is a critical first step in harnessing the potential of compounds like this compound.

References

Unveiling the Solid-State Architecture of Potassium Isobutyrate: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of potassium isobutyrate, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document outlines the precise atomic arrangement of this compound hemihydrate, details the experimental protocols for its synthesis and crystallographic analysis, and presents the quantitative data in a clear, accessible format.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined to be that of its hemihydrate form. Through single-crystal X-ray diffraction, it has been established that this compound hemihydrate crystallizes in the monoclinic system with the space group P2₁/c. This specific arrangement of atoms in the crystal lattice is fundamental to understanding its physicochemical properties.

The crystallographic data, as reported by O. S. Lebedev and M. Y. Antipin in Zeitschrift für Kristallographie - New Crystal Structures, are summarized in the table below.[1] These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.

Parameter Value
Chemical FormulaC₈H₁₅K₂O₄.₅
Formula Weight261.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.1373(4) Å
b10.2309(4) Å
c12.5691(5) Å
α90°
β104.305(2)°
γ90°
Volume1260.47(9) ų
Data Collection
Temperature240 K

Experimental Protocols

The determination of the crystal structure of this compound hemihydrate involves two critical experimental stages: the synthesis of high-quality single crystals and the subsequent analysis of these crystals using X-ray diffraction.

Synthesis of this compound Hemihydrate Single Crystals

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction.

Materials:

  • Isobutyric acid

  • Potassium hydroxide

  • Distilled water

  • Ethanol

Procedure:

  • An aqueous solution of potassium hydroxide is prepared by dissolving a stoichiometric amount of KOH in distilled water.

  • Isobutyric acid is slowly added to the potassium hydroxide solution with continuous stirring. The reaction is exothermic, and the vessel may require cooling to maintain a controlled temperature.

  • The resulting solution of this compound is then concentrated by slow evaporation of the solvent at room temperature.

  • To promote the growth of single crystals suitable for X-ray diffraction, the concentrated solution is subjected to recrystallization. This is typically achieved by dissolving the crude this compound in a minimal amount of a hot solvent mixture, such as water-ethanol, and allowing it to cool slowly.

  • Over a period of several days, well-formed, transparent single crystals of this compound hemihydrate will precipitate from the solution. These crystals are then carefully harvested for analysis.

Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms within the synthesized crystals is determined using single-crystal X-ray diffraction.

Instrumentation:

  • A four-circle automated diffractometer (e.g., Bruker AXS SMART APEX)

  • Graphite-monochromated MoKα radiation (λ = 0.71073 Å)

  • Low-temperature device for maintaining the crystal at 240 K.

Procedure:

  • Crystal Mounting: A suitable single crystal of this compound hemihydrate is selected under a microscope and mounted on a glass fiber or a cryoloop.

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to 240 K to minimize thermal vibrations of the atoms. The diffractometer then collects a series of diffraction patterns by rotating the crystal through a range of angles while it is irradiated with a fine beam of X-rays.

  • Data Reduction: The collected diffraction data are processed to correct for various experimental factors, such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods. The initial structural model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction intensities. The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is visualized in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_output Final Output start Start: Reagents (Isobutyric Acid, KOH) reaction Neutralization Reaction start->reaction solution Aqueous Solution of This compound reaction->solution evaporation Slow Evaporation solution->evaporation crystallization Recrystallization (e.g., from Water/Ethanol) evaporation->crystallization crystals Single Crystals of This compound Hemihydrate crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer, 240 K) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure & Crystallographic Data refinement->final_structure

Caption: Experimental workflow for this compound crystal structure analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Potassium Isobutyrate

This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound (CAS 19455-20-0), also known as potassium 2-methylpropanoate.[1] The document summarizes available quantitative data, outlines detailed experimental protocols for determining thermodynamic parameters, and illustrates key relationships and workflows through diagrams.

Core Thermodynamic Properties

This compound is a white crystalline powder that is highly soluble in water.[2] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems. The available data, primarily from the NIST Chemistry WebBook, is summarized below.

Quantitative Thermodynamic Data

The following table presents the standard thermodynamic values for solid this compound.

PropertyValueUnitsTemperature (K)ConditionsSource
Molar Heat Capacity (Cp,solid)166.95J·mol⁻¹·K⁻¹298.15Constant Pressure[1][3]
Standard Molar Entropy (S°solid)192.40J·mol⁻¹·K⁻¹298.151 bar[3]

Note: Data for the standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) for this compound were not found in the reviewed literature.

Physical and Chemical Properties
PropertyValue / DescriptionSource
Molecular FormulaC₄H₇KO₂[1][4]
Molecular Weight126.20 g/mol [4][5]
AppearanceWhite to almost white powder/crystal
SolubilityHighly soluble in water[2]

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties is achieved through various experimental techniques. While specific studies detailing the protocols for this compound are sparse, methodologies for analogous carboxylate salts and related compounds are well-established.

Determination of Enthalpy, Entropy, and Gibbs Free Energy from Solubility

Given that this compound is highly soluble in water, its thermodynamic properties of dissolution (ΔH°, ΔS°, and ΔG°) can be determined by measuring its solubility at various temperatures.[2][6] The process relies on the relationship between the solubility product constant (Ksp), temperature, and the Gibbs free energy.[6]

Experimental Protocol:

  • Preparation of Saturated Solutions: Prepare a series of saturated solutions of this compound in deionized water at different, constant temperatures (e.g., 288 K, 298 K, 308 K, 318 K). Constant stirring for an extended period (e.g., 24 hours) is required to ensure equilibrium is reached.

  • Concentration Determination: At each temperature, carefully extract an aliquot of the supernatant liquid, ensuring no solid is transferred. Determine the molar concentration (solubility, s) of this compound in each sample. This can be achieved through titration with a standardized acid or by gravimetric analysis after evaporating the solvent.

  • Calculation of Ksp: For the dissolution of this compound, C₃H₇COOK(s) ⇌ K⁺(aq) + C₃H₇COO⁻(aq), the solubility product is given by Ksp = [K⁺][C₃H₇COO⁻]. Assuming 1:1 stoichiometry, Ksp = s².[6]

  • Thermodynamic Analysis: The Gibbs free energy of dissolution is calculated using the equation: ΔG° = -RT ln(Ksp) , where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.[6]

  • Van't Hoff Plot: The relationship between Ksp, enthalpy (ΔH°), and entropy (ΔS°) is described by the Van't Hoff equation: ln(Ksp) = -ΔH°/R * (1/T) + ΔS°/R .[6] By plotting ln(Ksp) versus 1/T, a linear relationship is obtained.

    • The enthalpy of dissolution (ΔH°) is calculated from the slope of the line (Slope = -ΔH°/R).

    • The entropy of dissolution (ΔS°) is calculated from the y-intercept (Intercept = ΔS°/R).

G cluster_0 Experimental Steps cluster_1 Data Analysis A Prepare Saturated Solutions at Various Temperatures (T) B Determine Molar Solubility (s) A->B C Calculate Ksp = s² for each Temperature B->C D Calculate ΔG° = -RT ln(Ksp) for each Temperature C->D E Plot ln(Ksp) vs. 1/T (Van't Hoff Plot) C->E F Determine Slope and Intercept from Linear Regression E->F G Calculate ΔH° = -Slope * R F->G H Calculate ΔS° = Intercept * R F->H

Workflow for Determining Thermodynamic Properties from Solubility.
Calorimetric Measurement of Heat Capacity

Heat capacity is a fundamental property that can be measured directly using calorimetry. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed for thermal analysis of salts.[7]

Experimental Protocol (DSC for Heat Capacity):

  • Sample Preparation: A precisely weighed sample of dried this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an isothermal segment, a linear heating ramp (e.g., 10 K/min) through the temperature range of interest, and a final isothermal segment.

  • Measurement Runs: Three separate runs are performed using the same temperature program:

    • Baseline Run: Both the sample and reference holders are empty to measure the baseline heat flow.

    • Sapphire Run: A standard material with a known heat capacity, such as sapphire, is run to calibrate the instrument.

    • Sample Run: The this compound sample is run.

  • Data Analysis: The heat flow (mW) is recorded as a function of temperature. The heat capacity (Cp) of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard, according to ASTM E1269.

G cluster_prep Preparation cluster_exp DSC Measurement Sequence cluster_analysis Analysis prep Weigh Sample and Seal in DSC Pan run1 1. Baseline Run (Empty Pans) prep->run1 run2 2. Standard Run (Sapphire) run1->run2 run3 3. Sample Run (this compound) run2->run3 analysis Record Heat Flow vs. Temperature for all runs run3->analysis calc Calculate Cp using: Cp(sample) = Cp(std) * (ΔHF_sample / ΔHF_std) * (m_std / m_sample) analysis->calc

Generalized Workflow for Heat Capacity Measurement by DSC.

Fundamental Thermodynamic Relationships

The spontaneity of a chemical process, such as dissolution, is governed by the Gibbs free energy (ΔG), which integrates the contributions of enthalpy (ΔH) and entropy (ΔS). This relationship is described by the Gibbs-Helmholtz equation.[6][8]

ΔG = ΔH - TΔS

  • ΔH (Enthalpy): Represents the heat change of the system. A negative value (exothermic) favors spontaneity.

  • ΔS (Entropy): Represents the change in disorder or randomness. A positive value (increased disorder) favors spontaneity.

  • T (Temperature): The absolute temperature in Kelvin, which modulates the contribution of the entropy term.

The spontaneity of a reaction depends on the sign of ΔG:

  • ΔG < 0: The process is spontaneous under the given conditions.[9]

  • ΔG > 0: The process is non-spontaneous.[9]

  • ΔG = 0: The system is at equilibrium.

G G Gibbs Free Energy (ΔG) Spontaneity H Enthalpy (ΔH) Heat Change H->G - S Entropy (ΔS) Disorder S->G - T * T Temperature (T) T->G modulates S

Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

References

Potassium Isobutyrate (CAS: 19455-20-0): A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide to the safety, handling, and properties of Potassium Isobutyrate, also known as Potassium 2-methylpropanoate or Isobutyric Acid Potassium Salt. The information is compiled from various Safety Data Sheets (SDS) and chemical databases, intended for use by researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is the potassium salt of isobutyric acid. It presents as a white to almost white, hygroscopic powder or crystalline solid.[1]

PropertyDataSource(s)
Molecular Formula C₄H₇KO₂[1][2][3]
Molecular Weight 126.20 g/mol [1][2][3]
CAS Number 19455-20-0[1][3][4]
EC Number 243-077-8[1]
Appearance White to almost white powder or crystals. Hygroscopic solid.[1]
Boiling Point 155°C[1]
Flash Point 58°C[1]
Storage Temperature Room temperature, 4°C for long-term sealed storage.[1][3]

Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of this compound. Researchers should handle the substance with care, adhering to the more stringent classification until further data is available.

  • ECHA C&L Inventory Data: According to aggregated data from 5 reports submitted to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for GHS hazard classification.[2] Several suppliers also state it is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]

  • Supplier-Specific Classifications: In contrast, other suppliers have classified the substance with the following hazards:

    • GHS07 (Warning) [3]

    • Hazard Statements:

      • H302: Harmful if swallowed[3]

      • H315: Causes skin irritation[3][5]

      • H319: Causes serious eye irritation[3][5]

      • H335: May cause respiratory irritation[3][5]

Given these discrepancies, it is prudent to handle this compound as a substance that can cause skin, eye, and respiratory irritation.

First-Aid Measures

Standard first-aid protocols should be followed in case of exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation If fumes or dust are inhaled, remove the individual to fresh air. Seek medical attention for any breathing difficulty.[1][5]
Skin Contact Wash the exposed area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If large quantities are swallowed, rinse the mouth with water and call a physician immediately. Never give anything by mouth to an unconscious person.[1][5]

Handling, Storage, and Personal Protection

Proper laboratory practices are essential when working with this compound to minimize exposure risk.

  • Avoid all personal contact, including the inhalation of dust.[5]

  • Use only in a well-ventilated area.[5]

  • Minimize dust generation during handling.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in the work area.[1][5]

  • Store in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed and sealed.[1][5]

  • Protect from sunlight, heat sources, and moisture.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

ControlSpecificationSource(s)
Engineering Controls Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[5][6]
Eye/Face Protection Wear chemical safety goggles or glasses.[5]
Skin Protection Wear suitable protective gloves and clothing to prevent skin contact.[5]
Respiratory Protection In case of insufficient ventilation or dust generation, wear a dust respirator.[5]

Accidental Release and Fire-Fighting Measures

In the event of a spill, the following workflow should be initiated to ensure safety and proper containment.

Accidental_Spill_Response start Spill Occurs assess Assess Hazard (Minor vs. Major) start->assess evacuate Alert Personnel & Evacuate Area (if major) assess->evacuate Major Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill evacuate->ppe contain Contain Spill Prevent entry to drains/waterways ppe->contain cleanup Clean Up Spill contain->cleanup dry_spill Use dry cleanup procedures (Sweep, shovel, or vacuum) Avoid generating dust cleanup->dry_spill dispose Place in sealed, labeled container for disposal cleanup->dispose decontaminate Decontaminate Area Wash with water dispose->decontaminate end Response Complete decontaminate->end

Caption: General workflow for responding to an accidental chemical spill.

Minor Spills:

  • Clean up spills immediately.[5]

  • Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Use dry clean-up procedures to avoid generating dust.[5]

  • Sweep, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[5]

Major Spills:

  • Alert personnel in the area and notify emergency services of the hazard's location and nature.[5][7]

  • Control personal contact by wearing appropriate protective clothing.[5]

  • Prevent spillage from entering drains or water courses.[5]

  • Follow the cleanup procedures outlined for minor spills.[5]

  • Fire Hazard: The substance is considered non-combustible and not a significant fire risk. However, containers may burn in a fire.[5]

  • Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire. There are no restrictions on the type of extinguisher.[1][5]

  • Hazardous Combustion Products: When heated to decomposition, it may emit corrosive fumes and oxides of carbon.[1][5]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear. Cool fire-exposed containers with a water spray from a protected location.[5][8]

Stability and Reactivity

ParameterDescriptionSource(s)
Reactivity No specific reactivity hazards are known under normal conditions.
Chemical Stability Stable under ordinary conditions of use and storage.[1]
Possibility of Hazardous Reactions Hazardous polymerization will not occur.[1]
Conditions to Avoid No specific conditions to avoid have been identified, but exposure to moisture should be minimized due to its hygroscopic nature.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products When heated to decomposition, the substance may emit oxides of carbon and other fumes.[1]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.

  • Acute Toxicity: No LD50/LC50 information was found for normal routes of occupational exposure.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a possible or confirmed human carcinogen by IARC, ACGIH, OSHA, or NTP.[1]

  • Skin and Eye Irritation: As noted in Section 2, some suppliers classify it as a skin and eye irritant.[3][5]

  • Respiratory Irritation: May cause respiratory irritation according to some classifications.[3][5]

References

The Natural Occurrence of Isobutyrate and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyrate, a branched-chain short-chain fatty acid (SCFA), is a key microbial metabolite primarily derived from the fermentation of the amino acid valine.[1] While often found in lower concentrations than its straight-chain isomer, butyrate, isobutyrate and its salts are gaining increasing attention for their roles as signaling molecules and biomarkers in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrence of isobutyrate, detailing its presence in microbial, animal, and plant systems. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and a visual representation of the key signaling pathways in which it is involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the multifaceted roles of isobutyrate.

Natural Occurrence of Isobutyrate

Isobutyrate is found in a variety of natural environments, with its primary origin being microbial metabolism. Its presence has been documented in the gut of animals, in certain fermented foods, and to a lesser extent, in plants.

Microbial Production

The vast majority of naturally occurring isobutyrate is produced by anaerobic bacteria in the gut through the fermentation of the branched-chain amino acid valine.[2] This process is a key indicator of protein fermentation in the colon.[1] Several species of gut microbiota, including those from the genera Clostridium, Bacteroides, and Prevotella, are known to produce isobutyrate.[3]

Animal Systems

In animals, isobutyrate is most prominently found in the gastrointestinal tract as a product of the gut microbiome. It is particularly abundant in the rumen of ruminant animals, where microbial fermentation of ingested feed occurs.[4] Isobutyrate is also detectable in the feces and plasma of humans and other monogastric animals, where its concentration can be influenced by diet, gut microbiome composition, and gut transit time.[1]

Food and Beverages

Isobutyrate can be found in various fermented foods and beverages as a result of microbial activity during the fermentation process. Cheeses, particularly aged varieties, can contain isobutyrate, contributing to their characteristic flavors.[5] It is also present in some fermented dairy products like kefir and yogurt.[5] Additionally, sucrose acetate isobutyrate (SAIB), a synthetic derivative, is used as a food additive (E444), primarily as a weighting agent in beverages.[4]

Plant Systems

The occurrence of isobutyrate in plants is less well-documented compared to microbial and animal systems. However, isobutyryl-CoA is an intermediate in the valine catabolic pathway in plants, which occurs in both mitochondria and peroxisomes.[6][7] While free isobutyrate concentrations are generally low, plants do emit a variety of volatile organic compounds, and isobutyrate derivatives may be present in trace amounts.[8]

Quantitative Data on Isobutyrate Occurrence

The concentration of isobutyrate varies significantly depending on the biological matrix. The following tables summarize the reported quantitative data for isobutyrate in various natural sources.

Table 1: Isobutyrate Concentrations in Human Biological Samples
Sample Matrix Concentration Range
Feces0.1 - 5 mmol/kg[9]
Plasma/Serum0.1 - 5 µmol/L[8][9]
Table 2: Isobutyrate Concentrations in Ruminant Animals
Sample Matrix Concentration Range
Rumen Fluid (Cattle)1 - 5 mmol/L[10]
Table 3: Isobutyrate in Fermented Foods
Food Product Reported Presence
Various CheesesPresent, contributes to flavor[5]
KefirPresent[5]

Experimental Protocols for Isobutyrate Analysis

The accurate quantification of isobutyrate in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the separation of volatile compounds in a gas chromatograph followed by their detection and quantification using a mass spectrometer. For SCFAs like isobutyrate, derivatization is often necessary to increase their volatility and thermal stability.[11]

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma or serum, add an internal standard (e.g., deuterated isobutyric acid).

    • Acidify the sample by adding 50 µL of 3 M HCl.

    • Add 2 mL of an extraction solvent (e.g., a 4:1 v/v mixture of ether and dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.[11]

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.[11]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a suitable capillary column, such as a DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 3 minutes.

      • Ramp 1: Increase to 210°C at 30°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 240°C at 3°C/min.

      • Ramp 3: Increase to 300°C at 40°C/min, hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized isobutyrate and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique separates compounds in a liquid phase followed by their detection with a tandem mass spectrometer. Derivatization is also commonly used to improve ionization efficiency and chromatographic retention.[2][8]

Methodology:

  • Sample Preparation and Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • To 50 µL of sample supernatant (e.g., from fecal homogenate), add 50 µL of an internal standard mixture (e.g., stable isotope-labeled SCFAs).

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.

    • Incubate the mixture at 40°C for 30 minutes with shaking.

    • Quench the reaction by adding 200 µL of 0.1% formic acid.[6]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • LC Column: A reverse-phase column, such as a Kinetex® 2.6 µm XB-C18 (50 x 2.1 mm).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the 3-NPH derivatized isobutyrate and internal standards.[6]

Signaling Pathways Involving Isobutyrate

Isobutyrate is not merely a metabolic byproduct but also an active signaling molecule that can influence various cellular processes.

Microbial Biosynthesis of Isobutyrate from Valine

The primary pathway for isobutyrate production in the gut involves the microbial fermentation of the amino acid valine. This pathway is a key part of protein catabolism by the gut microbiota.

Microbial Biosynthesis of Isobutyrate from Valine Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Isobutyrate Isobutyrate Isobutyryl_CoA->Isobutyrate Thioesterase

Microbial production of isobutyrate from valine.
G-Protein Coupled Receptor (GPCR) Signaling

Isobutyrate, along with other SCFAs, can act as a ligand for G-protein coupled receptors, such as GPR41 (FFAR3) and GPR43 (FFAR2), which are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can trigger downstream signaling cascades that modulate inflammation, gut motility, and hormone secretion.

Isobutyrate Signaling via G-Protein Coupled Receptors cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Isobutyrate Isobutyrate GPCR GPR41/GPR43 Isobutyrate->GPCR G_Protein G-Protein (Gαi/q) GPCR->G_Protein Effector_Enzymes Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector_Enzymes->Second_Messengers Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Hormone secretion) Downstream_Signaling->Cellular_Response

GPCR-mediated signaling by isobutyrate.
Histone Deacetylase (HDAC) Inhibition

Isobutyrate can inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, isobutyrate can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This mechanism is thought to contribute to the anti-inflammatory and anti-proliferative effects of isobutyrate.

Isobutyrate-mediated Histone Deacetylase (HDAC) Inhibition Isobutyrate Isobutyrate HDAC Histone Deacetylase (HDAC) Isobutyrate->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin_Relaxation->Gene_Expression Cellular_Effects Cellular Effects (e.g., Cell cycle arrest, Apoptosis) Gene_Expression->Cellular_Effects

Mechanism of HDAC inhibition by isobutyrate.

Conclusion

Isobutyrate, a microbially-derived branched-chain short-chain fatty acid, is a significant metabolite in various biological systems. Its natural occurrence is intrinsically linked to protein fermentation, particularly of the amino acid valine, by the gut microbiota. The concentration of isobutyrate in different biological matrices can serve as a valuable biomarker for dietary intake and gut health. The analytical methods detailed in this guide, namely GC-MS and LC-MS/MS, provide robust and sensitive means for its quantification. Furthermore, the elucidation of its roles in cellular signaling, through GPCR activation and HDAC inhibition, highlights its potential as a therapeutic target. This technical guide provides a foundational understanding of the natural occurrence of isobutyrate and its salts, offering valuable insights for researchers, scientists, and drug development professionals exploring its physiological and pathological significance.

References

The Discovery and Enduring Utility of Potassium Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium isobutyrate, the potassium salt of 2-methylpropanoic acid, is a compound rooted in the foundational discoveries of 19th-century organic chemistry. While its direct discovery is not pinpointed to a singular event, its history is intrinsically linked to the isolation and characterization of its parent compound, isobutyric acid. Initially identified from natural sources, isobutyric acid's branched structure presented a puzzle that was solved through meticulous chemical degradation and synthesis. Today, this compound serves as a valuable reagent and building block in various chemical and pharmaceutical applications. This technical guide provides an in-depth exploration of the historical context, physicochemical properties, synthesis protocols, and biological significance of this compound and its corresponding acid, offering a comprehensive resource for researchers.

Historical Perspective: From Natural Essence to Laboratory Synthesis

The story of this compound begins with the discovery of isobutyric acid. Unlike a dramatic, isolated discovery, the identification of isobutyric acid was a gradual process of characterizing components of natural products.[1] It was found in a free state in plants like the carob tree (Ceratonia siliqua) and the root of Arnica dulcis, and as an ethyl ester in croton oil.[1] The presence of isobutyric acid alongside its straight-chain isomer, n-butyric acid, in substances like butter, posed a significant analytical challenge for early chemists.

The elucidation of its structure as 2-methylpropanoic acid was a product of the developing theories of chemical structure in the 19th century.[1] Key to this was the synthesis of isobutyric acid from precursors with known branched structures. One of the earliest successful laboratory methods was the oxidation of isobutyl alcohol using strong oxidizing agents like potassium dichromate in sulfuric acid.[2] Another significant early pathway was the hydrolysis of isobutyronitrile (isopropyl cyanide).[2] These synthetic routes, coupled with degradation experiments that yielded products like acetone, provided compelling evidence for its branched structure.[1]

The synthesis of this compound itself is a straightforward acid-base reaction, a fundamental technique in chemistry. The availability of isobutyric acid through these early synthetic methods directly enabled the preparation of its various salts, including this compound, for further study and application.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄H₇KO₂[3][4]
Molecular Weight 126.20 g/mol [2][3]
CAS Number 19455-20-0[3]
Appearance White to almost white powder or crystal[3]
Purity >98.0% (Typical)[3]
InChI Key LBOHISOWGKIIKX-UHFFFAOYSA-M[3]
SMILES CC(C)C(=O)[O-].[K+][5]
Solid Phase Heat Capacity (Cp,solid) 166.95 J/mol·K (at 298.15 K)[5]
Solid Phase Molar Entropy (S°solid,1 bar) 192.40 J/mol·K[5]
Table 2: Physical Properties of Isobutyric Acid (Parent Compound)
PropertyValueSource(s)
Molecular Formula C₄H₈O₂[2]
Molecular Weight 88.11 g/mol [2]
Density 0.9697 g/cm³ (at 0 °C)[2]
Boiling Point 155 °C[2]
Melting Point -47 °C[2]
Acidity (pKa) 4.86[2]
Appearance Colorless liquid[2]
Odor Unpleasant, rancid butter-like[2]
Solubility Soluble in water and organic solvents[2]

Experimental Protocols: Synthesis of this compound

The most common and direct method for preparing this compound is through the neutralization of isobutyric acid with a potassium base.

Synthesis via Neutralization with Potassium Hydroxide

This method is a classic acid-base reaction yielding the potassium salt and water.

Reaction: (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[1]

Materials:

  • Isobutyric acid ((CH₃)₂CHCOOH)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Dissolution of Reactants: In a reaction vessel equipped with a magnetic stirrer, dissolve a calculated molar amount of potassium hydroxide in a minimal amount of deionized water. The dissolution of KOH is exothermic, so cooling the vessel in an ice bath is recommended. In a separate container, measure out an equimolar amount of isobutyric acid.

  • Neutralization: Slowly add the isobutyric acid to the potassium hydroxide solution while stirring continuously. The reaction is exothermic. Monitor the pH of the solution using a pH meter or pH paper, aiming for a neutral pH (approximately 7).

  • Isolation of Product:

    • Evaporation: The resulting solution of this compound can be concentrated by removing the water via rotary evaporation or gentle heating to yield the crude solid product.

    • Crystallization: For higher purity, the product can be recrystallized. Dissolve the crude solid in a minimal amount of hot deionized water or a water-ethanol mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether. Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Workflow Diagram:

Synthesis_KOH cluster_reactants Reactants cluster_process Process cluster_product Product isobutyric_acid Isobutyric Acid ((CH₃)₂CHCOOH) dissolution Dissolution in Water isobutyric_acid->dissolution koh Potassium Hydroxide (KOH) koh->dissolution neutralization Neutralization (Stirring, pH ~7) dissolution->neutralization isolation Isolation (Evaporation/Crystallization) neutralization->isolation drying Drying isolation->drying potassium_isobutyrate This compound ((CH₃)₂CHCOOK) drying->potassium_isobutyrate Isobutyrate_Metabolism valine Valine (from protein breakdown) isobutyryl_coa Isobutyryl-CoA valine->isobutyryl_coa Catabolism isobutyrate Isobutyrate (from gut microbiota or valine) isobutyrate->isobutyryl_coa Acyl-CoA Synthetase methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa Isobutyryl-CoA Dehydrogenase downstream Further Metabolism methacrylyl_coa->downstream tca TCA Cycle downstream->tca

References

Methodological & Application

Application Notes: Potassium Isobutyrate as a Versatile C4 Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium isobutyrate (CAS No. 19455-20-0) is the potassium salt of isobutyric acid, a branched-chain short-chain fatty acid.[1] As an inexpensive, stable, and readily available C4 building block, it serves as a valuable precursor in a variety of organic transformations. Its utility stems from the dual reactivity of the isobutyrate moiety: it can function as an effective nucleophile in substitution reactions or undergo decarboxylation to generate an isopropyl group for carbon-carbon bond formation.[2][3] These application notes provide detailed protocols and data for key synthetic applications of this compound, intended for researchers in organic synthesis and drug development.

Synthesis of Isobutyrate Esters via Nucleophilic Substitution

The isobutyrate anion is an effective oxygen-centered nucleophile for the synthesis of isobutyrate esters through SN2 reaction with alkyl halides. This method is a straightforward and high-yielding approach to introduce the isobutyryl group, a common motif in flavorings, fragrances, and pharmaceutical intermediates. The reaction proceeds readily in polar aprotic solvents which solvate the potassium cation without significantly hindering the nucleophilicity of the carboxylate.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products K_isobutyrate This compound (Nucleophile) TS [R---X---O(CO)C(CH₃)₂]⁻ K_isobutyrate->TS Sɴ2 Attack Alkyl_halide Alkyl Halide (R-X) (Electrophile) Alkyl_halide->TS Ester Isobutyrate Ester TS->Ester Bond Formation KX Potassium Halide (KX) TS->KX Bond Cleavage

Figure 1: General workflow for SN2 synthesis of isobutyrate esters.

Table 1: Representative Conditions for Ester Synthesis

Alkyl Halide (Electrophile)Base/NucleophileSolventTemp. (°C)Time (h)Yield (%)
Ethyl IodideThis compoundDMF60 - 804 - 12> 90
Benzyl BromideThis compoundDMSO25 - 406 - 18> 90
n-Butyl BromideThis compoundAcetonitrileReflux12 - 2485 - 95

Note: Data are representative of typical SN2 reactions with carboxylate salts. Specific yields may vary.

Experimental Protocol: Synthesis of Ethyl Isobutyrate
  • Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (12.6 g, 100 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Stir the suspension and add ethyl iodide (17.2 g, 110 mmol, 1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and maintain stirring for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated sodium bicarbonate solution (1 x 100 mL) and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to yield pure ethyl isobutyrate.

Synthesis of Isobutyric Anhydride

This compound can serve as a nucleophile in a nucleophilic acyl substitution reaction with an acyl halide, such as isobutyryl chloride, to produce isobutyric anhydride.[4] This symmetrical anhydride is a useful acylating agent in its own right, often used when a milder alternative to the corresponding acyl chloride is desired.[5][6]

nas_mechanism K_isobutyrate This compound Intermediate Tetrahedral Intermediate K_isobutyrate->Intermediate 1. Nucleophilic    Attack Acyl_Chloride Isobutyryl Chloride Acyl_Chloride->Intermediate Anhydride Isobutyric Anhydride Intermediate->Anhydride 2. Elimination of Cl⁻ KCl Potassium Chloride Intermediate->KCl

Figure 2: Nucleophilic acyl substitution for anhydride synthesis.

Table 2: Conditions for Isobutyric Anhydride Synthesis

NucleophileElectrophileSolventTemp. (°C)Time (h)Yield (%)
This compoundIsobutyryl ChlorideTHF (anhydrous)0 to 252 - 485 - 95
Sodium IsobutyrateIsobutyryl ChlorideDiethyl Ether0 to 253 - 580 - 90

Note: Data are based on standard protocols for anhydride synthesis from carboxylate salts and acyl chlorides.[7]

Experimental Protocol: Synthesis of Isobutyric Anhydride
  • Setup: Equip an oven-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend finely ground this compound (6.3 g, 50 mmol, 1.0 equiv.) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition: Add a solution of isobutyryl chloride (5.3 g, 50 mmol, 1.0 equiv.) in 10 mL of anhydrous THF dropwise from the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of potassium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite under vacuum to remove the precipitated potassium chloride. Wash the filter cake with a small amount of anhydrous THF.

  • Concentration: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is crude isobutyric anhydride. Purify by vacuum distillation to obtain the final product.

Decarboxylative Dimerization via Kolbe Electrolysis

Kolbe electrolysis is a classic method for forming a carbon-carbon bond via the electrochemical decarboxylation of a carboxylate salt.[3] When an aqueous or alcoholic solution of this compound is electrolyzed, the isobutyrate anion is oxidized at the anode to form an isopropyl radical. Two of these radicals then dimerize to form 2,3-dimethylbutane, a valuable branched alkane.[8][9]

kolbe_workflow cluster_anode Anode (Oxidation) cluster_cathode Cathode (Reduction) A1 Isobutyrate Anion (CH₃)₂CHCOO⁻ A2 Isobutyrate Radical (CH₃)₂CHCOO• A1->A2 - e⁻ A3 Isopropyl Radical (CH₃)₂CH• A2->A3 - CO₂ CO2 CO₂ A4 2,3-Dimethylbutane (Product) A3->A4 Dimerization (with another radical) C1 H₂O C2 H₂ + OH⁻ C1->C2 + 2e⁻

Figure 3: Radical mechanism of Kolbe electrolysis at the anode.

Table 3: Typical Parameters for Kolbe Electrolysis

SubstrateSolventElectrodes (Anode/Cathode)Current Density (A/cm²)Temp. (°C)ProductYield (%)
This compoundMethanol/WaterPlatinum / Platinum0.2 - 0.520 - 402,3-Dimethylbutane40 - 60
Sodium ButyrateMethanolPlatinum / Steel0.2530n-Hexane~50

Note: Yields in Kolbe electrolysis are often moderate due to side reactions like the Hofer-Moest reaction. Conditions require optimization.[3]

Experimental Protocol: Kolbe Electrolysis of this compound
  • Electrolyte Preparation: In a 250 mL undivided electrolytic cell, dissolve this compound (25.2 g, 200 mmol) in a mixture of 100 mL of methanol and 20 mL of water. Add a small amount of isobutyric acid (~0.5 g) to maintain a slightly acidic pH, which can suppress side reactions.[3]

  • Cell Assembly: Immerse two platinum foil electrodes (e.g., 2 cm x 2 cm) into the solution, ensuring they are parallel and do not touch.

  • Electrolysis: Connect the electrodes to a DC power supply. Apply a constant current to achieve a current density of approximately 0.25 A/cm². Vigorous gas evolution (CO₂ at the anode, H₂ at the cathode) should be observed.

  • Cooling: Maintain the cell temperature between 20-30 °C using an external cooling bath.

  • Reaction Monitoring: Continue the electrolysis until the pH of the solution becomes basic (due to the formation of KOH), typically after passing the theoretical amount of charge.

  • Workup: Discontinue the electrolysis and pour the solution into a separatory funnel containing 200 mL of water.

  • Extraction: The product, 2,3-dimethylbutane, is a volatile liquid. Carefully extract the aqueous layer with a low-boiling solvent like pentane (3 x 50 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous CaCl₂, and carefully remove the solvent by distillation through a short Vigreux column to isolate the 2,3-dimethylbutane.

Decarboxylative Cross-Coupling (Advanced Application)

A modern application for aliphatic carboxylic acids is their use in decarboxylative cross-coupling reactions to form C(sp³)–C(sp²) bonds.[2][10] Instead of preparing a sensitive organometallic reagent (e.g., an isopropyl Grignard), the carboxylate salt can be used directly. These reactions often require advanced catalytic systems, such as dual photoredox and nickel catalysis, to facilitate the generation of an alkyl radical from the carboxylate and engage it in a cross-coupling cycle with an aryl halide.[10][11]

photoredox_cycle PC Photocatalyst (e.g., Ir complex) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC PC_star->PC_red SET Ni0 Ni(0)Lₙ PC_red->Ni0 Reduction NiI Ar-Ni(I) NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiII->NiI Reduction NiIII Ar-Ni(III)-R NiI->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Product (Ar-R) NiIII->Product R_COOH Isobutyrate (R-COO⁻) R_rad Isopropyl Radical (R•) R_COOH->R_rad Oxidation & Decarboxylation R_rad->NiIII ArX Aryl Halide (Ar-X) ArX->NiII

Figure 4: Simplified dual catalytic cycle for decarboxylative coupling.

Table 4: Scope of Decarboxylative Coupling of Aliphatic Acids with Aryl Halides

Aliphatic Carboxylic AcidAryl HalideCatalyst SystemBaseSolventYield (%)
Cyclohexanecarboxylic acid4-IodoacetophenoneIr(ppy)₃ / NiCl₂·glyme / dtbbpyCs₂CO₃DMA96
Pivalic Acid4-BromobenzonitrileIr-PC / NiBr₂·diglyme / L₁K₂HPO₄DMF82
Isobutyric Acid (proposed) 1-Bromo-4-methoxybenzene Ir-PC / Ni-Catalyst / Ligand Base Solvent 40-80 *

Yields are based on published data for similar aliphatic acids and represent potential outcomes.[1][10][11] L₁ = 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). PC = Photocatalyst.

Representative Protocol: Ni/Photoredox-Catalyzed Decarboxylative Arylation

This is a generalized protocol based on current literature and requires specific optimization for this compound.[10]

  • Setup: In a glovebox, add this compound (1.5 equiv.), aryl bromide (1.0 equiv.), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), NiCl₂·glyme (5-10 mol%), and a ligand (e.g., dtbbpy, 10-20 mol%) to a reaction vial equipped with a stir bar.

  • Reagents: Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., DMA or DMF).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan. Irradiate the stirred mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the arylated product.

References

Application Notes and Protocols for the Use of Potassium Isobutyrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate, the potassium salt of the short-chain fatty acid (SCFA) isobutyrate, is a valuable supplement in cell culture media for influencing various cellular processes. As a biologically active molecule, the isobutyrate anion can modulate cell proliferation, differentiation, and metabolism.[1] Its effects are often cell-type specific, promoting growth in some instances while inhibiting it in others, making it a versatile tool for cell-based research and biopharmaceutical production.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including its effects on cell growth and viability, its mechanism of action through various signaling pathways, and practical guidance for its preparation and application.

Data Presentation: Effects of Isobutyrate and Related SCFAs on Cell Cultures

The following tables summarize the observed effects of isobutyrate and the closely related SCFA, butyrate, on different cell lines. Due to the limited availability of quantitative data specifically for this compound, data for sodium butyrate is included as a proxy for the effects of the butyrate anion.

Cell LineCompoundConcentrationObserved EffectReference
CHO CellsIsobutyrate (in combination)1.5 mMEnhanced specific productivity[2]
HCT116 (Colorectal Cancer)Sodium Butyrate1 mMInhibition of cell proliferation, metabolic reprogramming[1][3]
Caco-2 (Colorectal Cancer)Sodium ButyrateNot specifiedInhibition of cell growth, induction of differentiation[1]
Cholangiocarcinoma CellsTrilobolide-6-O-isobutyrateNot specifiedInhibition of proliferation, induction of cell cycle arrest and apoptosis[1]
Hepatocellular Carcinoma CellsTrilobolide-6-O-isobutyrateNot specifiedInhibition of proliferation, induction of cell cycle arrest and apoptosis[1]
C2C12 (Myoblasts)Sodium Butyrate750 µMPromotion of cell proliferation
Human Gut Lamina Propria CD4 T CellsButyric Acid0.0625 - 0.5 mMInhibition of T cell activation and proliferation[4]
Bovine Kidney Epithelial Cells (MDBK)Sodium ButyrateNot specifiedInduction of apoptosis and cell cycle arrest[5]
Cell Culture ParameterCompoundCell LineKey FindingsReference
Cell Growth High Extracellular PotassiumNot specified115 mM concentration almost completely halts cell proliferation.[6]
Specific Productivity Manipulation of Na:K ratioCHO CellsNa:K ratios below 1 can suppress cell growth and increase specific productivity.[7][8]

Mechanism of Action & Signaling Pathways

Isobutyrate and its analogue butyrate exert their effects on cells through multiple mechanisms, including metabolic reprogramming and modulation of key signaling pathways.

Metabolic Reprogramming in Cancer Cells

In colorectal cancer cells, butyrate has been shown to induce a metabolic switch. It can target and activate Pyruvate Kinase M2 (PKM2), leading to a reprogramming of cellular metabolism that inhibits the Warburg effect (aerobic glycolysis) and favors oxidative phosphorylation.[1][9] This shift from a proliferative to a more energetic metabolism contributes to the anti-proliferative effects of butyrate in these cells.[1][10][11]

Butyrate Butyrate / Isobutyrate PKM2 Pyruvate Kinase M2 (PKM2) Butyrate->PKM2 activates Warburg Warburg Effect (Aerobic Glycolysis) PKM2->Warburg inhibits OxPhos Oxidative Phosphorylation PKM2->OxPhos promotes Proliferation Cancer Cell Proliferation Warburg->Proliferation promotes OxPhos->Proliferation inhibits

Caption: Butyrate-induced metabolic switch in cancer cells.

Modulation of MAPK/ERK Signaling

In contrast to its effects on cancer cells, butyrate can promote the proliferation of certain cell types, such as C2C12 myoblasts.[12][13] This has been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[12][13] The p38 MAPK pathway has also been implicated in butyrate-induced differentiation of Caco-2 cells.[14]

Butyrate Butyrate / Isobutyrate GPCR G-Protein Coupled Receptors (GPR41, GPR43) Butyrate->GPCR activates ERK_MAPK ERK/MAPK Pathway GPCR->ERK_MAPK activates Proliferation Myoblast Proliferation ERK_MAPK->Proliferation promotes

Caption: Pro-proliferative effect of butyrate via ERK/MAPK.

Epigenetic Regulation

Recent studies have identified lysine isobutyrylation (Kibu) as a novel histone modification, suggesting that isobutyrate can play a role in epigenetic regulation by altering chromatin structure and gene expression.[15] This is analogous to the known function of butyrate as a histone deacetylase (HDAC) inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound.

Materials:

  • This compound (powder)

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile filter

  • Sterile syringes

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder to make a 1 M solution (Molecular Weight: 126.20 g/mol ). For example, for 10 mL of a 1 M stock solution, weigh out 1.262 g of this compound.

  • Dissolving: Add the weighed powder to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Gently vortex or invert the tube until the powder is completely dissolved.

  • Adjusting Volume: Add nuclease-free water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

cluster_0 Preparation Workflow weigh Weigh Potassium Isobutyrate Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Cell Proliferation Assay using this compound

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation using a colorimetric assay such as MTT or WST-1.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 M)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting range for dose-response experiments could be from 0.1 mM to 10 mM. Include a vehicle control (medium without this compound).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Conclusion

This compound is a multifaceted compound for cell culture applications. Its ability to influence cell proliferation, differentiation, and metabolism makes it a valuable tool in both basic research and biopharmaceutical production. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound in their specific cell culture systems. It is recommended to perform dose-response experiments to determine the optimal concentration for each cell line and desired outcome.

References

Application Notes and Protocols for Potassium Supplementation in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available through the conducted searches does not contain specific studies on the application of potassium isobutyrate as a plant growth regulator. The following application notes and protocols are based on the well-documented role of potassium as an essential macronutrient in plant growth, development, and stress responses. The quantitative data and protocols provided are derived from studies using common potassium fertilizers, such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), and should be adapted for research purposes when investigating novel compounds like this compound.

Introduction to the Role of Potassium in Plants

Potassium (K) is a vital macronutrient essential for a wide range of physiological and biochemical processes in plants.[1][2][3] It plays a critical role in enzyme activation, protein synthesis, photosynthesis, and osmoregulation.[1][2][4] Adequate potassium nutrition is linked to improved crop yield and quality, as well as enhanced tolerance to various abiotic stresses such as drought and salinity.[1][2][5] Potassium is the most abundant cation in plant cells, contributing significantly to cell turgor, which is crucial for processes like stomatal movement and cell expansion.[3][6]

Quantitative Data on Potassium Application and Crop Response

The following tables summarize the effects of potassium fertilization on the yield and quality of various crops. It is important to note that these studies did not use this compound as the potassium source.

Table 1: Effect of Potassium Fertilization on Maize and Wheat Yield [7]

CropPotassium Application Rate (kg K ha⁻¹)Average Grain Yield (t ha⁻¹)Percentage Increase Over Control (0 kg K ha⁻¹)
Maize 09.0-
489.88.9%
849.88.9%
12010.516.7%
15610.516.7%
Wheat 06.5-
487.19.2%
847.616.9%
1208.124.6%
1567.413.8%

Table 2: Effect of Potassium Fertilization on Soybean Yield and Quality [8]

Soybean VarietyPotassium Application Rate (kg K₂O ha⁻¹)Grain Yield (kg ha⁻¹)Protein Content (%)Oil Content (%)
DPSB19 07890.1240.1125.13
22.59156.4541.5526.89
458643.2142.9928.48
67.58211.1142.1327.01
Gazelle 03890.4338.2117.21
22.54213.5639.8719.38
454356.7840.5618.76
67.54517.6740.1218.11
SB24 05432.1045.3221.01
22.56432.7847.8822.54
456123.4548.8723.38
67.55987.6546.9822.87

Experimental Protocols

The following are generalized protocols for evaluating the effect of a potassium compound, such as this compound, on plant growth. These should be adapted based on the specific research question, plant species, and growth conditions.

Protocol for Seed Germination and Seedling Vigor Assay

Objective: To determine the effect of this compound on seed germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, tomato)

  • Petri dishes with sterile filter paper

  • This compound solutions of varying concentrations (e.g., 0, 1, 5, 10, 25, 50 mM)

  • Control solution (e.g., sterile deionized water or a basal salt medium)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Surface sterilize seeds according to standard protocols for the chosen species.

  • Place a sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution (control or this compound concentrations).

  • Arrange a pre-determined number of seeds (e.g., 50-100) evenly on the filter paper in each dish.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Record the number of germinated seeds daily for a specified period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle.

  • After the incubation period, measure seedling parameters such as root length, shoot length, and fresh weight.

  • Calculate germination percentage, germination rate, and seedling vigor index.

Protocol for Hydroponic Culture to Assess Nutrient Effects

Objective: To evaluate the impact of this compound on plant growth and nutrient uptake in a controlled hydroponic system.

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Seedlings of the target plant species

  • Basal nutrient solution (e.g., Hoagland's solution) with varying concentrations of potassium supplied as this compound.

  • pH meter and EC meter

  • Aeration system

Procedure:

  • Germinate and grow seedlings in a suitable substrate (e.g., rockwool) until they have developed a healthy root system.

  • Prepare the hydroponic solutions with the desired concentrations of this compound, ensuring all other essential nutrients are present at optimal levels. The control group should receive potassium from a standard source like KCl or K₂SO₄.

  • Adjust the pH of the nutrient solutions to the optimal range for the chosen plant species (typically 5.5-6.5).

  • Transfer the seedlings to the hydroponic system, ensuring their roots are submerged in the nutrient solution.

  • Monitor and adjust the pH and electrical conductivity (EC) of the solutions daily.

  • Replenish the nutrient solutions as needed, typically every 7-10 days.

  • After a pre-determined growth period (e.g., 4-6 weeks), harvest the plants.

  • Separate the plants into roots and shoots and measure fresh and dry weight.

  • Analyze plant tissues for nutrient content, particularly potassium, to assess uptake.

Visualizations of Potassium's Role in Plants

The following diagrams illustrate the key roles and transport pathways of potassium in plants.

potassium_uptake_and_transport soil Soil Solution (K+) root_epidermis Root Epidermis soil->root_epidermis Uptake via transporters (e.g., HAK/KUP) root_cortex Root Cortex root_epidermis->root_cortex Symplastic/Apoplastic Movement stele Stele (Xylem Loading) root_cortex->stele xylem Xylem (Long-distance transport to shoot) stele->xylem Xylem Loading shoot_cells Shoot Cells (e.g., Guard Cells, Mesophyll) xylem->shoot_cells Transpiration Stream phloem Phloem (Redistribution) shoot_cells->phloem Phloem Loading for redistribution phloem->root_cortex Transport to sinks (e.g., roots)

Caption: Potassium uptake from the soil and its transport throughout the plant.

potassium_physiological_roles K Potassium (K+) enzyme_activation Enzyme Activation (e.g., protein synthesis, carbohydrate metabolism) K->enzyme_activation osmoregulation Osmoregulation & Turgor Pressure K->osmoregulation photosynthesis Photosynthesis & Assimilate Transport K->photosynthesis stress_tolerance Stress Tolerance (Drought, Salinity) K->stress_tolerance ph_homeostasis Cytoplasmic pH Homeostasis K->ph_homeostasis stomatal_regulation Stomatal Regulation osmoregulation->stomatal_regulation

Caption: Key physiological roles of potassium in plant cells.

experimental_workflow_pgr_evaluation start Hypothesis: this compound acts as a plant growth regulator dose_response In vitro Dose-Response Study (Seed Germination Assay) start->dose_response hydroponics Controlled Environment Study (Hydroponics) dose_response->hydroponics soil_pot_exp Greenhouse Pot Experiment (Soil Application) hydroponics->soil_pot_exp data_collection Data Collection: - Growth parameters (biomass, height) - Physiological parameters (photosynthesis) - Biochemical analysis (nutrient content) soil_pot_exp->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Efficacy and Optimal Application Rate analysis->conclusion

Caption: A logical workflow for evaluating a novel plant growth regulator.

References

Application Notes and Protocols: Potassium Isobutyrate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate (K-IBA) is a potassium salt of isobutyric acid. While research directly investigating the comprehensive mechanism of action of this compound as a singular compound in plants is limited, its effects can be inferred from the well-established roles of its constituent ions: potassium (K⁺) and isobutyrate (C₄H₇O₂⁻). Potassium is an essential macronutrient crucial for numerous physiological and biochemical processes, including enzyme activation, photosynthesis, and stress responses. Isobutyrate, a short-chain fatty acid, is a natural plant metabolite, and emerging evidence suggests that short-chain fatty acids can act as signaling molecules influencing plant development, particularly root architecture.

These application notes provide a detailed overview of the hypothesized mechanism of action of this compound in plants, supported by data on its individual components. It also includes detailed experimental protocols for researchers to investigate its efficacy and elucidate its precise roles in plant biology.

Mechanism of Action

The mechanism of action of this compound in plants is likely twofold, stemming from the distinct and potentially synergistic contributions of the potassium cation and the isobutyrate anion.

The Role of Potassium (K⁺)

Potassium is the most abundant cation in plant cells and is indispensable for plant growth and development.[1] Its key functions include:

  • Enzyme Activation: Potassium activates over 60 enzymes involved in critical metabolic pathways, including photosynthesis, respiration, and protein synthesis.[2][3]

  • Osmoregulation and Water Relations: Potassium plays a central role in maintaining cell turgor, which is essential for cell expansion and growth. It regulates the opening and closing of stomata, thereby controlling water loss through transpiration.[2][4]

  • Photosynthesis and Sugar Translocation: Adequate potassium levels are necessary for efficient photosynthesis and the transport of sugars from the leaves (source) to other parts of the plant (sinks) like fruits and roots.[5][6]

  • Stress Tolerance: Potassium is a key factor in mitigating both abiotic (e.g., drought, salinity) and biotic stresses. It helps in maintaining ionic homeostasis, reducing the uptake of harmful ions like sodium, and enhancing the plant's defense mechanisms.[7][8]

The Hypothesized Role of Isobutyrate (C₄H₇O₂⁻)

Isobutyrate is a short-chain fatty acid (SCFA) and an intermediate in the catabolism of the amino acid valine in plants. While direct research on isobutyrate as a plant biostimulant is scarce, studies on other SCFAs suggest potential roles in:

  • Root System Architecture: Short-chain fatty acids have been shown to influence root development. Depending on the concentration, they can inhibit primary root elongation while promoting the formation of lateral and adventitious roots. This alteration of root architecture could enhance the plant's ability to explore the soil for water and nutrients.

  • Signaling Molecule: There is growing evidence that SCFAs can act as signaling molecules in various biological systems.[7][9] In plants, they may interact with hormonal signaling pathways, such as auxin signaling, to modulate growth and development. The structural similarity of isobutyrate to other signaling molecules suggests it could play a role in plant communication networks.

  • Precursor for Secondary Metabolites: Isobutyrate could potentially serve as a precursor for the biosynthesis of various secondary metabolites that are important for plant defense and adaptation to environmental stresses.[10][11]

Data Presentation

The following tables summarize quantitative data on the effects of potassium application on various plant parameters. Data for isobutyrate is largely qualitative at this stage and requires further research.

Table 1: Effect of Potassium Application on Crop Yield

CropPotassium Application RateYield Increase (%)Reference
Maize75 kg K₂O/ha15-20[8]
Soybean120 lbs K₂O/ac10[12]
Wheat400 ppm (foliar spray)32 (shoot length)[13]
Pepper150 kg K₂SO₄/haIncrease in dry weight[14]

Table 2: Effect of Foliar Potassium Application on Maize Parameters

TreatmentPlant Height (cm)1000-grain weight (g)Grain Yield (t/ha)Reference
Control (No K)1212805.5[6]
1% K₂O Foliar Spray1653207.2[6]
2% K₂O Foliar Spray1803407.8[6]
3% K₂O Foliar Spray1873508.08[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the mechanism of action of this compound in plants.

Protocol 1: Dose-Response Analysis of this compound on Seedling Growth

Objective: To determine the optimal concentration of this compound for promoting plant growth and to observe any phytotoxic effects at high concentrations.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, tomato, or maize)

  • This compound

  • Murashige and Skoog (MS) medium or hydroponic solution

  • Petri plates or hydroponic growth system

  • Growth chamber with controlled light, temperature, and humidity

Methodology:

  • Prepare a stock solution of 1 M this compound in sterile deionized water.

  • Prepare MS agar plates or hydroponic solutions containing a range of this compound concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM). Ensure the final concentration of potassium is normalized across treatments by adding an appropriate amount of a control potassium salt (e.g., KCl or K₂SO₄) to the lower concentration treatments.

  • Surface sterilize seeds according to standard protocols.

  • Aseptically place seeds on the prepared MS plates or transfer to the hydroponic system.

  • Incubate the plates or hydroponic system in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • After a defined period (e.g., 7-14 days), measure the following parameters:

    • Primary root length

    • Number of lateral roots

    • Shoot fresh and dry weight

    • Chlorophyll content

  • Analyze the data statistically to determine the effect of different concentrations of this compound on seedling growth.

Protocol 2: Foliar Application of this compound to Assess Physiological Effects

Objective: To evaluate the effect of foliar-applied this compound on physiological parameters and stress tolerance.

Materials:

  • Potted plants (e.g., soybean, wheat) at the vegetative stage

  • This compound

  • Spray bottles

  • Deionized water with a surfactant (e.g., 0.01% Tween-20)

  • Equipment for measuring physiological parameters (e.g., SPAD meter for chlorophyll, porometer for stomatal conductance, fluorometer for photosynthetic efficiency)

Methodology:

  • Prepare spray solutions of this compound at different concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM) in deionized water containing a surfactant.

  • Divide the plants into treatment groups, ensuring a sufficient number of replicates for each treatment.

  • Apply the foliar sprays to the respective treatment groups until the leaves are thoroughly wetted. The control group should be sprayed with the surfactant solution only.

  • For stress experiments, subject a subset of plants from each treatment group to a specific stress condition (e.g., drought by withholding water, or salt stress by irrigating with a saline solution).

  • At regular intervals after treatment (e.g., 24h, 48h, 72h, 1 week), measure physiological parameters such as:

    • Chlorophyll content (SPAD readings)

    • Stomatal conductance

    • Photosynthetic rate (if equipment is available)

    • Relative water content

  • At the end of the experiment, harvest the plants and measure biomass (fresh and dry weight) and nutrient content (especially potassium).

  • Analyze the data to determine the impact of foliar-applied this compound on plant physiology and stress tolerance.

Visualizations

Below are diagrams illustrating the hypothesized signaling pathways and experimental workflows.

G cluster_cytosol Cytosol K_transporter K⁺ Transporter/Channel Enzyme_activation Enzyme Activation K_transporter->Enzyme_activation Osmotic_regulation Osmotic Regulation K_transporter->Osmotic_regulation Protein_synthesis Protein Synthesis K_transporter->Protein_synthesis SCFA_receptor Putative SCFA Receptor Signaling_cascade Signaling Cascade SCFA_receptor->Signaling_cascade K_ion K⁺ K_ion->K_transporter Isobutyrate Isobutyrate Isobutyrate->SCFA_receptor Auxin_signaling Auxin Signaling Pathway Signaling_cascade->Auxin_signaling Root_development Altered Root Architecture Auxin_signaling->Root_development Potassium_Isobutyrate This compound (Applied) Potassium_Isobutyrate->K_ion Dissociation Potassium_Isobutyrate->Isobutyrate

Caption: Hypothesized signaling pathway of this compound in a plant cell.

G start Start: Prepare this compound Solutions seed_prep Seed Sterilization and Plating/Sowing start->seed_prep treatment_application Application of K-IBA Treatments (Soil Drench or Foliar Spray) seed_prep->treatment_application incubation Incubation in Controlled Environment treatment_application->incubation data_collection Data Collection: - Morphological (root length, biomass) - Physiological (chlorophyll, stomatal conductance) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: General experimental workflow for evaluating this compound effects.

Conclusion and Future Directions

This compound presents a promising avenue for enhancing plant growth and stress resilience due to the combined nutritional and potential biostimulant effects of its constituent ions. The potassium component directly addresses a critical macronutrient requirement, while the isobutyrate moiety may modulate developmental processes, particularly root architecture, through signaling pathways.

Further research is imperative to validate these hypothesized mechanisms. Key areas for future investigation include:

  • Direct Efficacy Trials: Conducting comprehensive dose-response studies across a variety of crop species to determine optimal application rates and methods.

  • Metabolomic and Transcriptomic Analyses: Utilizing 'omics' approaches to identify the specific metabolic and gene regulatory networks affected by isobutyrate.

  • Interaction with Phytohormones: Investigating the crosstalk between isobutyrate and key plant hormones, such as auxins, cytokinins, and abscisic acid.

  • Receptor Identification: Identifying and characterizing putative plant receptors for short-chain fatty acids to elucidate the primary signaling events.

A thorough understanding of the multifaceted mechanism of action of this compound will be instrumental in its development and application as a novel biostimulant or specialized fertilizer in sustainable agriculture.

References

Application Notes and Protocols: The Role of Potassium Isobutyrate in Gut Microbiome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Potassium isobutyrate, a potassium salt of the branched-chain fatty acid (BCFA) isobutyrate, is emerging as a significant molecule in the field of gut microbiome research. Isobutyrate is a product of microbial fermentation of amino acids in the colon.[1][2] Altered levels of fecal isobutyrate have been associated with inflammatory bowel disease (IBD), highlighting its potential as a biomarker and therapeutic agent.[3] These notes provide an overview of the applications and mechanisms of this compound in studying host-microbiota interactions.

Key Applications:

  • Modulation of Gut Microbiota Composition: this compound can be used to study its influence on the abundance and diversity of gut microbial populations.

  • Investigation of Anti-Inflammatory Effects: It serves as a tool to explore the mechanisms by which short-chain fatty acids (SCFAs) and BCFAs ameliorate gut inflammation.

  • Elucidation of Host-Microbe Signaling Pathways: this compound is valuable for dissecting the molecular pathways involved in gut barrier function and immune regulation.

  • Therapeutic Development for IBD: Due to its potential to alleviate colitis, it is a compound of interest for developing novel therapies for IBD.[3]

Mechanism of Action:

Isobutyrate exerts its effects through multiple mechanisms:

  • Gut Microbiota Modulation: It can selectively promote the growth of beneficial bacteria, such as Lactobacillus reuteri.[3] This modulation leads to the production of other beneficial metabolites, including indole-3-lactic acid.[3]

  • Enhancement of Intestinal Barrier Function: Isobutyrate can directly activate G protein-coupled receptor 109A (GPR109A), leading to the increased expression of tight junction proteins like Claudin-1, thereby strengthening the gut barrier.[3]

  • Immune System Regulation: It plays a crucial role in regulating immune homeostasis. Isobutyrate can influence the recruitment of Foxp3+ CD4+ T cells, which are critical for immune tolerance.[3]

  • Inhibition of Inflammatory Signaling: Isobutyrate has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory process.[3] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the anti-inflammatory cytokine IL-10.[3][4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of isobutyrate on the gut microbiome and host.

Table 1: Effect of Isobutyrate on Gut Microbiota Alpha Diversity in a DSS-Induced Colitis Pig Model [3]

GroupChao1 IndexShannon IndexObserved_Otus
CON (Control) HighHighHigh
DSS (Dextran Sulfate Sodium) Significantly Lower than CONSignificantly Lower than CONSignificantly Lower than CON
NaIB + DSS (Sodium Isobutyrate + DSS) No Significant Difference from CONNo Significant Difference from CONNo Significant Difference from CON

Table 2: Relative Abundance of Key Bacterial Genera in Response to Isobutyrate [3]

Bacterial GenusEffect of Isobutyrate Supplementation
Lactobacillus reuteri Significantly Increased
Lactobacillus (unclassified) Increased
Lactobacillus johnsonii Increased
Butyricicoccus porcorum Increased

Table 3: Impact of Isobutyrate on Inflammatory Markers and Signaling Proteins [3]

Marker/ProteinEffect of Isobutyrate in DSS-Induced Colitis
TNF-α (pro-inflammatory cytokine) Suppressed Expression
IL-10 (anti-inflammatory cytokine) Promoted Expression
TLR4 (Toll-like receptor 4) Inhibited Protein Expression
MyD88 (Myeloid differentiation primary response 88) Inhibited Protein Expression
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Inhibited Protein Expression
NLRP3 (NOD-like receptor thermal protein domain associated protein 3) Suppressed Protein Expression

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: In Vivo Animal Model of Colitis

This protocol is adapted from studies using a dextran sulfate sodium (DSS)-induced colitis model in pigs, which have a gastrointestinal structure and function similar to humans.[3]

Objective: To evaluate the in vivo effects of this compound on gut inflammation and the microbiome.

Materials:

  • This compound

  • Dextran sulfate sodium (DSS)

  • Animal model (e.g., weaned piglets)

  • Standard chow

  • Tools for sample collection (fecal, blood, tissue)

  • Reagents and equipment for histological analysis, RNA/protein extraction, and 16S rRNA gene sequencing.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly divide animals into four groups:

    • Control (CON): Standard diet.

    • DSS: Standard diet + DSS in drinking water to induce colitis.

    • KIB + DSS: Standard diet supplemented with this compound + DSS in drinking water.

    • KIB: Standard diet supplemented with this compound.

  • Treatment Administration:

    • Provide the respective diets to each group. This compound can be mixed into the feed at a predetermined concentration.

    • Induce colitis in the DSS and KIB + DSS groups by administering DSS (e.g., 5% w/v) in their drinking water for a specified period (e.g., 7 days).

  • Monitoring and Sample Collection:

    • Monitor animal weight, food and water intake, and clinical signs of colitis (diarrhea, bloody stools) daily.

    • Collect fecal samples at baseline and throughout the study for microbiome analysis (16S rRNA gene sequencing) and SCFA/BCFA concentration measurement (gas chromatography).

    • At the end of the study, euthanize the animals and collect colon tissue for histological analysis (H&E staining), and to measure the expression of inflammatory markers and signaling proteins (qPCR, Western blot). Collect blood for cytokine analysis (ELISA).

  • Data Analysis:

    • Analyze changes in body weight and disease activity index.

    • Perform statistical analysis on microbiome diversity and composition.

    • Quantify and compare the expression levels of target genes and proteins between groups.

Protocol 2: In Vitro Fecal Fermentation Model

This protocol allows for the study of the direct effects of this compound on the gut microbiota in a controlled environment.

Objective: To assess the impact of this compound on microbial composition and metabolite production in vitro.

Materials:

  • Fresh fecal samples from healthy donors

  • Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts)

  • This compound

  • Anaerobic chamber or system

  • Incubator

  • Equipment for DNA extraction, 16S rRNA gene sequencing, and SCFA/BCFA analysis.

Procedure:

  • Fecal Slurry Preparation:

    • Process fresh fecal samples in an anaerobic chamber.

    • Homogenize the fecal sample in pre-reduced anaerobic buffer to create a fecal slurry (e.g., 10% w/v).

  • Fermentation Setup:

    • In the anaerobic chamber, dispense the fermentation medium into sterile culture tubes or a batch fermenter.

    • Add this compound to the treatment groups at desired concentrations. Include a control group without this compound.

    • Inoculate the medium with the fecal slurry.

  • Incubation:

    • Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling and Analysis:

    • At different time points, collect samples for:

      • Microbiota analysis: Extract DNA and perform 16S rRNA gene sequencing.

      • Metabolite analysis: Measure concentrations of SCFAs and BCFAs using gas chromatography.

      • pH measurement.

  • Data Analysis:

    • Analyze the changes in microbial community structure and diversity.

    • Compare the production of SCFAs and BCFAs between the control and this compound-treated groups.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

signaling_pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Colon Epithelial Cell cluster_immune_cell Immune Cell (T-cell) This compound This compound L. reuteri L. reuteri This compound->L. reuteri Promotes GPR109A GPR109A This compound->GPR109A Activates TLR4 TLR4 This compound->TLR4 Inhibits Indole-3-lactic acid Indole-3-lactic acid L. reuteri->Indole-3-lactic acid Produces AHR Aryl Hydrocarbon Receptor (AHR) Indole-3-lactic acid->AHR Activates Claudin1 Claudin-1 GPR109A->Claudin1 Increases Expression Foxp3_Tcell Foxp3+ CD4+ T-cell Recruitment AHR->Foxp3_Tcell Regulates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB TLR4->NFkB Inhibits Pathway MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_inflammatory_Cytokines Reduces Production IL10 IL-10 Foxp3_Tcell->IL10 Promotes

Caption: Signaling pathways modulated by this compound in the gut.

experimental_workflow cluster_invivo In Vivo Model (e.g., Pig) cluster_analysis Analysis acclimatization 1. Animal Acclimatization grouping 2. Group Allocation (CON, DSS, KIB+DSS, KIB) acclimatization->grouping treatment 3. Treatment Administration (Diet +/- DSS) grouping->treatment monitoring 4. Daily Monitoring & Fecal Sampling treatment->monitoring euthanasia 5. Euthanasia & Tissue Collection monitoring->euthanasia microbiome 16S rRNA Sequencing (Feces) monitoring->microbiome metabolites SCFA/BCFA Analysis (Feces) monitoring->metabolites histology Histology (Colon) euthanasia->histology gene_expression qPCR/Western Blot (Tissue) euthanasia->gene_expression

Caption: Experimental workflow for in vivo studies of this compound.

logical_relationship cluster_effects Primary Effects cluster_outcomes Downstream Outcomes start This compound Administration modulate_microbiota Modulates Gut Microbiota (Increases L. reuteri) start->modulate_microbiota activate_receptors Activates Host Receptors (e.g., GPR109A) start->activate_receptors inhibit_inflammation Inhibits Inflammatory Pathways (e.g., TLR4/NF-κB) start->inhibit_inflammation immune_regulation Regulated Immune Response (Foxp3+ T-cells, IL-10) modulate_microbiota->immune_regulation barrier_function Improved Intestinal Barrier Function activate_receptors->barrier_function reduced_inflammation Reduced Gut Inflammation inhibit_inflammation->reduced_inflammation end Alleviation of Colitis barrier_function->end immune_regulation->end reduced_inflammation->end

Caption: Logical relationship of this compound's effects on gut health.

References

Application Note: Structural Elucidation of Potassium Isobutyrate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note describes the use of ¹H and ¹³C NMR spectroscopy for the structural characterization of potassium isobutyrate (potassium 2-methylpropanoate), an organic salt. The principles and protocols outlined here are broadly applicable to the analysis of other simple carboxylate salts, which are common in pharmaceutical and chemical research.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).

In the case of this compound, the isobutyrate anion possesses two distinct types of protons and three distinct types of carbons, leading to a characteristic pattern of signals in the ¹H and ¹³C NMR spectra. The interaction between neighboring, non-equivalent protons causes splitting of the NMR signals into multiplets, which provides information about the connectivity of the atoms. The integration of the proton signals gives the relative ratio of the different types of protons in the molecule.

Structural Elucidation of this compound

The structure of the isobutyrate anion consists of two equivalent methyl groups attached to a methine proton, which is in turn bonded to a carboxylate group. This symmetry is directly reflected in the NMR spectra.

  • ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two signals:

    • A septet corresponding to the single methine proton (-CH-). This proton is coupled to the six equivalent protons of the two methyl groups (n=6), resulting in a signal split into n+1 = 7 lines.

    • A doublet corresponding to the six equivalent protons of the two methyl groups (-CH₃). These protons are coupled to the single methine proton (n=1), resulting in a signal split into n+1 = 2 lines.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three distinct carbon environments:

    • One signal for the two equivalent methyl carbons.

    • One signal for the methine carbon.

    • One signal for the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly sensitive to the deprotonation state. In the carboxylate anion, this signal is typically shifted downfield compared to the corresponding carboxylic acid.[1]

Quantitative NMR Data

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound in a suitable deuterated solvent such as D₂O. The data is based on typical values for isobutyric acid and takes into account the expected shifts upon deprotonation.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹H Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂~2.4 - 2.6Septet1H~7.0~35 - 40
-CH(CH ₃)₂~1.0 - 1.2Doublet6H~7.0~18 - 22
-C OO⁻K⁺----~180 - 185

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh the appropriate amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortex the mixture until the solid is completely dissolved.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-15 ppm

  • Referencing: The residual solvent peak (D₂O at ~4.79 ppm) can be used for referencing.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

  • Referencing: An external standard or the solvent peak (if calibrated) can be used.

Data Analysis and Interpretation

  • Processing: The raw free induction decay (FID) data is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. This typically involves applying an exponential window function to improve the signal-to-noise ratio, followed by phasing and baseline correction.

  • Chemical Shift Assignment: The chemical shifts of the observed signals are compared to the expected values to assign them to the corresponding protons and carbons in the isobutyrate structure.

  • Multiplicity Analysis: The splitting patterns of the proton signals are analyzed to confirm the connectivity between the methine and methyl groups. The coupling constant (J) should be identical for the coupled signals.

  • Integration Analysis: The relative areas of the proton signals are integrated to confirm the 1:6 ratio of methine to methyl protons.

  • Structural Confirmation: The combined information from the ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and integrations, allows for the unambiguous confirmation of the this compound structure.

Visualizations

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in D₂O) H1_NMR ¹H NMR Data Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Data Acquisition SamplePrep->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structural Elucidation and Confirmation Analysis->Structure

Caption: Experimental workflow for the structural elucidation of this compound by NMR spectroscopy.

G cluster_structure This compound Structure and NMR Correlations cluster_legend NMR Signal Assignments K K⁺ O1 O O2 O⁻ C1 C C1->O1 double bond C1->O2 C2 C C1->C2 C_carboxylate ¹³C: ~182 ppm H_C2 H C2->H_C2 C3 C C2->C3 C4 C C2->C4 C_methine ¹³C: ~37 ppm H_methyl ¹H: ~1.1 ppm (doublet, 6H) H_C3 H₃ C3->H_C3 C_methyl ¹³C: ~20 ppm H_methine ¹H: ~2.5 ppm (septet, 1H) H_C4 H₃ C4->H_C4

Caption: Structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.

References

Application Note: Vibrational Spectroscopy of Potassium Isobutyrate using FTIR and Raman Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. As a salt of a short-chain fatty acid, it finds applications in various fields, including as a preservative, a reagent in chemical synthesis, and potentially in pharmaceutical formulations. Understanding its molecular structure and vibrational properties is crucial for quality control, stability studies, and formulation development. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations and can be used to identify and characterize this compound.

This application note provides a detailed overview of the FTIR and Raman spectroscopic analysis of this compound, including expected vibrational frequencies, detailed experimental protocols, and a visual representation of the analytical workflow.

Principles of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that both probe the vibrational modes of a molecule.

  • FTIR Spectroscopy : This technique measures the absorption of infrared radiation by a sample. A molecule will absorb IR radiation at frequencies that correspond to its natural vibrational frequencies, provided that the vibration leads to a change in the molecule's dipole moment. FTIR is particularly sensitive to polar functional groups like the carboxylate group (COO⁻).

  • Raman Spectroscopy : This technique involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts between the incident and scattered light correspond to the vibrational energy levels of the molecules. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is highly effective for analyzing both polar and non-polar bonds and is generally insensitive to aqueous media.

Data Presentation: Vibrational Band Assignments

The following tables summarize the expected vibrational frequencies for this compound based on the analysis of related carboxylate salts and isobutyric acid. The deprotonation of isobutyric acid to form the isobutyrate anion results in characteristic shifts in the vibrational frequencies of the carboxyl group.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2970Strongν_as(CH₃) - Asymmetric C-H stretching
~2930Mediumν_s(CH₃) - Symmetric C-H stretching
~2870Mediumν(CH) - C-H stretching of the tertiary carbon
~1560 Very Strong ν_as(COO⁻) - Asymmetric stretching of the carboxylate group
~1470 Strongδ_as(CH₃) - Asymmetric C-H bending
~1420 Strong ν_s(COO⁻) - Symmetric stretching of the carboxylate group
~1380Mediumδ_s(CH₃) - Symmetric C-H bending (umbrella mode)
~1160Mediumν(C-C) - Carbon-carbon stretching
~980Mediumρ(CH₃) - C-H rocking
~800Mediumν(C-COO⁻) - Stretching of the C-carboxylate bond

Note: The peak positions are approximate and can be influenced by the sample's physical state and measurement conditions. The characteristic and most intense peaks for identification are the asymmetric and symmetric stretches of the carboxylate group (COO⁻).

Table 2: Raman Spectral Data for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~2970Mediumν_as(CH₃) - Asymmetric C-H stretching
~2930Strongν_s(CH₃) - Symmetric C-H stretching
~2870Mediumν(CH) - C-H stretching of the tertiary carbon
~1420 Strong ν_s(COO⁻) - Symmetric stretching of the carboxylate group
~1470Mediumδ_as(CH₃) - Asymmetric C-H bending
~1380Weakδ_s(CH₃) - Symmetric C-H bending
~1160Strongν(C-C) - Carbon-carbon stretching
~800Strongν(C-COO⁻) - Stretching of the C-carboxylate bond
Below 400Medium-StrongLattice vibrations

Note: In Raman spectroscopy, the symmetric vibrations often produce stronger signals than the asymmetric ones. Therefore, the symmetric stretch of the carboxylate group is expected to be a prominent peak.

Experimental Protocols

The following are detailed protocols for the analysis of solid this compound using FTIR and Raman spectroscopy.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining high-quality transmission FTIR spectra of solid samples.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press

  • Pellet die set

  • Agate mortar and pestle

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Level the powder and assemble the die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for about 2 minutes to form a transparent or semi-transparent pellet.

  • Background Collection:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as the instrument's response.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

    • Apodization: Happ-Genzel

Raman Spectroscopy Protocol (Solid Sample)

This protocol describes the analysis of a solid powder sample of this compound.

Materials and Equipment:

  • Raman Spectrometer with a microscope

  • Microscope slides

  • Spatula

  • This compound sample

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound powder onto a clean microscope slide.

    • Gently press the powder with a clean spatula to create a relatively flat surface for analysis.

  • Instrument Setup and Calibration:

    • Turn on the laser and allow it to stabilize.

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) if required.

  • Sample Focusing:

    • Place the microscope slide with the sample on the spectrometer's stage.

    • Using the microscope's white light illumination, bring the sample surface into focus.

  • Spectrum Acquisition:

    • Select the desired laser wavelength and power. Start with low laser power to avoid sample burning or degradation.

    • Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to improve the signal-to-noise ratio.

  • Instrument Parameters (Typical):

    • Laser Wavelength: 532 nm or 785 nm (a longer wavelength may reduce fluorescence)

    • Laser Power: 5 - 50 mW (sample dependent)

    • Spectral Range: 3200 - 200 cm⁻¹

    • Resolution: 2 - 4 cm⁻¹

    • Acquisition Time: 1 - 10 seconds

    • Number of Accumulations: 5 - 20

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation start->sample_prep ftir_prep Mix with KBr and press into pellet sample_prep->ftir_prep For FTIR raman_prep Mount powder on a slide sample_prep->raman_prep For Raman ftir_analysis FTIR Spectroscopy ftir_prep->ftir_analysis raman_analysis Raman Spectroscopy raman_prep->raman_analysis analysis Spectroscopic Analysis ftir_proc Baseline correction, peak picking ftir_analysis->ftir_proc raman_proc Baseline correction, cosmic ray removal, peak picking raman_analysis->raman_proc data_proc Data Processing interpretation Data Interpretation and Reporting ftir_proc->interpretation raman_proc->interpretation end End: Application Note interpretation->end

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are invaluable tools for the characterization of this compound. The techniques provide a molecular fingerprint that can be used for identification, quality control, and the study of molecular interactions. The provided protocols and spectral data serve as a comprehensive guide for researchers and professionals working with this compound. The complementary nature of FTIR and Raman spectroscopy allows for a thorough vibrational analysis, confirming the presence of the isobutyrate functional groups and overall molecular structure.

Application Notes and Protocols for Preparing Potassium Isobutyrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium isobutyrate, the potassium salt of isobutyric acid, is a short-chain fatty acid salt that has garnered significant interest in biomedical research and drug development. Its conjugate acid, isobutyrate, is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, isobutyrate can induce hyperacetylation of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2][3] This activity makes this compound a valuable tool for studying cellular processes and a potential therapeutic agent.

These application notes provide detailed protocols for the preparation, purification, and quality control of this compound solutions for research purposes.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 19455-20-0[4][5]
Molecular Formula C₄H₇KO₂[4][5]
Molecular Weight 126.20 g/mol [5]
Appearance White to almost white powder/crystalTCI Data
Purity ≥98% (typical)TCI Data
Solubility of this compound
SolventSolubilityNotes
Water Highly solubleQuantitative data not readily available, but qualitatively described as highly soluble.
Ethanol Soluble---
DMSO Soluble---

Note: Quantitative solubility data for this compound is not extensively published. It is recommended to determine the solubility empirically for specific applications.

Stability of this compound Solutions

The stability of this compound solutions is influenced by pH and temperature. While specific kinetic data for this compound is limited, the stability of related carboxylate salts suggests that the solutions are generally stable. However, at extreme pH values and elevated temperatures, degradation may occur. It is recommended to prepare fresh solutions and store them under appropriate conditions. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

Recommended Concentrations for HDAC Inhibition Studies

The effective concentration of isobutyrate for HDAC inhibition in cell culture can vary depending on the cell type and experimental conditions. Based on studies using the closely related sodium butyrate, a starting concentration range of 0.1 mM to 10 mM is recommended for in vitro assays.[6][7]

ApplicationRecommended Concentration RangeReference
HDAC Inhibition in Cell Culture 0.1 mM - 10 mM[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via a neutralization reaction between isobutyric acid and potassium hydroxide.

Materials:

  • Isobutyric acid (≥99%)

  • Potassium hydroxide (KOH) pellets (≥85%)

  • Deionized water

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of potassium hydroxide (KOH) in a minimal amount of deionized water. Caution: The dissolution of KOH is highly exothermic. Allow the solution to cool to room temperature.

  • Addition of Isobutyric Acid: While stirring, slowly add an equimolar amount of isobutyric acid to the KOH solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • Neutralization: Monitor the pH of the reaction mixture. Continue adding isobutyric acid dropwise until the pH of the solution is approximately 7.

  • Reaction Completion: Attach a condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent (water) using a rotary evaporator to obtain the crude this compound salt.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. If the salt does not fully dissolve, a small amount of hot deionized water can be added dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Preparation of a Stock Solution of this compound (e.g., 1 M in Water)

Materials:

  • Purified this compound

  • Sterile, deionized water or cell culture grade water

  • Sterile volumetric flask

  • Analytical balance

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh out the required amount of this compound to prepare the desired volume and concentration of the solution. For a 1 M solution, this would be 126.20 g per liter.

  • Dissolution: Add the weighed this compound to a sterile volumetric flask. Add a portion of the sterile water and swirl to dissolve the solid completely.

  • Volume Adjustment: Once dissolved, add sterile water to the final volume mark on the volumetric flask.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8 °C for short-term use or in aliquots at -20 °C for long-term storage.

Protocol 4: Quality Control by ¹H NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectrum (in D₂O):

  • Septet (or multiplet): ~2.4 ppm (1H, -CH-). The signal from the methine proton.

  • Doublet: ~1.0 ppm (6H, -CH₃). The signal from the six equivalent methyl protons.

The absence of a broad singlet peak corresponding to the carboxylic acid proton of isobutyric acid (typically >10 ppm) indicates the complete formation of the potassium salt. The integration of the peaks should correspond to a 1:6 ratio for the methine and methyl protons, respectively.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control & Solution Prep s1 Dissolve KOH in H₂O s2 Add Isobutyric Acid s1->s2 s3 Neutralize to pH 7 s2->s3 s4 Reflux s3->s4 s5 Evaporate Solvent s4->s5 p1 Dissolve in Hot Ethanol s5->p1 Crude Product p2 Cool to Crystallize p1->p2 p3 Vacuum Filtration p2->p3 p4 Wash with Cold Ethanol p3->p4 p5 Dry under Vacuum p4->p5 q1 ¹H NMR Analysis p5->q1 Purified Product q2 Prepare Stock Solution q1->q2 q3 Sterile Filtration q2->q3 Ready-to-use Solution Ready-to-use Solution q3->Ready-to-use Solution

Caption: Experimental workflow for this compound synthesis and solution preparation.

hdac_inhibition_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm K_Isobutyrate This compound Isobutyrate Isobutyrate K_Isobutyrate->Isobutyrate Dissociates HDAC HDACs (e.g., HDAC8) Isobutyrate->HDAC Inhibits Acetylated_Histones Hyperacetylated Histones HDAC->Acetylated_Histones Prevents Deacetylation Histones Histones (H3, H4) Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Chromatin Chromatin Acetylated_Histones->Chromatin Incorporated into Relaxed_Chromatin Relaxed Chromatin Chromatin->Relaxed_Chromatin SOCS1_3_Gene SOCS1/SOCS3 Genes Relaxed_Chromatin->SOCS1_3_Gene Increased Accessibility p21_Gene p21 Gene Relaxed_Chromatin->p21_Gene Increased Accessibility SOCS1_3_mRNA SOCS1/SOCS3 mRNA SOCS1_3_Gene->SOCS1_3_mRNA Transcription SOCS1_3_Protein SOCS1/SOCS3 Proteins SOCS1_3_mRNA->SOCS1_3_Protein Translation p21_mRNA p21 mRNA p21_Gene->p21_mRNA Transcription p21_Protein p21 Protein p21_mRNA->p21_Protein Translation JAK2 JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3->p_STAT3 Dimerization & Nuclear Translocation Gene Expression for\nProliferation & Survival Gene Expression for Proliferation & Survival p_STAT3->Gene Expression for\nProliferation & Survival Promotes SOCS1_3_Protein->p_JAK2 Inhibits Cell Cycle Arrest Cell Cycle Arrest p21_Protein->Cell Cycle Arrest

Caption: Isobutyrate-mediated inhibition of the HDAC/JAK2/STAT signaling pathway.

References

Application Notes and Protocols: Potassium Isobutyrate as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of potassium isobutyrate as a catalyst in chemical synthesis. The information is intended to guide researchers in leveraging this versatile and efficient catalyst for their own applications.

Introduction

This compound (CAS 19455-20-0) is the potassium salt of isobutyric acid.[1][2][3][4] While it has various applications, it serves as a noteworthy organic base catalyst in specific chemical transformations.[1] Its utility is particularly evident in esterification reactions, such as the synthesis of sucrose acetate isobutyrate. This document outlines the application of this compound as a catalyst in this key reaction, providing a detailed experimental protocol and relevant data.

Catalytic Applications of this compound

Synthesis of Sucrose Acetate Isobutyrate

This compound serves as an effective organic base catalyst for the synthesis of sucrose acetate isobutyrate (SAIB), a compound used in the food and beverage industry.[5] The reaction involves the esterification of sucrose with acetic anhydride and isobutyric anhydride.[5]

Reaction Scheme:

Caption: Synthesis of Sucrose Acetate Isobutyrate.

Experimental Protocol:

This protocol is adapted from patent CN103421052A.[5]

Materials:

  • Isobutyric anhydride

  • Acetic anhydride

  • This compound (catalyst)

  • Sucrose (finely pulverized)

  • Activated carbon

  • Deionized water

  • 500 mL three-necked flask equipped with a mechanical stirrer and thermometer

Procedure:

  • To a 500 mL three-necked flask, add 0.8 mol (125.6 g) of isobutyric anhydride, 0.15 mol (15.3 g) of acetic anhydride, and 0.06 mol (7.57 g) of this compound.[5]

  • Heat the mixture to 110 °C with stirring.[5]

  • Slowly add 0.1 mol (34.2 g) of pulverized sucrose to the reaction mixture while maintaining the temperature and stirring.[5]

  • Continue stirring the reaction mixture at 110 °C for 50 minutes after the addition of sucrose is complete.[5]

  • Add activated carbon to the mixture and stir for 40 minutes for decolorization.[5]

  • Filter the hot mixture to remove the activated carbon.

  • The filtrate is then subjected to reduced-pressure distillation to remove the acetic acid and isobutyric acid generated during the reaction, as well as any unreacted anhydrides.[5]

  • Cool the resulting product to 50 °C.

  • Wash the product by adding 50 mL of deionized water and stirring for 30 minutes. Repeat the washing step three times.[5]

  • After the final wash, remove the water layer and dry the product under a vacuum to obtain sucrose acetate isobutyrate as a thick, light yellow liquid.[5]

Data Presentation:

ParameterValueReference
Reactants
Isobutyric Anhydride0.8 mol (125.6 g)[5]
Acetic Anhydride0.15 mol (15.3 g)[5]
Sucrose0.1 mol (34.2 g)[5]
Catalyst
This compound0.06 mol (7.57 g)[5]
Reaction Conditions
Temperature110 °C[5]
Reaction Time50 minutes[5]
Product
Sucrose Acetate IsobutyrateThick, light yellow liquid[5]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Charge flask with anhydrides and this compound B Heat to 110°C with stirring A->B C Add pulverized sucrose B->C D Stir at 110°C for 50 min C->D E Decolorize with activated carbon D->E F Filter E->F G Reduced-pressure distillation F->G H Wash with water (3x) G->H I Vacuum dry H->I J Final Product: Sucrose Acetate Isobutyrate I->J

Caption: SAIB Synthesis Workflow.

Liquid-Phase Oxidation of Isobutyraldehyde

General Reaction:

Isobutyraldehyde + O₂ → Isobutyric Acid

Further research is required to establish a detailed and optimized protocol for the use of this compound as a catalyst in this reaction.

Signaling Pathways

The provided search results focus on the application of this compound in chemical synthesis. There is no information available regarding its involvement in biological signaling pathways.

Conclusion

This compound is a demonstrated and effective catalyst for the synthesis of sucrose acetate isobutyrate. The protocol provided offers a clear methodology for its application in this context. While its role in other reactions like the oxidation of isobutyraldehyde is noted, further investigation is needed to develop specific protocols. The information presented here should serve as a valuable resource for researchers exploring the catalytic potential of this compound.

References

Application of Potassium Isobutyrate in Agricultural Formulations: A Review of Potential Uses and Proposed Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patents specifically detailing the application of potassium isobutyrate in agricultural formulations are limited. The following application notes and protocols are based on the known properties of isobutyric acid and other potassium salts of short-chain fatty acids and are intended to serve as a guide for research and development professionals. Further experimental validation is required to confirm the efficacy and safety of this compound for agricultural use.

Potential Applications in Agriculture

While direct evidence is scarce, the chemical properties of this compound suggest several potential applications in agriculture:

  • As a Plant Growth Regulator: Potassium is an essential macronutrient for plants, playing a crucial role in various physiological processes, including enzyme activation, stomatal regulation, and photosynthesis.[1][2] Formulating potassium as a salt of a short-chain fatty acid like isobutyrate could offer a readily available source of potassium with potentially lower phytotoxicity compared to inorganic potassium salts.[3][4][5] The isobutyrate anion itself may also influence plant growth and development.

  • As a Fungicide or Fungistatic Agent: Isobutyric acid is known to be used as a grain and hay preservative, which suggests it possesses antimicrobial properties that could be effective against various fungal pathogens.[6] As a potassium salt, it may offer fungicidal or fungistatic activity, similar to other potassium-based fungicides like potassium bicarbonate and potassium sorbate, which are used to control diseases like powdery mildew.[7]

  • As an Adjuvant in Herbicide Formulations: The salt form of herbicides can significantly impact their efficacy.[8] While not directly studied for this compound, other potassium salts are used in glyphosate formulations to enhance their performance.[8] this compound could potentially be investigated as an adjuvant to improve the uptake and translocation of certain herbicides.

  • As a Component of Liquid Fertilizers: Patents exist for the use of potassium salts of other organic acids, such as potassium acetate and potassium propionate, in liquid fertilizer compositions.[3][4][5] These formulations are noted for their low salt index and reduced phytotoxicity. This compound could potentially be incorporated into similar formulations to provide a soluble and plant-friendly source of potassium.

Proposed Experimental Protocols

To investigate the potential of this compound in agricultural applications, the following detailed experimental protocols are proposed.

2.1. Protocol for Evaluating this compound as a Plant Growth Regulator

Objective: To assess the effect of foliar application of this compound on the growth, yield, and quality of a model crop (e.g., tomato, Solanum lycopersicum).

Materials:

  • This compound (analytical grade)

  • Tomato seeds (e.g., cv. 'Moneymaker')

  • Potting mix

  • Pots (10 L)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • Plant growth chamber or greenhouse with controlled conditions (25±2°C, 16/8 h light/dark cycle)

  • SPAD meter for chlorophyll content

  • Ruler and calipers

Experimental Design:

  • Randomized Complete Block Design (RCBD) with five treatments and four replications.

  • Treatments:

    • T1: Control (distilled water + 0.05% Tween 20)

    • T2: 50 mM this compound + 0.05% Tween 20

    • T3: 100 mM this compound + 0.05% Tween 20

    • T4: 150 mM this compound + 0.05% Tween 20

    • T5: Positive Control (e.g., a commercial potassium fertilizer at recommended concentration)

Procedure:

  • Plant Culture: Sow tomato seeds in seedling trays. After 21 days, transplant uniform seedlings into 10 L pots containing potting mix.

  • Treatment Application: Prepare the treatment solutions by dissolving the required amount of this compound in distilled water and adding the surfactant. Start foliar spraying 14 days after transplanting and repeat every 14 days for a total of four applications. Spray until the foliage is thoroughly wet.

  • Data Collection:

    • Vegetative Growth (measured 60 days after transplanting): Plant height, stem diameter, number of leaves, and leaf area.

    • Physiological Parameters (measured 60 days after transplanting): Chlorophyll content (SPAD meter).

    • Yield Parameters (at harvest): Number of fruits per plant, average fruit weight, and total yield per plant.

    • Quality Parameters (at harvest): Total Soluble Solids (TSS) using a refractometer and titratable acidity.

Data Presentation:

TreatmentPlant Height (cm)Stem Diameter (mm)Number of LeavesLeaf Area (cm²)Chlorophyll Content (SPAD)Number of Fruits/PlantAverage Fruit Weight (g)Total Yield ( kg/plant )TSS (°Brix)Titratable Acidity (%)
T1 (Control)
T2 (50 mM)
T3 (100 mM)
T4 (150 mM)
T5 (Positive Control)

Visualization of Experimental Workflow:

Plant_Growth_Regulator_Workflow start Start seed_sowing Sow Tomato Seeds start->seed_sowing transplanting Transplant Seedlings seed_sowing->transplanting treatment_prep Prepare Treatment Solutions transplanting->treatment_prep foliar_application Foliar Application treatment_prep->foliar_application foliar_application->foliar_application data_collection_veg Collect Vegetative Growth Data foliar_application->data_collection_veg data_collection_yield Collect Yield & Quality Data data_collection_veg->data_collection_yield analysis Data Analysis data_collection_yield->analysis end End analysis->end

Workflow for evaluating this compound as a plant growth regulator.

2.2. Protocol for Evaluating this compound as a Fungicide

Objective: To determine the in vitro and in vivo efficacy of this compound against a common plant pathogenic fungus (e.g., Botrytis cinerea, the causal agent of gray mold).

2.2.1. In Vitro Assay: Mycelial Growth Inhibition

Materials:

  • This compound

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Cork borer (5 mm)

Procedure:

  • Media Preparation: Prepare PDA and amend with this compound to achieve final concentrations of 0, 25, 50, 100, and 200 mM after autoclaving and cooling to 50-55°C.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture in the center of each plate.

  • Incubation: Incubate the plates at 22±2°C in the dark.

  • Data Collection: Measure the radial mycelial growth daily until the mycelium in the control plates reaches the edge of the plate. Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control.

Data Presentation:

This compound Concentration (mM)Average Mycelial Growth Diameter (mm)Inhibition (%)
0 (Control)0
25
50
100
200

2.2.2. In Vivo Assay: Protective and Curative Efficacy

Materials:

  • Healthy tomato plants (at the 4-6 true leaf stage)

  • This compound solutions (at effective concentrations determined from the in vitro assay)

  • Spore suspension of Botrytis cinerea (10^6 spores/mL)

  • Humid chamber

Procedure:

  • Protective Treatment: Spray a group of plants with this compound solutions. After 24 hours, inoculate the treated plants by spraying with the B. cinerea spore suspension.

  • Curative Treatment: Inoculate another group of plants with the B. cinerea spore suspension. After 24 hours, spray the inoculated plants with this compound solutions.

  • Controls: Include a group of plants sprayed only with water (negative control) and a group sprayed with a commercial fungicide (positive control).

  • Incubation: Place all plants in a humid chamber for 72 hours to promote disease development. Then, move them to a greenhouse.

  • Data Collection: After 7 days, assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis). Calculate the disease control efficacy.

Data Presentation:

TreatmentApplication TypeMean Disease Severity (0-5)Disease Control Efficacy (%)
Negative Control-0
This compound (e.g., 100 mM)Protective
This compound (e.g., 100 mM)Curative
Positive ControlProtective

Visualization of Experimental Workflow:

Fungicide_Evaluation_Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Assay media_prep Prepare Amended PDA inoculation_vitro Inoculate with Fungal Plug media_prep->inoculation_vitro incubation_vitro Incubate Plates inoculation_vitro->incubation_vitro data_collection_vitro Measure Mycelial Growth incubation_vitro->data_collection_vitro plant_prep Prepare Healthy Plants protective_treat Protective Treatment plant_prep->protective_treat inoculation_vivo Inoculate with Spores plant_prep->inoculation_vivo protective_treat->inoculation_vivo curative_treat Curative Treatment incubation_vivo Incubate in Humid Chamber curative_treat->incubation_vivo inoculation_vivo->curative_treat inoculation_vivo->incubation_vivo data_collection_vivo Assess Disease Severity incubation_vivo->data_collection_vivo

Workflow for evaluating this compound as a fungicide.

Conclusion and Future Directions

The exploration of this compound in agricultural formulations represents a promising yet underexplored area of research. Based on the known benefits of potassium and the antimicrobial properties of isobutyric acid, there is a scientific basis for investigating its potential as a plant growth regulator and a fungicide. The detailed protocols provided here offer a starting point for researchers to systematically evaluate its efficacy and determine optimal application rates. Future research should also focus on its potential as a herbicide adjuvant, its compatibility with other agrochemicals, and its environmental fate. Such studies will be crucial in determining the viability of this compound as a novel component in sustainable agricultural practices.

References

Application Notes and Protocols: Potassium Isobutyrate as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of potassium isobutyrate as a buffering agent in various experimental settings. The unique properties of isobutyrate, a short-chain fatty acid, make it a valuable tool in cellular and biochemical assays where mimicking physiological conditions or studying the effects of microbial metabolites is crucial.

Application Notes

This compound, the potassium salt of isobutyric acid, serves as a versatile buffering agent in biological and chemical experiments. Its effectiveness as a buffer is centered around the pKa of its conjugate acid, isobutyric acid, which is approximately 4.84.[1][2] This positions this compound as an effective buffer in the pH range of approximately 3.8 to 5.8.

Key Applications:

  • Biochemical and Enzyme Kinetic Assays: this compound buffers can be employed in studies of enzymes that are active in acidic environments. Maintaining a stable pH is critical for accurate determination of enzyme kinetics, as slight pH variations can significantly alter enzyme activity and structure.[3][4]

  • Cell Culture and Metabolic Studies: As a short-chain fatty acid (SCFA), isobutyrate is a product of gut microbiota metabolism and can influence cellular processes.[1][5] Using a this compound buffer in cell culture media or metabolic assays allows for the investigation of its effects on cell signaling, proliferation, and metabolism under controlled pH conditions.

  • Electrophysiology: In patch-clamp electrophysiology, the composition of the intracellular (pipette) solution is critical for maintaining cell health and recording accurate ionic currents. While less common than gluconate or chloride-based solutions, this compound can be used as the primary anion to study the effects of SCFAs on ion channel function and neuronal excitability.

Properties of Isobutyric Acid and this compound:

PropertyValueReference
Isobutyric Acid pKa 4.84 - 4.86[1][6]
Effective Buffering pH Range ~3.8 - 5.8Inferred from pKa
This compound Molecular Formula C4H7KO2[7][8][9]
This compound Molecular Weight 126.20 g/mol [7][8][9]
Appearance White to almost white powder/crystal[10]
Solubility Soluble in water

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Buffer Stock Solution (pH 4.5)

This protocol describes the preparation of a 100 mM this compound buffer stock solution. The pH is adjusted to 4.5, which is within the optimal buffering range of isobutyric acid.

Materials:

  • Isobutyric acid (liquid)

  • Potassium hydroxide (KOH) pellets

  • High-purity water (e.g., Milli-Q or deionized)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Prepare a 1 M KOH solution: Dissolve 5.61 g of KOH pellets in approximately 80 mL of high-purity water in a beaker. Once dissolved, transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with high-purity water.

  • Add Isobutyric Acid to Water: In a 1 L beaker, add approximately 800 mL of high-purity water.

  • Add Isobutyric Acid: Carefully measure 8.81 g (or 9.3 mL, assuming a density of 0.949 g/mL) of isobutyric acid and add it to the water while stirring.

  • Adjust pH: Place the beaker on a stir plate with a stir bar. Immerse a calibrated pH electrode into the solution. Slowly add the 1 M KOH solution dropwise while monitoring the pH. Continue adding KOH until the pH of the solution reaches 4.5.

  • Final Volume Adjustment: Carefully transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask. Bring the final volume to 1 L with high-purity water.

  • Sterilization and Storage: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter. Store the buffer at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Use of this compound Buffer in an Enzyme Kinetics Assay

This protocol provides a general framework for using a this compound buffer in an enzyme assay where the optimal pH is within the buffer's range.

Materials:

  • 100 mM this compound Buffer, pH 4.5 (from Protocol 1)

  • Enzyme stock solution

  • Substrate stock solution

  • Spectrophotometer or other detection instrument

  • Cuvettes or microplate

Procedure:

  • Prepare Working Buffer: Dilute the 100 mM this compound stock solution to the desired final concentration for the assay (e.g., 50 mM) using high-purity water.

  • Prepare Reaction Mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the this compound working buffer, substrate solution, and any necessary cofactors. The final volume and concentrations should be optimized for the specific enzyme and assay.

  • Equilibrate Temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiate Reaction: Add the enzyme stock solution to the reaction mixture to initiate the reaction.

  • Measure Activity: Immediately place the cuvette or microplate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product being formed. The rate of the reaction can be calculated from the linear portion of the progress curve.

Protocol 3: Preparation of a this compound-Based Intracellular Solution for Patch-Clamp Electrophysiology

This protocol details the preparation of a this compound-based internal solution for whole-cell patch-clamp recordings. This solution is designed to investigate the effects of isobutyrate on neuronal or cellular electrical properties.

Materials:

  • This compound

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • MgCl₂ (Magnesium chloride)

  • ATP-Mg (Adenosine 5'-triphosphate magnesium salt)

  • GTP-Na (Guanosine 5'-triphosphate sodium salt)

  • Potassium hydroxide (KOH) for pH adjustment

  • High-purity water

  • Osmometer

  • 0.22 µm syringe filter

Procedure:

  • Dissolve Main Components: In a beaker with approximately 80 mL of high-purity water, dissolve the following components in the order listed while stirring:

    • This compound: 140 mM (17.67 g/L)

    • HEPES: 10 mM (2.38 g/L)

    • EGTA: 10 mM (3.80 g/L)

    • MgCl₂: 2 mM (0.19 g/L)

  • Adjust pH: Adjust the pH of the solution to 7.2-7.3 with a 1 M KOH solution.

  • Check Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution (typically around 290-300 mOsm/kg) by adding small amounts of this compound (to increase) or high-purity water (to decrease).

  • Final Volume: Once the pH and osmolarity are correct, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water.

  • Add ATP and GTP: On the day of the experiment, add ATP-Mg (e.g., 4 mM) and GTP-Na (e.g., 0.4 mM) to the required volume of internal solution. These components are often added fresh to prevent degradation.

  • Filter and Store: Filter the final solution through a 0.22 µm syringe filter to remove any precipitates. Aliquot and store at -20°C or -80°C. Thaw and keep on ice during experiments.

Visualizations

Signaling Pathways and Experimental Workflows

Patch_Clamp_Workflow

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized potassium isobutyrate. This guide provides troubleshooting advice, detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is not a white crystalline solid. What went wrong?

A1: A non-white appearance often indicates the presence of impurities. These could be residual starting materials or byproducts from the synthesis. The most common method for purifying this compound is recrystallization.[1][2] The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If your product is oily or discolored, consider repeating the recrystallization process, ensuring slow cooling to allow for the formation of pure crystals.[3]

Q2: I have a low yield after recrystallization. How can I improve it?

A2: Low yield can result from several factors. Using too much solvent during recrystallization will keep more of your product dissolved even after cooling.[3] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, make sure the solution is sufficiently cooled, perhaps in an ice bath, to maximize precipitation.[1] Premature crystallization during a hot filtration step can also lead to product loss. To prevent this, preheat your filtration apparatus.[3]

Q3: How can I confirm the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure and purity of this compound.[4] The ¹H NMR spectrum should show a doublet for the six equivalent methyl protons and a multiplet for the single methine proton.[4][5] The presence of unexpected signals would indicate impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups. Look for a strong, broad absorption band between 1550-1610 cm⁻¹ corresponding to the asymmetric carboxylate (COO⁻) stretch.[4]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is suitable for this ionic compound. In negative-ion mode, you should observe the isobutyrate anion at a mass-to-charge ratio (m/z) of 87.[4]

Q4: My NMR spectrum shows a persistent peak for isobutyric acid. How can I remove it?

A4: The presence of isobutyric acid suggests an incomplete initial reaction or decomposition of the salt. To remove residual isobutyric acid, you can wash the crude product with a non-polar organic solvent in which this compound is insoluble. Alternatively, during workup, a wash with a mild base solution could be employed, followed by recrystallization.

Q5: What are the common impurities in synthesized this compound?

A5: Common impurities include unreacted isobutyric acid, the base used in the synthesis (e.g., potassium hydroxide), water, and any solvents used in the reaction.[4][6] The purification method should be chosen to effectively remove these specific impurities.

Quantitative Data

The following tables summarize key data relevant to the purification and characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇KO₂[7]
Molecular Weight126.20 g/mol [7][8]
AppearanceWhite to almost white powder/crystal[9][10]
Purity (Commercial)>98.0%[9][11]
Storage ConditionsRoom temperature, under inert gas, hygroscopic[9][11]

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/SignalsReference
¹H NMR Doublet (6H, methyl protons), Multiplet (1H, methine proton)[4]
¹³C NMR Signals corresponding to the methyl, methine, and carboxylate carbons.[4]
IR Spectroscopy 1550-1610 cm⁻¹ (Asymmetric COO⁻ Stretch)[4]
ESI-MS (-ve mode) m/z 87 (isobutyrate anion)[4]

Experimental Protocols

Recrystallization of this compound

This protocol provides a detailed method for the purification of this compound by recrystallization.[1][2]

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by passing hot solvent through them. Quickly filter the hot solution to remove the insoluble impurities. This step helps prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product G Troubleshooting Common Purification Issues start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product no_crystals No Crystals Formed? start->no_crystals too_much_solvent Used too much solvent? Incomplete cooling? low_yield->too_much_solvent Yes rapid_cooling Cooled too quickly? Ineffective solvent? impure_product->rapid_cooling Yes supersaturated Supersaturated solution? Need seed crystal? no_crystals->supersaturated Yes solution1 Reduce solvent volume and/or cool further. too_much_solvent->solution1 solution2 Re-dissolve and cool slowly. Try a different solvent. rapid_cooling->solution2 solution3 Scratch flask or add a seed crystal. supersaturated->solution3

References

Technical Support Center: Optimizing Potassium Isobutyrate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing potassium isobutyrate concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for isobutyrate in cell culture?

A1: Isobutyrate, similar to butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, isobutyrate promotes the hyperacetylation of histones, leading to a more open chromatin structure.[4][5][6] This altered chromatin state can enhance the accessibility of genes to transcription factors, thereby modulating the expression of various genes, including those involved in cell cycle regulation, apoptosis, and recombinant protein production.[2][4]

Q2: What are the expected effects of adding this compound to my cell culture?

A2: The addition of this compound can have several effects, which are often dose-dependent:

  • Increased Specific Productivity (qP): For recombinant protein production, isobutyrate can significantly increase the specific productivity of cells, such as Chinese Hamster Ovary (CHO) cells.[7]

  • Inhibition of Cell Growth: Isobutyrate can arrest the cell cycle, typically in the G0/G1 phase, leading to a decrease in cell proliferation.[7][8][9]

  • Induction of Apoptosis: At higher concentrations, isobutyrate can induce programmed cell death (apoptosis).[8][10]

  • Changes in Cell Morphology: Cells may exhibit morphological changes, such as an increase in size.[10]

Q3: Is there a difference between using this compound and sodium isobutyrate?

A3: While most of the available literature focuses on sodium butyrate, the primary effects on cell cycle and protein expression are attributed to the butyrate/isobutyrate anion. Therefore, similar biological effects are expected. However, the choice of the cation (potassium vs. sodium) can influence the overall ionic balance of the culture medium. Elevated extracellular potassium concentrations can independently affect cellular processes, including membrane potential and apoptosis.[11][12] It is crucial to consider the total potassium concentration in your medium when supplementing with this compound.

Q4: What is the optimal concentration range for this compound?

A4: The optimal concentration of this compound is highly dependent on the cell line, the desired outcome (e.g., maximizing protein production vs. cell growth), and the specific culture conditions. Generally, concentrations in the range of 0.1 mM to 5 mM are explored.[10][13][14] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Drastic decrease in cell viability and growth after adding this compound. The concentration of isobutyrate is too high, leading to excessive apoptosis and cell cycle arrest.[8][10]Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 mM) and titrating up to find the optimal balance between productivity and viability.[9]
The total potassium concentration in the medium has reached toxic levels.Calculate the final potassium concentration after adding this compound and ensure it is within the tolerable range for your cell line. Consider using a basal medium with a lower initial potassium concentration if necessary.
No significant increase in specific protein productivity. The concentration of isobutyrate is too low to effectively inhibit HDACs.Gradually increase the concentration of this compound in your dose-response experiment.
The timing of addition is not optimal.Experiment with adding this compound at different phases of the cell culture, such as during the mid-exponential or stationary phase.[15]
The cell line is not responsive to isobutyrate treatment.Some cell lines may be less sensitive to HDAC inhibitors.[4] Consider screening different clones or using alternative productivity enhancers.
Precipitate forms in the medium after adding this compound. The solubility of this compound in the medium is exceeded.Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and add it to the culture medium with gentle mixing. Ensure the final concentration of the solvent is not toxic to the cells.
Interaction with other medium components.Warm the medium to 37°C and swirl to dissolve any precipitate. If the issue persists, analyze the medium composition for potential interactions.[16]
Inconsistent results between experiments. Variability in the preparation of the this compound stock solution.Prepare a large batch of the stock solution, aliquot, and store at -20°C to ensure consistency across experiments.
Differences in cell density or culture phase at the time of addition.Standardize the cell seeding density and the timing of this compound addition based on the growth phase of the culture.

Quantitative Data Summary

The following tables summarize the typical effects of butyrate (as sodium butyrate, which is expected to be comparable to this compound in terms of the anion's effect) on CHO cell culture parameters. The exact values will vary depending on the specific cell line and experimental conditions.

Table 1: Effect of Sodium Butyrate on CHO Cell Viability and Growth

Concentration (mM)Relative Viable Cell Density (%)Relative Viability (%)
0 (Control)10095-100
170-8090-95
250-6085-90
520-30<80

Data synthesized from multiple sources indicating a dose-dependent decrease in cell density and viability.[7][13]

Table 2: Effect of Sodium Butyrate on Recombinant Protein Production in CHO Cells

Concentration (mM)Specific Productivity (pg/cell/day)Relative Titer (%)
0 (Control)10-15100
120-25150-200
225-30120-180
515-2050-100

Data synthesized from multiple sources showing an initial increase in specific productivity and titer, followed by a decrease at higher, more toxic concentrations.[13][17]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Seeding: Seed your cells (e.g., CHO cells) in multiple T-flasks or a multi-well plate at a density that allows for several days of growth.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, cell culture-grade water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Dose-Response Setup: Once the cells reach the desired growth phase (e.g., mid-exponential), add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2, and 5 mM).

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Monitoring and Data Collection: At regular intervals (e.g., every 24 hours), collect samples to determine:

    • Viable cell density and viability (using a hemocytometer and trypan blue exclusion).

    • Product titer (using an appropriate assay such as ELISA).

  • Analysis: Calculate the specific productivity (qP) for each concentration. Plot the viable cell density, viability, titer, and qP against the this compound concentration to identify the optimal range that balances high productivity with acceptable cell viability.

Signaling Pathways and Experimental Workflows

Butyrate_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation decreases Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling leads to Gene Expression Gene Expression Chromatin Remodeling->Gene Expression alters Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Gene Expression->Cell Cycle Arrest (G1) Apoptosis Apoptosis Gene Expression->Apoptosis Increased Protein Production Increased Protein Production Gene Expression->Increased Protein Production

Caption: Butyrate's mechanism of action as an HDAC inhibitor.

Potassium_Apoptosis_Pathway High Extracellular K+ High Extracellular K+ K+ Efflux K+ Efflux High Extracellular K+->K+ Efflux can influence Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->K+ Efflux Decreased Intracellular K+ Decreased Intracellular K+ K+ Efflux->Decreased Intracellular K+ Caspase Activation Caspase Activation Decreased Intracellular K+->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Role of potassium ion flux in apoptosis.

Experimental_Workflow A 1. Cell Seeding & Culture C 3. Add to Culture at Different Concentrations A->C B 2. Prepare this compound Stock B->C D 4. Incubate and Monitor C->D E 5. Analyze Viability, Growth, and Titer D->E F 6. Determine Optimal Concentration E->F

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Potassium Isobutyrate Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of potassium isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is a white crystalline powder that is highly soluble in water and is generally stable under standard conditions of use and storage.[1] However, the stability of the isobutyrate moiety can be influenced by environmental factors such as pH and temperature. While specific long-term stability data for this compound in aqueous solutions is not extensively published, information on related compounds, such as isobutyl isobutyrate, indicates that hydrolysis can occur, particularly at non-neutral pH.[1][2]

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: Although this compound is a salt, the isobutyrate anion is the conjugate base of a weak acid, isobutyric acid. In solution, an equilibrium exists. While significant degradation is not expected at neutral pH, extreme pH conditions or high temperatures could potentially lead to the formation of related substances. The primary theoretical degradation pathway of concern would be hydrolysis, although this is more pronounced for esters of isobutyric acid.[3][4][5] Forced degradation studies are recommended to identify potential degradants in a specific formulation.[6][7][8][9][10]

Q3: What are the recommended storage conditions for a this compound aqueous solution?

A3: For the solid form, storage at 4°C in a sealed container away from moisture is recommended.[11] For aqueous solutions, it is best practice to store them at controlled room temperature or refrigerated (2-8°C), protected from light, and in a tightly sealed container to prevent microbial contamination and evaporation. The optimal storage conditions should be confirmed by stability studies for your specific formulation.

Q4: How can I determine the concentration and purity of my this compound solution over time?

A4: Several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the isobutyrate anion.[12][13] Ion chromatography can be used to determine the potassium ion concentration.[14] Additionally, Atomic Absorption Spectroscopy (AAS) is a suitable technique for potassium quantification.[15] It is crucial to develop and validate a stability-indicating analytical method that can separate the intact this compound from any potential degradation products.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in pH of the solution over time 1. Absorption of atmospheric CO2. 2. Interaction with container material. 3. Possible degradation.1. Ensure the container is tightly sealed. 2. Use inert container materials (e.g., Type I borosilicate glass). 3. Perform analytical testing (e.g., HPLC) to check for degradation products.
Appearance of particulate matter or cloudiness 1. Microbial contamination. 2. Precipitation due to temperature changes or exceeding solubility limits. 3. Interaction with excipients or container.1. Prepare solutions under aseptic conditions or use a sterilizing filter. 2. Confirm the solubility of this compound at the storage temperature. 3. Evaluate the compatibility of all formulation components.
Decrease in potency or concentration 1. Degradation of isobutyrate. 2. Adsorption to the container surface. 3. Evaporation of the solvent.1. Conduct a forced degradation study to understand stability limits. Consider adjusting pH or adding stabilizers if necessary. 2. Investigate different container materials. 3. Ensure containers are well-sealed. Use a weight-loss study to check for evaporation.
Unexpected peaks in chromatogram 1. Formation of degradation products. 2. Contamination from solvent, excipients, or container leachables.1. Perform peak purity analysis and attempt to identify the unknown peaks (e.g., using LC-MS). 2. Analyze blank solutions (solvent and excipients without the active ingredient) to trace the source of contamination.

Stability Data Summary

Table 1: Estimated Hydrolysis Half-Life of Isobutyl Isobutyrate in Water at 25°C

pHHalf-Life
7~9.2 years
8~337 days

Data estimated using HYDROWIN v.1.67.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the stability of this compound to hydrolysis under acidic, basic, and neutral conditions.[6][8][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) and protect from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Isobutyrate

This is a general method outline; specific parameters must be optimized for your system and formulation.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be at least 2 units away from the pKa of isobutyric acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV spectrophotometer at a wavelength where the isobutyrate or its chromophoric derivative absorbs (e.g., ~210 nm).[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc quantify Quantify Remaining Analyte hplc->quantify identify Identify Degradants hplc->identify troubleshooting_logic start Issue Observed: Potency Decrease check_evap Check for Evaporation (Weight Loss Study) start->check_evap check_adsorption Investigate Adsorption (Test Different Containers) start->check_adsorption check_degradation Analyze for Degradants (Stability-Indicating HPLC) start->check_degradation evap_yes Evaporation Confirmed check_evap->evap_yes Positive adsorption_yes Adsorption Confirmed check_adsorption->adsorption_yes Positive degradation_yes Degradation Confirmed check_degradation->degradation_yes Positive solution_evap Solution: Improve Container Seal evap_yes->solution_evap solution_adsorption Solution: Change Container Material adsorption_yes->solution_adsorption solution_degradation Solution: Reformulate (Adjust pH, Add Stabilizers) degradation_yes->solution_degradation

References

Technical Support Center: Synthesis of Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potassium isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction. This involves reacting isobutyric acid with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction yields this compound and a byproduct, which is typically water.[1]

Q2: What are the potential sources of impurities in this compound synthesis?

A2: Impurities can originate from several sources:

  • Starting Materials: Isobutyric acid and the potassium base used can contain impurities from their manufacturing processes.

  • Side Reactions: Unwanted chemical reactions occurring during the synthesis can generate byproducts.

  • Solvent: The solvent used in the reaction or for purification may contain contaminants.

  • Storage and Handling: Improper storage can lead to degradation of the product or contamination.

Q3: What are some common impurities found in the starting materials?

A3:

  • Isobutyric Acid: Potential impurities include unreacted isobutyraldehyde, α-hydroxyisobutyric acid, acetone, isopropyl formate, isopropanol, formic acid, formaldehyde, water, carbon oxides, propane, and propylene.

  • Potassium Hydroxide: Common impurities are water (as it is hygroscopic), potassium carbonate (K₂CO₃), and potassium chloride (KCl).

Q4: How can I assess the purity of my synthesized this compound?

A4: Several analytical techniques can be employed to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used quantitatively (qNMR) to determine the purity and identify impurities.[1]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for identifying and quantifying volatile and semi-volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylate functional group and other structural features.

Troubleshooting Guides

Low Product Yield

Q: My reaction yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yield in a salt formation reaction can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure stoichiometric amounts of isobutyric acid and potassium hydroxide are used. A slight excess of the acid can be used to ensure complete neutralization of the base, followed by its removal during workup. - Monitor the reaction pH to ensure it reaches neutrality or becomes slightly basic, indicating the completion of the neutralization. - Increase the reaction time or temperature moderately to drive the reaction to completion.
Product Loss During Workup - When washing the crude product, use a minimal amount of a cold solvent in which this compound has low solubility to prevent significant loss. - Ensure complete precipitation of the product from the solution before filtration. Cooling the solution can aid in maximizing the crystal yield.
Side Reactions - Use high-purity starting materials to minimize the potential for side reactions. - Control the reaction temperature, as excessive heat can sometimes lead to degradation or unwanted side reactions.
Inaccurate Measurement of Reagents - Calibrate balances and ensure accurate weighing of starting materials. - For solutions, verify the concentration of the potassium hydroxide solution by titration before use.
Product Discoloration

Q: The final this compound product has a yellowish or brownish tint. What causes this discoloration and how can I obtain a white product?

A: Discoloration in potassium salts can arise from impurities in the starting materials or from degradation during the synthesis or storage.

Potential Cause Troubleshooting Steps
Impurities in Starting Materials - Use high-purity isobutyric acid and potassium hydroxide. Technical grade reagents may contain impurities that can cause discoloration. - Consider purifying the starting materials before use if high purity is critical.
Thermal Degradation - Avoid excessive heating during the reaction and drying process. High temperatures can cause decomposition of the carboxylate salt. - If heating is necessary to dissolve the reactants, do so gently and for the minimum time required.
Oxidation - The discoloration of some organic salts can be due to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4]
Contamination from Reaction Vessel - Ensure the reaction vessel is thoroughly cleaned and free from any residues from previous reactions.
Purification - Recrystallization of the crude product from a suitable solvent can effectively remove colored impurities.
Crystallization Issues

Q: I am having difficulty crystallizing the this compound from the reaction mixture. What can I do?

A: Crystallization is a critical step for obtaining a pure, solid product. Difficulties in crystallization can be addressed by manipulating the solvent system and the physical conditions.

Potential Cause Troubleshooting Steps
Inappropriate Solvent - If the product is too soluble in the reaction solvent, consider adding an anti-solvent (a solvent in which this compound is insoluble) to induce precipitation. - If the product has oiled out, try to redissolve it by gentle heating and then allow it to cool slowly. Seeding with a small crystal of pure this compound can also initiate crystallization.
Supersaturation Not Reached - Concentrate the solution by evaporating some of the solvent to increase the concentration of the product. - Cool the solution slowly. Rapid cooling can sometimes lead to the formation of an oil or very small crystals that are difficult to filter.
Presence of Impurities - Impurities can sometimes inhibit crystallization. Purifying the crude product by other means (e.g., washing with a solvent that selectively dissolves the impurities) before attempting crystallization might be necessary.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via the neutralization of isobutyric acid with potassium hydroxide.

Materials:

  • Isobutyric acid (C₄H₈O₂, MW: 88.11 g/mol )

  • Potassium hydroxide (KOH, MW: 56.11 g/mol )

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Dissolving the Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of potassium hydroxide in a minimal amount of deionized water. Caution: The dissolution of KOH is exothermic.

  • Neutralization: Slowly add a stoichiometric amount of isobutyric acid to the potassium hydroxide solution while stirring. The addition should be done dropwise to control the exothermic reaction.

  • Monitoring the Reaction: Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (around 7).

  • Isolation of the Product:

    • Evaporation: Remove the water from the reaction mixture using a rotary evaporator to obtain the crude this compound as a solid.

    • Precipitation: Alternatively, if a less polar solvent was used for the reaction, the product might precipitate out. It can then be collected by filtration.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.

Purity Analysis:

The purity of the final product should be assessed using appropriate analytical methods such as ¹H NMR, ¹³C NMR, or FTIR.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Isobutyric_Acid Isobutyric Acid Neutralization Neutralization (in Water) Isobutyric_Acid->Neutralization KOH Potassium Hydroxide KOH->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Potassium_Isobutyrate This compound Drying->Potassium_Isobutyrate

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_color Discoloration Causes cluster_crystal Crystallization Issues Start Synthesis Issue? Low_Yield Low Yield Start->Low_Yield Discoloration Discoloration Start->Discoloration Crystallization_Problem Crystallization Issue Start->Crystallization_Problem Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss Low_Yield->Product_Loss Side_Reactions_Yield Side Reactions Low_Yield->Side_Reactions_Yield Impure_Reagents Impure Reagents Discoloration->Impure_Reagents Thermal_Degradation Thermal Degradation Discoloration->Thermal_Degradation Oxidation Oxidation Discoloration->Oxidation Wrong_Solvent Inappropriate Solvent Crystallization_Problem->Wrong_Solvent Not_Saturated Insufficient Concentration Crystallization_Problem->Not_Saturated Inhibiting_Impurities Impurities Present Crystallization_Problem->Inhibiting_Impurities

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Potassium Isobutyrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions catalyzed by potassium isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in catalysis?

A1: this compound is the potassium salt of isobutyric acid. In chemical synthesis, it primarily functions as a basic catalyst.[1] Its utility spans various organic reactions where it can act as a reagent or catalyst, for instance, in the preparation of sucrose acetate isobutyrate.[1] It is also noted for its effectiveness as a solubility promoter in industrial applications.[1]

Q2: In which types of reactions is this compound commonly used as a catalyst?

A2: As a base catalyst, this compound is suitable for a range of organic reactions, including:

  • Transesterification: Particularly in the production of biodiesel, where basic catalysts are common.

  • Aldol Condensations: Where a base is required to generate an enolate nucleophile from a carbonyl compound.[2]

  • Michael Additions: Facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Esterification: Although less common than acid catalysis for this reaction, it can be used, particularly in transesterification processes.[3]

  • Polymerization: It can act as a catalyst in certain polymerization reactions, such as for polyisocyanurate (polyiso) production.[4]

Q3: How do I prepare and handle this compound safely?

A3: this compound can be synthesized through a neutralization reaction of isobutyric acid with a potassium base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1] When handling, it is important to avoid breathing dust, vapor, mist, or gas and to avoid contact with skin and eyes. It should be used in a chemical fume hood with appropriate personal protective equipment (PPE), including impervious gloves and safety glasses.[2] Store in a tightly closed container in a dry, well-ventilated place.

Q4: What are the main advantages of using this compound over other bases like KOH or potassium tert-butoxide?

A4: this compound is a weaker base than potassium hydroxide or potassium tert-butoxide. This can be advantageous in reactions where a strong, aggressive base might cause unwanted side reactions, such as hydrolysis of ester products or polymerization. It offers a milder reaction environment, potentially leading to higher selectivity for the desired product.

Q5: How can I monitor the progress of a reaction catalyzed by this compound?

A5: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy[6]

In-situ monitoring techniques can provide real-time data on reaction kinetics and endpoints.[5][6]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Causes & Solutions

CauseRecommended Action
Insufficient Catalyst Activity 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. An optimal concentration often exists beyond which the rate may not improve or could even decrease.[7] 2. Check Catalyst Quality: Ensure the this compound is anhydrous, as water can inhibit the catalyst. Dry the catalyst under vacuum before use.
Low Reaction Temperature Gradually increase the reaction temperature. Higher temperatures generally increase reaction rates by providing more kinetic energy to reactant molecules.[8][9] However, be aware that excessively high temperatures can lead to side reactions or catalyst decomposition.[8]
Presence of Water in the Reaction Mixture Water can react with the basic catalyst and some reactants, reducing the reaction efficiency. Ensure all solvents and reagents are thoroughly dried before use.
Poor Solubility of Reactants or Catalyst Use a co-solvent to improve the solubility of all components in the reaction mixture. This compound itself can act as a solubility promoter.[1]
Reversible Reaction Equilibrium If the reaction is reversible (e.g., esterification), use techniques to shift the equilibrium towards the products, such as removing a byproduct (e.g., water or a low-boiling alcohol) via a Dean-Stark apparatus or by working under vacuum.
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended Action
Reaction Temperature is Too High Lower the reaction temperature to favor the desired reaction pathway. High temperatures can provide sufficient activation energy for undesired side reactions.[8]
Catalyst Concentration is Too High An excess of a basic catalyst can promote side reactions such as polymerization, bis-addition, or self-condensation.[10] Reduce the catalyst loading to the minimum effective amount.
Presence of Impurities Ensure the purity of starting materials and solvents. Impurities can sometimes act as catalysts for side reactions.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired product formation has maximized to prevent subsequent degradation or side reactions.
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

CauseRecommended Action
Residual this compound in the Crude Product 1. Aqueous Wash: Perform an aqueous work-up. This compound is soluble in water and can be removed by washing the organic layer with water or a dilute acidic solution to neutralize the base.[11][12] 2. Filtration: If the catalyst is insoluble in the reaction solvent, it can be removed by filtration.[13]
Emulsion Formation During Work-up The formation of emulsions can occur, especially with alkaline catalysts, due to soap formation.[14][15] To break emulsions, add a saturated brine solution during the aqueous wash.
Product is Water-Soluble If the product has significant water solubility, extraction with an organic solvent may be inefficient. Consider alternative purification methods like distillation or crystallization.
Co-elution with Impurities during Chromatography Optimize the solvent system for column chromatography. If the product is polar, consider using a different stationary phase or derivatizing the product to alter its polarity.
Issue 4: Catalyst Deactivation and Poor Reusability

Possible Causes & Solutions

CauseRecommended Action
Coke Formation on Catalyst Surface In high-temperature reactions, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[8]
Poisoning by Impurities Impurities in the feedstock can poison the catalyst. Ensure high-purity starting materials.
Leaching of the Catalyst If the catalyst has some solubility in the reaction medium, it may leach from its support (if used) or be difficult to recover.[16]
Regeneration of the Catalyst For solid-supported this compound, regeneration may be possible. This typically involves washing to remove adsorbed species followed by calcination at a controlled temperature to burn off coke deposits.[16][17][18] The specific conditions will depend on the nature of the catalyst support and the deactivation mechanism.

Data Summary Tables

Table 1: Effect of Catalyst Concentration on Reaction Yield (Illustrative)

Catalyst Concentration (mol%)Reaction Time (h)Yield (%)Reference
1645Hypothetical
2.5675Hypothetical
5692Hypothetical
7.5691Hypothetical

Note: This table is illustrative. The optimal catalyst concentration is highly dependent on the specific reaction and should be determined experimentally.[7]

Table 2: Influence of Temperature on Reaction Rate (Illustrative)

Temperature (°C)Relative Reaction RateNotesReference
801.0BaselineHypothetical
1002.5Increased rate, no significant side productsHypothetical
1204.8Faster rate, minor side products observedHypothetical
1407.2Rapid reaction, significant side product formationHypothetical

Note: This table illustrates the general trend that reaction rates increase with temperature. However, selectivity may decrease at higher temperatures.[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Transesterification of an Ester
  • Preparation: Ensure all glassware is oven-dried. Add the starting ester (1.0 eq), the alcohol (3.0-10.0 eq), and a suitable anhydrous solvent (e.g., toluene) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Add this compound (0.05 - 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and stir. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Protocol 2: General Procedure for this compound Catalyzed Aldol Condensation
  • Preparation: To a solution of the carbonyl compound (1.0 eq) in an anhydrous solvent (e.g., THF, ethanol) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.1 eq) in the same solvent dropwise.

  • Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for enolate formation.

  • Aldehyde/Ketone Addition: Add a solution of the second carbonyl compound (the electrophile, 1.0 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting β-hydroxy aldehyde/ketone by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_water Assess for Water Contamination start->check_water check_equilibrium Consider Reaction Equilibrium start->check_equilibrium increase_loading Increase Catalyst Loading check_catalyst->increase_loading If loading is low dry_catalyst Dry Catalyst check_catalyst->dry_catalyst If catalyst is hydrated increase_temp Increase Temperature check_temp->increase_temp dry_reagents Use Anhydrous Reagents/Solvents check_water->dry_reagents remove_byproduct Remove Byproduct (e.g., Dean-Stark) check_equilibrium->remove_byproduct success Yield Improved increase_loading->success fail Issue Persists increase_loading->fail dry_catalyst->success dry_catalyst->fail increase_temp->success increase_temp->fail dry_reagents->success dry_reagents->fail remove_byproduct->success remove_byproduct->fail

Caption: Troubleshooting workflow for low reaction yield.

Aldol_Condensation_Pathway carbonyl Carbonyl Compound (Ketone/Aldehyde) enolate Enolate Intermediate carbonyl->enolate - H⁺ catalyst This compound (K-iBu) catalyst->carbonyl Deprotonation alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack electrophile Second Carbonyl Compound electrophile->alkoxide aldol_product β-Hydroxy Carbonyl (Aldol Addition Product) alkoxide->aldol_product + H⁺ (from workup)

Caption: General mechanism for a base-catalyzed aldol addition.

Reaction_Workup_Logic start Reaction Mixture quench Quench Reaction (e.g., with sat. NH₄Cl) start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Wash (Water/Brine) to Remove Catalyst extract->wash dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify Crude Product (Chromatography/Distillation) concentrate->purify final_product Pure Product purify->final_product

Caption: Standard experimental workflow for reaction work-up.

References

Technical Support Center: Potassium Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of potassium isobutyrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for preparing this compound is through the neutralization reaction of isobutyric acid with a suitable potassium base.[1] This is a classic acid-base reaction that yields the salt and a byproduct, which is typically water or, in the case of potassium carbonate, water and carbon dioxide.[1]

Q2: Which potassium bases are typically used for this synthesis?

Common potassium bases for this reaction include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃).[1]

Q3: What are the main challenges in synthesizing this compound that can lead to low yield?

While the reaction is generally straightforward, low yields can result from several factors including:

  • Incomplete reaction due to improper stoichiometry or insufficient reaction time.

  • Loss of product during workup and purification steps.

  • Presence of impurities in starting materials.

  • Side reactions, although less common in this specific synthesis.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using spectroscopic techniques such as FTIR. The disappearance of the broad O-H stretch (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1710 cm⁻¹) of isobutyric acid, along with the appearance of the asymmetric COO⁻ stretch (around 1570 cm⁻¹) of the carboxylate salt, indicates the progression of the reaction.

Q5: What are the key parameters to document to ensure reproducibility?

To ensure reproducibility, it is crucial to document the following:

  • Molar ratios of reactants.

  • Choice of solvent (e.g., aqueous or alcoholic).

  • Reaction temperature and duration.

  • Detailed purification methods, including solvent volumes and drying conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The neutralization may not have gone to completion.- Verify Stoichiometry: Ensure a 1:1 molar ratio of isobutyric acid to potassium hydroxide, or a 2:1 ratio for isobutyric acid to potassium carbonate.[1] - Increase Reaction Time/Temperature: While the reaction is typically rapid, gentle heating (e.g., 40-50°C) and extending the stirring time can ensure completion. - pH Check: After the reaction, check the pH of the solution. It should be neutral or slightly basic. If it is still acidic, add more base dropwise.
Product Loss During Workup: Significant amounts of this compound may be lost during extraction and washing steps.- Minimize Water Usage: this compound is highly soluble in water. Use minimal amounts of cold water for washing crystals to reduce dissolution. - Solvent Selection for Purification: If recrystallizing, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. A common technique is to dissolve the salt in a minimal amount of hot water and then precipitate it by adding a miscible organic solvent in which it is insoluble, such as cold ethanol or isopropanol.
Impure Reactants: Impurities in isobutyric acid or the potassium base can lead to side reactions or affect the purity of the final product.- Use High-Purity Reagents: Start with the highest purity isobutyric acid and potassium base available. - Anhydrous Conditions: For some applications, ensuring anhydrous conditions by using dry solvents and freshly opened reagents can prevent unwanted side reactions, although for simple neutralization, this is less critical.
Product is Oily or Gummy, Not a Crystalline Solid Presence of Water: The product may be hygroscopic and has absorbed moisture from the air, or it was not dried sufficiently.- Thorough Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 50-60°C) for several hours. - Proper Storage: Store the purified this compound in a desiccator to prevent moisture absorption.
Residual Solvent: The product may still contain residual solvent from the purification process.- Extended Drying: Ensure the product is dried under vacuum for an adequate amount of time to remove all traces of solvent.
Final Product is Contaminated with Starting Materials Incorrect Stoichiometry: An excess of either isobutyric acid or potassium hydroxide was used.- Careful pH Adjustment: Before isolating the product, carefully adjust the pH of the reaction mixture to be neutral (pH ~7). - Washing: If the product is contaminated with excess isobutyric acid, wash the crude product with a small amount of a non-polar solvent like diethyl ether in which this compound is insoluble. If contaminated with excess base, recrystallization is the best option.
Reaction with K₂CO₃ is very slow or inefficient Insufficient Mixing/Temperature: Solid K₂CO₃ has limited surface area for reaction in some solvents.- Use a Fine Powder: Grind the potassium carbonate to a fine powder to increase its surface area. - Gentle Heating: Gently warming the reaction mixture can increase the rate of reaction. - Solvent Choice: Using a solvent in which both reactants have some solubility, such as a water/ethanol mixture, can facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Hydroxide (KOH)

Materials:

  • Isobutyric acid (reagent grade)

  • Potassium hydroxide (reagent grade)

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of potassium hydroxide in a minimal amount of deionized water.

  • In a separate beaker, measure out an equimolar amount of isobutyric acid.

  • Slowly add the isobutyric acid to the stirring KOH solution. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature. An ice bath can be used if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Remove the solvent (water) under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid.

  • For purification, the crude solid can be recrystallized. Dissolve the solid in a minimum amount of hot water or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound using Potassium Carbonate (K₂CO₃)

Materials:

  • Isobutyric acid (reagent grade)

  • Potassium carbonate (reagent grade)

  • Deionized water or Ethanol

Procedure:

  • In a round-bottom flask, add a specific molar amount of potassium carbonate.

  • Add a suitable solvent (e.g., water or ethanol).

  • Slowly add two molar equivalents of isobutyric acid to the potassium carbonate suspension with vigorous stirring.

  • Effervescence (release of CO₂) will be observed. Continue stirring until the gas evolution ceases. Gentle heating may be applied to drive the reaction to completion.

  • Once the reaction is complete, filter the solution if any unreacted potassium carbonate remains.

  • Isolate the this compound by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization as described in Protocol 1.

Data Presentation

Table 1: Stoichiometry for this compound Synthesis

Potassium BaseMolar Ratio (Isobutyric Acid : Base)Byproducts
Potassium Hydroxide (KOH)1 : 1H₂O
Potassium Carbonate (K₂CO₃)2 : 1H₂O, CO₂

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isobutyric_Acid Isobutyric Acid Neutralization Neutralization Reaction (in Solvent) Isobutyric_Acid->Neutralization Potassium_Base Potassium Base (KOH or K2CO3) Potassium_Base->Neutralization Solvent_Removal Solvent Removal Neutralization->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Workflow for this compound Synthesis

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss during Workup Low_Yield->Product_Loss Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Verify_Stoichiometry Verify Stoichiometry Incomplete_Reaction->Verify_Stoichiometry Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Purification Optimize Purification Product_Loss->Optimize_Purification Use_High_Purity_Reagents Use High-Purity Reagents Impure_Reactants->Use_High_Purity_Reagents

References

Technical Support Center: Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of potassium isobutyrate. It includes troubleshooting guides and frequently asked questions to ensure safe and effective use in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the proper way to store this compound?

This compound should be stored at 4°C in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[1] The storage area should be cool, dry, and well-ventilated. It is recommended to store it under an inert atmosphere, such as argon, to maintain its integrity.

2. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to wear appropriate personal protective equipment to avoid contact with skin and eyes. Recommended PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or protective clothing

In case of accidental contact, rinse the affected area with plenty of water.

3. Is this compound hazardous?

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2] However, like many chemical reagents, it is good practice to handle it with care and avoid direct contact.

4. What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong oxidizing agents or strong acids. Contact with these substances can lead to vigorous and potentially hazardous reactions.

5. How should I prepare a solution of this compound?

To prepare a solution, weigh the desired amount of this compound and dissolve it in the appropriate solvent. As a salt of a weak acid and a strong base, it is readily soluble in water. For other solvents, it is advisable to perform a small-scale solubility test before preparing a large batch. Ensure the solvent is of high purity to avoid any unwanted side reactions.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Difficulty Dissolving the Compound The solvent may not be suitable, or the concentration may be too high.This compound is generally soluble in water. For organic solvents, solubility may be limited. Try gentle heating or sonication to aid dissolution. If the compound still does not dissolve, consider using a different solvent or a lower concentration.
Inconsistent Experimental Results The this compound may have absorbed moisture from the air due to its hygroscopic nature.Always store this compound in a desiccator or under an inert atmosphere. Before use, you can dry the compound in a vacuum oven at a low temperature to remove any absorbed water.
Low Product Yield in an Organic Reaction As a salt, the isobutyrate anion is a relatively weak nucleophile.If using this compound as a nucleophile, the reaction may require elevated temperatures or a longer reaction time. Consider using a phase-transfer catalyst to enhance its reactivity in a two-phase system.
Unexpected Side Products The reaction conditions may not be optimal, or there may be impurities in the reagents or solvents.Ensure all reagents and solvents are pure and dry. Optimize reaction parameters such as temperature, reaction time, and stoichiometry. Analyze the side products to understand the competing reaction pathways and adjust the conditions accordingly.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₄H₇KO₂[2]
Molecular Weight 126.20 g/mol [2]
Appearance White to almost white crystalline powder[3]
Storage Temperature 4°C[1]

Solubility Data

Experimental Protocols

While specific, detailed experimental protocols using this compound are not extensively documented in the available search results, its application as a reagent and catalyst has been noted. Below is a generalized protocol for its use in the synthesis of esters, a common application for carboxylate salts.

General Protocol for Ester Synthesis via SN2 Reaction

This protocol describes the synthesis of an ester from an alkyl halide and this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound in a suitable volume of a polar aprotic solvent.

  • Add the alkyl halide to the solution. The molar ratio of this compound to the alkyl halide should typically be 1:1 or with a slight excess of the carboxylate salt.

  • Heat the reaction mixture to a temperature appropriate for the specific alkyl halide and solvent used, and stir for several hours. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting crude ester by distillation or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Ester Synthesis A Dissolve this compound in Polar Aprotic Solvent B Add Alkyl Halide A->B C Heat and Stir (Monitor Reaction) B->C D Work-up: - Quench with Water - Extract with Organic Solvent C->D E Purification: - Distillation or - Column Chromatography D->E F Characterization (e.g., NMR, IR) E->F

Caption: A general workflow for the synthesis of esters using this compound.

logical_relationship Troubleshooting Logic for Low Product Yield Start Low Product Yield Check1 Check Reagent Purity (this compound, Alkyl Halide) Start->Check1 Check2 Verify Anhydrous Reaction Conditions Check1->Check2 If pure Outcome1 Improved Yield Check1->Outcome1 Impure -> Purify Check3 Optimize Reaction Parameters (Temperature, Time) Check2->Check3 If dry Check2->Outcome1 Wet -> Dry Check4 Consider Phase-Transfer Catalyst Check3->Check4 If still low Check3->Outcome1 Optimized Check4->Outcome1 Added

Caption: A logical diagram for troubleshooting low product yield in reactions.

References

"dissolution problems of potassium isobutyrate and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for potassium isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the dissolution of this compound in experimental settings.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the dissolution of this compound.

Issue 1: Incomplete or Slow Dissolution in Aqueous Solutions

Question: I am experiencing slow or incomplete dissolution of this compound powder in water. What could be the cause, and how can I resolve it?

Answer:

Several factors can contribute to the slow or incomplete dissolution of this compound, which is generally considered to be highly soluble in water. Here’s a step-by-step troubleshooting guide:

  • Verify Material Purity:

    • Problem: The presence of impurities or anti-caking agents in the this compound can reduce its solubility.

    • Solution: If possible, obtain a certificate of analysis for your material to check for purity. If impurities are suspected, you can try to purify the salt by recrystallization. For routine experiments, consider using a high-purity grade of this compound.

  • Optimize Agitation:

    • Problem: Insufficient agitation can lead to the formation of a saturated layer of solvent around the solid particles, slowing down dissolution.

    • Solution: Increase the stirring speed or use a more efficient agitation method (e.g., a vortex mixer for small volumes or an overhead stirrer for larger volumes). Ensure the stirring is vigorous enough to keep the particles suspended.

  • Adjust Temperature:

    • Solution: Gently warm the solvent while stirring. Be cautious not to overheat, as this could potentially degrade the compound or alter its properties. A water bath set to 30-40°C is a good starting point.

  • Consider pH of the Solution:

    • Problem: this compound is the salt of a weak acid (isobutyric acid). The pH of the dissolution medium can influence its solubility. While generally soluble, a more acidic environment could potentially shift the equilibrium towards the less soluble free acid form.

    • Solution: Ensure your dissolution medium is neutral or slightly alkaline. If you are using plain deionized water, its pH can be slightly acidic due to dissolved CO2. Using a buffered solution with a pH of 7.0 or higher can help maintain a favorable pH for dissolution.

Issue 2: Precipitation of this compound from Solution

Question: My this compound initially dissolved, but then a precipitate formed. Why is this happening?

Answer:

Precipitation after initial dissolution can be caused by several factors:

  • Solvent Composition Change (Common with Organic Solvents):

    • Problem: this compound has lower solubility in organic solvents compared to water. Adding an organic solvent (e.g., ethanol, acetonitrile) to an aqueous solution of this compound can cause it to precipitate out.

    • Solution: If your experimental procedure requires the use of a mixed solvent system, determine the maximum tolerable concentration of the organic solvent before precipitation occurs. This can be done by titrating the organic solvent into an aqueous solution of this compound and observing for turbidity.

  • Common Ion Effect:

    • Problem: The presence of other salts containing potassium ions in the solution can decrease the solubility of this compound due to the common ion effect.[1][2]

    • Solution: If your formulation or medium contains other potassium salts, calculate the total potassium ion concentration to ensure it does not exceed the solubility limit of this compound under your experimental conditions. If possible, substitute other potassium salts with salts of different cations.

  • Temperature Fluctuation:

    • Problem: If a saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool, the solubility will decrease, leading to precipitation.

    • Solution: Maintain a constant temperature throughout your experiment. If the experiment needs to be conducted at a lower temperature, ensure the initial concentration is below the solubility limit at that temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

SolventSolubility
WaterHighly soluble.[3] As a salt of a short-chain carboxylic acid, it is expected to have a high aqueous solubility.
EthanolExpected to have lower solubility than in water. The addition of ethanol to an aqueous solution of potassium salts can induce precipitation.[4]
MethanolSimilar to ethanol, solubility is expected to be lower than in water.
AcetonitrileGenerally, ionic salts have low solubility in aprotic polar solvents like acetonitrile. Precipitation of potassium salts is common in high concentrations of acetonitrile.
Phosphate BuffersGenerally soluble, especially at neutral to alkaline pH.

Q2: How does pH affect the dissolution of this compound?

A2: this compound is the salt of a weak acid, isobutyric acid (pKa ≈ 4.8). The dissolution equilibrium is influenced by the pH of the medium.

  • In neutral to alkaline solutions (pH > 7): The isobutyrate will predominantly exist in its ionized (carboxylate) form, which is highly water-soluble.

  • In acidic solutions (pH < 4.8): A significant portion of the isobutyrate ions will be protonated to form isobutyric acid. Isobutyric acid itself has limited water solubility. Therefore, in highly acidic conditions, you may observe a decrease in the overall solubility of the compound.

For optimal dissolution, it is recommended to use a dissolution medium with a pH at or above 7.0.

Q3: Is there a standard protocol for the dissolution testing of this compound?

A3: While there isn't a specific USP monograph for this compound dissolution, a general procedure for a highly soluble salt can be adapted from USP General Chapter <711> Dissolution.[5] The following is a recommended starting point for a simple dissolution rate determination:

Experimental Protocol: Dissolution Rate of this compound

Objective: To determine the rate at which a known quantity of this compound dissolves in a specified medium.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)[5]

  • Dissolution vessels (typically 1000 mL)

  • Paddles

  • Water bath capable of maintaining 37 ± 0.5 °C

  • Syringes and filters for sampling

  • Analytical instrument for quantification (e.g., HPLC, titration)

Reagents:

  • This compound powder

  • Dissolution Medium: Deionized water or a suitable buffer (e.g., phosphate buffer pH 7.2)

Procedure:

  • Media Preparation: Prepare a sufficient volume of the dissolution medium. De-aerate the medium if necessary.

  • Apparatus Setup:

    • Set up the dissolution bath with the vessels containing a specified volume (e.g., 900 mL) of the dissolution medium.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed (e.g., 50 or 75 RPM).[6]

  • Sample Introduction: Accurately weigh a specified amount of this compound powder. Carefully add the powder to the dissolution vessel, trying to avoid clumping. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).

  • Sample Analysis: Analyze the concentration of this compound in each filtered sample using a validated analytical method.

  • Data Analysis: Plot the concentration of dissolved this compound versus time to obtain a dissolution profile.

Q4: What analytical methods can be used to quantify this compound in dissolution samples?

A4: Several methods can be employed for the quantification of isobutyrate:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A C18 column with a UV detector is often suitable. The mobile phase would typically be an aqueous buffer with an organic modifier.

  • Gas Chromatography (GC): After appropriate derivatization, GC can be used to quantify isobutyric acid.

  • Titration: For simpler formulations without interfering acidic or basic components, a simple acid-base titration can be a cost-effective method for determining the concentration of the isobutyrate.

Visual Guides

Dissolution_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete or Slow Dissolution Impurity Impurity/ Anti-caking Agent Problem->Impurity Agitation Insufficient Agitation Problem->Agitation Temperature Low Temperature Problem->Temperature pH Suboptimal pH Problem->pH Verify Verify Purity/ Use High-Grade Impurity->Verify IncreaseStirring Increase Stirring Speed Agitation->IncreaseStirring WarmSolvent Gently Warm Solvent Temperature->WarmSolvent AdjustpH Use Neutral/Alkaline Buffer (pH >= 7) pH->AdjustpH

Figure 1. Troubleshooting workflow for incomplete or slow dissolution of this compound.

Precipitation_Causes cluster_causes Potential Causes Start This compound Initially Dissolved Precipitate Precipitate Forms Start->Precipitate OrganicSolvent Addition of Organic Solvent Precipitate->OrganicSolvent Is an organic solvent added? CommonIon Presence of Common Ion (K+) Precipitate->CommonIon Are other K+ salts present? TempDrop Decrease in Temperature Precipitate->TempDrop Did the solution cool down?

Figure 2. Logical relationship of potential causes for precipitation of this compound.

Dissolution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Media Prepare & De-aerate Dissolution Medium Apparatus Set up & Equilibrate Apparatus to 37°C Media->Apparatus AddSample Add Weighed Sample to Vessel Apparatus->AddSample StartTest Start Paddle Rotation (e.g., 50 RPM) AddSample->StartTest TakeSamples Withdraw & Filter Samples at Time Points StartTest->TakeSamples Quantify Quantify Concentration (e.g., by HPLC) TakeSamples->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Figure 3. Experimental workflow for determining the dissolution rate of this compound.

References

"analytical challenges in quantifying potassium isobutyrate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in quantifying potassium isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the quantification of this compound.

Gas Chromatography (GC) Issues

Q1: I'm observing poor peak shape, specifically peak tailing, for isobutyric acid in my GC analysis. What are the likely causes and how can I fix it?

A1: Peak tailing for polar compounds like isobutyric acid is a common issue in GC analysis and can lead to inaccurate quantification and reduced resolution.[1] The primary cause is often the interaction of the acidic analyte with active sites within the GC system.[1] Here is a step-by-step guide to troubleshoot this issue:

  • Problem Assessment: First, determine if the peak tailing is specific to isobutyric acid or if all peaks in your chromatogram are tailing. If it's a widespread issue, it might point to a problem with the column installation or the GC system itself. If only the isobutyric acid peak is tailing, it is likely due to interactions with the system.[1]

  • Recommended Solutions:

    • Derivatization: The most effective solution is to derivatize the isobutyric acid to make it less polar.[2] This converts the non-volatile salt into a volatile ester, such as a methyl or ethyl ester.[3] Common derivatizing agents include methanolic HCl or BF₃/methanol.[3]

    • Use a Deactivated Injector Liner: The injector liner is a common place for active sites. Using a deactivated liner can significantly reduce these interactions.[2]

    • Select an Appropriate GC Column: A general-purpose, non-polar column will likely result in severe tailing for isobutyric acid. It is crucial to use a column with a polar stationary phase designed for the analysis of free fatty acids, such as a Wax or a FFAP (Free Fatty Acid Phase) column.[1]

    • Check for Column Contamination or Degradation: Accumulation of non-volatile sample matrix components can contaminate the stationary phase, leading to poor peak shape.[1] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

    • Address Column Overload: Injecting too much sample can exceed the column's capacity.[1] To address this, you can dilute the sample, decrease the injection volume, or increase the split ratio if using a split injection.[1]

Q2: My isobutyric acid peak is fronting in my GC analysis. What could be the cause?

A2: Peak fronting is less common than tailing for isobutyric acid but can still occur. The most probable causes are:

  • Column Overload: As with peak tailing, injecting a sample concentration that is too high for the column's capacity can lead to peak distortion, including fronting.[1] The solutions are the same: dilute your sample, reduce the injection volume, or increase the split ratio.[1]

  • Inappropriate Injection Solvent: If the sample solvent is not compatible with the stationary phase, it can cause the peak to be distorted.[1] Ensure your solvent is compatible with the polar stationary phase of your column.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Q1: I am struggling with low sensitivity and poor chromatographic retention of isobutyrate on my reverse-phase LC-MS system. How can I improve my results?

A1: Direct analysis of short-chain fatty acids (SCFAs) like isobutyrate by LC-MS is challenging due to their high polarity, which results in poor retention on traditional reversed-phase columns, and their poor ionization efficiency.[4][5][6]

  • Derivatization is Key: To overcome these challenges, derivatization is highly recommended. This process converts the isobutyrate into a less polar and more easily ionizable derivative. A widely used method is derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a condensing agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] This allows for:

    • Improved retention on a C18 HPLC column.[7]

    • Enhanced detection via negative ion electrospray ionization (ESI).[7]

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard, such as Butyric acid-D7, is crucial for achieving high accuracy and precision in your quantification.[7]

  • Optimized Sample Preparation: For biological matrices, proper sample preparation is critical to remove interferences. This typically involves protein precipitation, followed by derivatization of the supernatant.[7][8][9][10]

Sample Preparation Issues

Q1: I'm concerned about losing my isobutyric acid analyte during sample preparation due to its volatility. How can I minimize this?

A1: Isobutyric acid is a volatile compound, which can lead to significant analyte loss during sample handling, extraction, and concentration steps, resulting in inaccurate quantification.[2]

  • pH Control is Crucial: The volatility of isobutyric acid is highly dependent on pH. In its acidic form (isobutyric acid), it is volatile. However, in its salt form (isobutyrate anion), it is non-volatile.[2] Maintaining a basic pH during sample preparation is a critical strategy to prevent evaporative losses.[2]

  • Careful Concentration Steps: When concentrating your sample, for instance, by nitrogen evaporation, avoid complete dryness and use low temperatures to minimize analyte loss.[2]

  • Derivatization Before Concentration: Consider derivatizing the isobutyric acid before any concentration steps. The resulting derivative is typically less volatile.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound is a salt and is non-volatile. For analysis by Gas Chromatography (GC), which requires analytes to be volatile, the isobutyrate must be converted into a volatile form, typically an ester.[3] For Liquid Chromatography-Mass Spectrometry (LC-MS), while not strictly required for volatility, derivatization is highly recommended to improve chromatographic retention on common reversed-phase columns and to enhance ionization efficiency for better sensitivity.[4][5][7][11]

Q2: What are the common analytical techniques used to quantify this compound?

A2: The quantification of this compound involves analyzing both the potassium ion and the isobutyrate anion.

  • For the isobutyrate anion:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, but requires a derivatization step to make the isobutyrate volatile.[3]

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying isobutyrate, especially in complex biological matrices. Derivatization is often employed to improve chromatographic properties and sensitivity.[4][5][7][11]

  • For the potassium ion:

    • Atomic Absorption Spectrometry (AAS): A widely used technique for determining the concentration of specific metal elements like potassium.[3][12]

    • Ion Chromatography (IC): A viable alternative method for the analysis of potassium and can concurrently analyze multiple cationic species.[13]

Q3: Can I analyze isobutyrate without derivatization?

A3: While it is challenging, it is possible in some cases. However, you will likely face issues with poor peak shape in GC and poor retention and sensitivity in reversed-phase LC.[1][4][5] Specialized columns, such as those with polar stationary phases for GC (e.g., Wax or FFAP columns), can be used for the analysis of free fatty acids.[1] For LC, alternative chromatographic modes like hydrophilic interaction chromatography (HILIC) might be explored, but derivatization generally provides more robust and sensitive methods.

Q4: What are typical matrices in which this compound is quantified?

A4: this compound and isobutyric acid are analyzed in a variety of matrices, including:

  • Biological Matrices: Serum, plasma, fecal samples, and cell culture media are common in biomedical research to study short-chain fatty acids produced by the gut microbiome.[4][6][7][14]

  • Pharmaceutical Formulations: To ensure the correct dosage and purity of drug products.

  • Food and Beverage Products: Where it might be used as a preservative or flavoring agent.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of isobutyrate using different methods.

LC-MS/MS Method Performance
ParameterTypical ValueReference
Lower Limit of Detection (LLOD)40 nM[4][5]
Lower Limit of Quantification (LLOQ)160 nM to 310 nM[4][5]
Intra- and Inter-day Precision (RSD)< 3%[4][5]
Intra- and Inter-day Accuracy (Error)< 10%[4][5]
Recovery in Spiked Samples82% to 96%[15]
Common Derivatization Reagents for Isobutyric Acid
ReagentDerivativeConditionsAdvantagesDisadvantagesReference
3-Nitrophenylhydrazine (3-NPH) with EDC3-NPH-isobutyrate37°C for 30 minGood for LC-MS, stable derivativeRequires specific reagents[7]
Methanolic HCl or BF₃/methanolMethyl isobutyrateHeatingSuitable for GC-MSCan be harsh[3]
Benzyl Chloroformate (BCF)Benzyl esterRoom temperature, aqueous systemRapid reaction, can be done in aqueous samplesReagent can be corrosive[2]
Alcohols (e.g., n-butanol) with catalyst (e.g., BF₃)Butyl esterHeated headspace vialReduces polarity and increases sensitivity for FIDRequires specific reagents and optimization[2]

Experimental Protocols

Protocol 1: Quantification of Isobutyric Acid in Serum by LC-MS/MS with 3-NPH Derivatization

This protocol is adapted from methods for short-chain fatty acid analysis in biological matrices.[7]

1. Reagents and Materials:

  • LC-MS grade acetonitrile (ACN), water, and methanol

  • Formic acid

  • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Cold Isopropanol

  • Internal Standard (IS): Butyric acid-D7

2. Standard Solution Preparation:

  • Prepare individual stock solutions (1 mg/mL) of isobutyric acid and the internal standard in 20% methanol/water.

  • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

3. Sample Preparation and Derivatization:

  • Pipette 50 µL of serum sample into a microcentrifuge tube.

  • Add the internal standard.

  • Add cold isopropanol to precipitate proteins.

  • Incubate on ice for 10 minutes, then centrifuge at 13,400 RPM for 5 minutes.[7]

  • Transfer the supernatant to a new vial.

  • Add 20 µL of 200 mM 3-NPH·HCl in 50% ACN.

  • Add 20 µL of 120 mM EDC·HCl in 50% ACN.

  • Add 50 µL of 7% pyridine in methanol.[7]

  • Cap the vial, vortex, and incubate at 37°C for 30 minutes.[7]

  • After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water and vortex. The sample is now ready for injection.[7]

4. LC-MS/MS Instrumental Conditions (Typical):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized isobutyrate from other components.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for Isobutyrate Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., 50 µL Serum) add_is Add Internal Standard & Protein Precipitation (Cold Isopropanol) sample->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_reagents Add 3-NPH, EDC, Pyridine supernatant->add_reagents incubate Incubate at 37°C for 30 min add_reagents->incubate dilute Dilute Sample incubate->dilute inject Inject into LC-MS/MS dilute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (Negative ESI, MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification

References

Technical Support Center: Optimizing Reaction Conditions for Potassium Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of potassium isobutyrate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction.[1] This involves reacting isobutyric acid with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1]

Q2: What are the reactants and byproducts of the synthesis using potassium hydroxide?

When using potassium hydroxide, isobutyric acid reacts in a 1:1 stoichiometric ratio to produce this compound and water.[1] The reaction is a simple and rapid neutralization.[1]

Q3: What are the reactants and byproducts of the synthesis using potassium carbonate?

With potassium carbonate, two moles of isobutyric acid react with one mole of potassium carbonate to yield two moles of this compound, along with water and carbon dioxide as byproducts.[1] This reaction is characterized by effervescence due to the release of CO₂ gas.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the neutralization reaction can be monitored by measuring the pH of the reaction mixture. As the isobutyric acid is consumed, the pH will increase, and the reaction is considered complete when a stable, neutral or slightly basic pH is achieved.

Q5: What are some common impurities in this compound synthesis?

Common impurities can include unreacted isobutyric acid, excess potassium base, and water. Side reactions are generally minimal in this straightforward acid-base reaction.

Q6: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying solid this compound.[2][3][4] This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution.[3][4]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure accurate stoichiometric amounts of isobutyric acid and potassium base are used. A slight excess of the acid can be used to ensure all the base reacts, followed by purification. - Monitor the reaction pH to confirm it has reached completion (neutral or slightly basic). - Allow for sufficient reaction time with adequate stirring to ensure thorough mixing of reactants.
Inaccurate Reagent Measurement - Calibrate all weighing and measuring equipment. - Accurately determine the concentration of the potassium hydroxide solution if it is not freshly prepared.
Loss of Product During Workup - When isolating the product, ensure complete precipitation or crystallization. - Minimize the amount of solvent used for washing the final product to reduce dissolution losses. Use a cold solvent for washing.
Side Reactions - While less common in this reaction, ensure the reaction temperature is controlled. Excessive heat is generally not required for this acid-base neutralization.

Experimental Protocols

Synthesis of this compound using Potassium Hydroxide

Materials:

  • Isobutyric Acid (C₄H₈O₂)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of potassium hydroxide in a minimal amount of deionized water.

  • Addition of Isobutyric Acid: Slowly add a stoichiometric equivalent (1:1 molar ratio) of isobutyric acid to the potassium hydroxide solution while stirring continuously. The addition can be done at room temperature.

  • Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH is neutral (around 7).

  • Isolation of Crude Product: Remove the water from the resulting solution using a rotary evaporator to obtain the crude this compound solid.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound crystals in a vacuum oven.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Measure Reactants (Isobutyric Acid, KOH) mix Mix Reactants in Solvent reagents->mix 1:1 Stoichiometry monitor Monitor pH mix->monitor Stirring isolate Isolate Crude Product monitor->isolate Reaction Complete (pH 7) recrystallize Recrystallize isolate->recrystallize dry Dry Final Product recrystallize->dry

Caption: Experimental workflow for this compound synthesis.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction reagent_issue Inaccurate Reagents start->reagent_issue workup_loss Product Loss During Workup start->workup_loss check_stoichiometry Verify Stoichiometry & Reaction Time incomplete_reaction->check_stoichiometry calibrate Calibrate Equipment reagent_issue->calibrate optimize_workup Optimize Isolation & Washing Steps workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

A Researcher's Guide to Potassium Isobutyrate vs. Sodium Isobutyrate in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between potassium and sodium salts of a biologically active molecule can have subtle yet significant implications for experimental outcomes. This guide provides a comprehensive comparison of potassium isobutyrate and sodium isobutyrate, focusing on their application in biological studies. While direct comparative studies are scarce, this document synthesizes available data on the biological effects of the isobutyrate anion and the distinct physiological roles of potassium and sodium cations to inform your experimental design.

Physicochemical Properties

A fundamental starting point for any experimental design is the understanding of the physical and chemical properties of the compounds . The choice of salt affects the molecular weight, which is crucial for preparing solutions of specific molar concentrations.

PropertyThis compoundSodium Isobutyrate
Chemical Formula C₄H₇KO₂C₄H₇NaO₂
Molecular Weight 126.20 g/mol 110.09 g/mol
CAS Number 19455-20-0533-90-4

The Isobutyrate Anion: The Primary Effector in Biological Systems

In solution, both this compound and sodium isobutyrate dissociate, releasing the isobutyrate anion, which is the primary driver of the observed biological effects. Isobutyrate is a branched-chain short-chain fatty acid (BCFA) produced by the gut microbiota through the fermentation of the amino acid valine[1]. Its effects are pleiotropic, influencing a range of cellular processes. The majority of published research has utilized sodium butyrate, a closely related short-chain fatty acid, and by extension, the biological effects of isobutyrate are often studied using its sodium salt.

Summary of Biological Effects
Biological ProcessEffect of Isobutyrate/ButyrateCell/System TypeSalt Form Used in Study
Cell Proliferation Inhibition, cell cycle arrest at G0/G1 phase[2][3][4]Various cancer cell lines, CHO cellsSodium Butyrate
Apoptosis Induction[5]Bovine Skeletal Muscle Satellite CellsSodium Butyrate
Gene Expression Histone hyperacetylation via HDAC inhibition[2][6]Multiple cell linesSodium Butyrate
Recombinant Protein Production Increased specific productivity[3][7]CHO cellsSodium Butyrate
Inflammation Attenuation of inflammatory pathways[8]Intestinal modelsIsobutyrate (salt unspecified)

The Cation's Role: Potassium vs. Sodium in the Cellular Environment

While the isobutyrate anion is the primary bioactive component, the accompanying cation (K⁺ or Na⁺) is not merely a spectator. Cells maintain a steep electrochemical gradient, with high intracellular potassium and low intracellular sodium concentrations[9]. This gradient is crucial for numerous cellular functions, including maintaining membrane potential, nutrient transport, and cell volume regulation.

Altering the extracellular concentrations of these ions can impact cell behavior. For instance, studies in CHO cell perfusion cultures have demonstrated that manipulating the sodium-to-potassium (Na:K) ratio can control cell growth and enhance specific productivity. A lower Na:K ratio was found to suppress cell growth by inducing cell cycle arrest, which could potentiate the effects of isobutyrate on cell proliferation.

Therefore, the choice between potassium and sodium isobutyrate could be influenced by the desired ionic composition of the cell culture medium and the specific sensitivities of the cell line being studied.

Experimental Protocols

The following is a generalized protocol for assessing the effects of isobutyrate on cell viability and proliferation. This protocol can be adapted for either potassium or sodium isobutyrate.

Protocol: Assessing the Effect of Isobutyrates on Cell Viability using a Resazurin-based Assay

1. Materials:

  • This compound or Sodium isobutyrate

  • Cell line of interest (e.g., HeLa, CHO, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

2. Preparation of Isobutyrate Stock Solution:

  • Calculate the amount of this compound or sodium isobutyrate needed to prepare a 1 M stock solution in sterile PBS or serum-free medium.

  • Warm the solvent to 37°C to aid dissolution.

  • Add the isobutyrate salt to the solvent and vortex until fully dissolved.

  • Sterile filter the stock solution through a 0.22 µm filter.

  • Store the stock solution at -20°C in aliquots.

3. Cell Seeding:

  • Harvest and count cells, ensuring they are in the exponential growth phase.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

4. Treatment with Isobutyrate:

  • Prepare serial dilutions of the isobutyrate stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Prepare a vehicle control (medium without isobutyrate).

  • Carefully remove the medium from the wells and add 100 µL of the prepared isobutyrate dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Viability Assay:

  • After the incubation period, add 10 µL of the resazurin solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader.

6. Data Analysis:

  • Subtract the fluorescence of a "no-cell" blank from all readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the percentage of viability against the isobutyrate concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Pathways

To better understand the experimental logic and the molecular mechanisms of isobutyrate action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Treatment with K-Isobutyrate Treatment with K-Isobutyrate Prepare Stock Solutions->Treatment with K-Isobutyrate Treatment with Na-Isobutyrate Treatment with Na-Isobutyrate Prepare Stock Solutions->Treatment with Na-Isobutyrate Cell Culture & Seeding Cell Culture & Seeding Cell Culture & Seeding->Treatment with K-Isobutyrate Cell Culture & Seeding->Treatment with Na-Isobutyrate Incubation (24-72h) Incubation (24-72h) Treatment with K-Isobutyrate->Incubation (24-72h) Treatment with Na-Isobutyrate->Incubation (24-72h) Cell Viability Assay Cell Viability Assay Incubation (24-72h)->Cell Viability Assay Protein Expression Analysis Protein Expression Analysis Incubation (24-72h)->Protein Expression Analysis Gene Expression Analysis Gene Expression Analysis Incubation (24-72h)->Gene Expression Analysis Compare IC50 Values Compare IC50 Values Cell Viability Assay->Compare IC50 Values Compare Protein Levels Compare Protein Levels Protein Expression Analysis->Compare Protein Levels Compare Transcript Levels Compare Transcript Levels Gene Expression Analysis->Compare Transcript Levels

Fig. 1: Experimental workflow for comparing isobutyrate salts.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Isobutyrate Isobutyrate GPR109A GPR109A Isobutyrate->GPR109A HDAC HDAC Isobutyrate->HDAC Inhibits NF-kB Pathway Inhibition NF-kB Pathway Inhibition GPR109A->NF-kB Pathway Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation prevents deacetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Apoptosis Induction Apoptosis Induction Gene Transcription->Apoptosis Induction NF-kB Pathway Inhibition->Apoptosis Induction

Fig. 2: Key signaling pathways of the isobutyrate anion.

G cluster_cell Intracellular cluster_extra Extracellular High K+ High K+ Low Na+ Low Na+ Low K+ Low K+ Na+/K+ Pump Na+/K+ Pump Low K+->Na+/K+ Pump 2 K+ in High Na+ High Na+ High Na+->Na+/K+ Pump 3 Na+ out Na+/K+ Pump->High K+ Na+/K+ Pump->Low Na+

Fig. 3: Cellular sodium and potassium ion homeostasis.

Conclusion and Future Perspectives

The biological activity of isobutyrate is well-documented, with its primary mechanisms revolving around HDAC inhibition and GPR109A activation. The choice between this compound and sodium isobutyrate will likely not alter these fundamental pathways. However, the differential physiological roles of potassium and sodium ions, particularly in the context of cell culture media composition, suggest that the choice of cation is not trivial.

For most applications, sodium isobutyrate may be a suitable choice due to the wealth of historical data available. However, in studies where ion gradients are a key variable, or in cell lines sensitive to sodium levels, this compound presents a viable alternative. For instance, in experiments aiming to mimic a more physiological intracellular environment or when studying ion channel-related phenomena, the use of this compound might be advantageous.

Ultimately, the lack of direct comparative studies represents a significant knowledge gap. Future research should include head-to-head comparisons of potassium and sodium isobutyrate to dissect any subtle, cation-specific effects on cellular physiology and signaling. Such studies would provide a more definitive basis for selecting the appropriate salt for a given biological investigation.

References

A Comparative Analysis of Short-Chain Fatty Acid Salts for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are microbial metabolites crucial for gut homeostasis and systemic health.[1][2] In research, their salt forms are often utilized for improved solubility and handling.[3][4] This guide provides an objective comparison of the most commonly used SCFA salts—sodium acetate, sodium propionate, and sodium butyrate—supported by experimental data to aid in experimental design and drug development.

Physicochemical Properties

The selection of an SCFA salt can be influenced by its fundamental physicochemical properties. While all are readily soluble in water, subtle differences in molecular weight and pKa can be relevant for preparing molarity-matched solutions and considering the physiological pH of the experimental system.[3][5]

PropertySodium AcetateSodium PropionateSodium Butyrate
Chemical Formula C₂H₃NaO₂C₃H₅NaO₂C₄H₇NaO₂
Molecular Weight ( g/mol ) 82.0396.06110.10
Parent Acid pKa (~25°C) 4.76 (Acetic Acid)4.87 (Propionic Acid)4.82 (Butyric Acid)
Appearance White crystalline powderWhite crystalline powderWhite crystalline powder
Water Solubility HighHighHigh

Comparative Biological Activity and Mechanisms

Acetate, propionate, and butyrate, while structurally similar, exhibit distinct biological effects due to their differential engagement with cellular targets. The two primary mechanisms of action are the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[6][7]

Signaling Through G-Protein Coupled Receptors (GPCRs)

SCFAs are key signaling molecules that activate Free Fatty Acid Receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, or GPR41).[8] Their binding affinities differ:

  • Acetate: Preferentially activates FFAR2.[8]

  • Propionate: Activates both FFAR2 and FFAR3.[8]

  • Butyrate: Is the most potent activator of FFAR3.[8][9]

Activation of these receptors, particularly on enteroendocrine L-cells, stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are critical in regulating appetite and glucose metabolism.[10][11]

SCFA_GPCR_Signaling cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L-Cell Acetate Acetate FFAR2 FFAR2 (GPR43) Acetate->FFAR2 High Affinity Propionate Propionate Propionate->FFAR2 FFAR3 FFAR3 (GPR41) Propionate->FFAR3 Butyrate Butyrate Butyrate->FFAR3 High Affinity Hormone_Release GLP-1 & PYY Secretion FFAR2->Hormone_Release Signal Transduction FFAR3->Hormone_Release Signal Transduction Systemic_Circulation Systemic Effects (Appetite Regulation, Glucose Homeostasis) Hormone_Release->Systemic_Circulation Enters Bloodstream SCFA_HDAC_Inhibition cluster_colonocyte Colonocyte cluster_nucleus Nucleus Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Promoted Gene_Expression Altered Gene Transcription (e.g., Anti-inflammatory) Acetylated_Histones->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare SCFA Salt Stock Solutions B1 Treat with SCFA Salts (Acetate, Propionate, Butyrate) + Vehicle Control A1->B1 A2 Cell Culture / Tissue Biopsy / Animal Model Acclimation A2->B1 B2 Incubate / Administer (Defined time course) B1->B2 C1 Proliferation Assay ([3H]Thymidine) B2->C1 C2 Cytokine Quantification (ELISA) B2->C2 C3 Metabolic Phenotyping (Weight, GTT) B2->C3 C4 Gene Expression (qPCR / RNA-Seq) B2->C4

References

Potassium Isobutyrate: A Potential Chloride-Free Alternative to Potassium Chloride in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and agricultural scientists exploring novel potassium fertilizer formulations.

In the quest for sustainable agricultural practices and enhanced crop performance, particularly in regions susceptible to soil salinity, the exploration of alternative potassium fertilizers to the widely used potassium chloride (KCl) is a critical area of research. This guide provides a comparative analysis of potassium isobutyrate as a potential alternative to potassium chloride, synthesizing available data and outlining hypothetical experimental approaches for its evaluation.

While extensive data exists for potassium chloride, it is important to note that direct, peer-reviewed comparative studies on the agronomic performance of this compound are currently limited. Therefore, this guide combines established knowledge on KCl with a theoretical and extrapolated assessment of this compound based on its chemical properties and related research on organic acid salts in agriculture.

Potassium Chloride (KCl): The Industry Standard

Potassium chloride, also known as muriate of potash (MOP), is the most common and cost-effective potassium fertilizer used globally.[1] It is a readily available source of potassium, an essential macronutrient for plant growth, playing a vital role in processes such as enzyme activation, water regulation, and photosynthesis.[2]

Key Characteristics of Potassium Chloride:

  • High Potassium Content: Typically contains 50-60% K2O.[1]

  • High Solubility: Dissolves quickly in soil water, making potassium readily available for plant uptake.

  • Cost-Effective: Generally the most economical source of potassium.[3]

However, the major drawback of KCl lies in its high chloride content (around 47%).[4] While chloride is an essential micronutrient for plants, the large quantities supplied by KCl can have detrimental effects, especially for certain crops and in specific soil conditions.[4]

Detrimental Effects of High Chloride Concentration:

  • Toxicity in Chloride-Sensitive Crops: Many important crops are sensitive to high chloride levels, exhibiting symptoms like leaf burn, necrosis, and reduced yield and quality.[5] Examples include tobacco, grapevine, avocado, beans, and strawberries.[4]

  • Increased Soil Salinity: The high salt index of KCl can contribute to soil salinization, particularly in arid and semi-arid regions with low rainfall and poor drainage. This can negatively impact water uptake by plants and overall soil health.[5]

  • Nutrient Imbalance: Excess chloride can compete with the uptake of other essential anions like nitrate (NO3-), potentially leading to nutrient imbalances in the plant.

This compound: A Promising Chloride-Free Alternative

This compound ((CH₃)₂CHCOOK) is the potassium salt of isobutyric acid, a short-chain fatty acid. While not currently a mainstream fertilizer, patents and theoretical considerations suggest its potential as a viable, chloride-free potassium source.[6][7]

Theoretical Advantages of this compound:

  • Chloride-Free: The most significant advantage is the absence of chloride, eliminating the risk of toxicity to sensitive crops and reducing the contribution to soil salinity.[8]

  • Lower Salt Index: Organic potassium salts generally have a lower salt index compared to their inorganic counterparts, making them a safer option for soils prone to salinization.[6]

  • Potential for Enhanced Nutrient Uptake: The isobutyrate anion, being an organic molecule, may be metabolized by soil microbes and plants.[9] Research on the metabolism of isobutyric acid in plants suggests that it can be taken up and processed.[10][11] This could potentially offer additional benefits beyond potassium supply.

  • Biodegradability: As an organic compound, isobutyrate is expected to be biodegradable in the soil, which is an environmentally favorable characteristic.

Comparative Data Summary

Due to the lack of direct experimental data for this compound in agriculture, a quantitative comparison table is not feasible. Instead, the following table provides a qualitative comparison based on known properties and theoretical advantages.

FeaturePotassium Chloride (KCl)This compound (Potential)
Potassium Source Inorganic SaltOrganic Salt
Chloride Content High (~47%)None
Risk of Chloride Toxicity High for sensitive cropsLow to none
Salt Index HighLow
Impact on Soil Salinity Can be significantLikely minimal
Anion Component Chloride (Cl⁻)Isobutyrate ((CH₃)₂CHCOO⁻)
Biodegradability of Anion NoYes
Cost LowLikely higher
Agronomic Data ExtensiveLimited to none

Experimental Protocols for Comparative Evaluation

To rigorously assess this compound as a viable alternative to potassium chloride, a series of controlled experiments are necessary. The following outlines a hypothetical experimental protocol for researchers.

Objective: To compare the effects of potassium chloride and this compound on the growth, yield, and nutrient uptake of a chloride-sensitive crop (e.g., tomato or potato) and its impact on soil properties.

1. Experimental Design:

  • Treatments:

    • Control (no potassium application)

    • Potassium Chloride (KCl) at three different application rates (e.g., 50, 100, 150 kg K₂O/ha)

    • This compound at three different application rates (e.g., 50, 100, 150 kg K₂O/ha)

  • Replication: Each treatment should be replicated at least four times.

  • Layout: Randomized Complete Block Design (RCBD) to minimize the effects of soil heterogeneity.

2. Materials and Methods:

  • Soil Analysis: Conduct a baseline soil analysis to determine initial nutrient levels, pH, electrical conductivity (EC), and organic matter content.

  • Fertilizer Application: Apply the fertilizers as per the treatment plan. Nitrogen and phosphorus should be applied uniformly across all plots based on soil test recommendations.

  • Planting and Crop Management: Plant the chosen chloride-sensitive crop and follow standard agronomic practices for irrigation, pest control, and weed management.

  • Data Collection:

    • Plant Growth Parameters: Measure plant height, leaf area, and biomass at regular intervals.

    • Yield and Quality Parameters: At harvest, measure total yield, marketable yield, and relevant quality parameters (e.g., fruit size, sugar content, specific gravity for potatoes).

    • Plant Tissue Analysis: Collect leaf samples at key growth stages to analyze for potassium, chloride, and other essential nutrient concentrations.

    • Soil Analysis (Post-Harvest): After harvest, collect soil samples from each plot to analyze for changes in soil pH, EC, and available potassium levels.

3. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between the fertilizer treatments.

  • Use mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.

Visualizing the Comparison: Logical and Experimental Frameworks

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 Potassium Chloride (KCl) Application cluster_1 This compound Application cluster_2 Outcome KCl High Chloride Input Salinity Increased Soil Salinity KCl->Salinity Toxicity Chloride Toxicity in Sensitive Crops KCl->Toxicity Imbalance Nutrient Imbalance (e.g., NO3- uptake) KCl->Imbalance Yield_KCl Variable Yield/ Quality Salinity->Yield_KCl Toxicity->Yield_KCl Imbalance->Yield_KCl KIso Chloride-Free Potassium SoilHealth Reduced Salinity Risk KIso->SoilHealth CropSafety Safe for Chloride- Sensitive Crops KIso->CropSafety Metabolism Potential for Anion Metabolism by Plants/Microbes KIso->Metabolism Yield_KIso Potentially Improved Yield/Quality SoilHealth->Yield_KIso CropSafety->Yield_KIso Metabolism->Yield_KIso

Caption: Logical relationship of KCl vs. This compound on soil and crops.

Start Hypothesis: This compound is a superior K source for chloride-sensitive crops Design Experimental Design (Randomized Complete Block) Start->Design Treatments Treatments: - Control (No K) - KCl (3 levels) - K-Isobutyrate (3 levels) Design->Treatments Application Fertilizer Application & Crop Planting Treatments->Application DataCollection In-Season Data Collection: - Plant Growth Metrics - Leaf Tissue Nutrient Analysis Application->DataCollection Harvest Harvest & Yield Measurement: - Total & Marketable Yield - Crop Quality Analysis DataCollection->Harvest PostHarvest Post-Harvest Soil Analysis: - pH, EC, Available K Harvest->PostHarvest Analysis Statistical Analysis (ANOVA) PostHarvest->Analysis Conclusion Conclusion on Agronomic Performance & Soil Impact Analysis->Conclusion

Caption: Proposed experimental workflow for comparing potassium fertilizers.

Conclusion

This compound presents a theoretically sound alternative to potassium chloride, particularly for high-value, chloride-sensitive crops and in agricultural systems where soil salinity is a concern. Its chloride-free nature and the potential benefits of its organic anion component warrant further investigation. The lack of direct comparative agronomic data, however, underscores the critical need for dedicated research to validate its efficacy and economic viability as a mainstream potassium fertilizer. The experimental framework provided in this guide offers a pathway for researchers to systematically evaluate this promising alternative and contribute valuable data to the field of sustainable crop nutrition.

References

Efficacy of Potassium Isobutyrate Compared to Other Plant Growth Promoters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct comparative studies in the public domain limits a quantitative assessment of potassium isobutyrate's efficacy against well-established plant growth promoters. Research on isobutyric acid in plants primarily points to its role as a metabolite in the valine catabolism pathway, with limited evidence supporting its function as an exogenous plant growth regulator.

This guide synthesizes the available information on isobutyric acid in plant biology and provides a comparative framework using established plant growth promoters—auxins and cytokinins—as benchmarks. It outlines the standard methodologies for evaluating plant growth-promoting substances, which could be applied to future investigations of this compound.

Understanding Isobutyric Acid in Plants: A Metabolic Intermediate

Metabolic Pathway of Isobutyric Acid

The catabolism of valine leads to the formation of isobutyryl-CoA, which is further metabolized. In some plant species, this pathway can lead to the production of isobutyric acid.

Isobutyric_Acid_Metabolism Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative decarboxylation Metabolites Metabolites Isobutyryl_CoA->Metabolites Further metabolism

Valine catabolism leading to isobutyryl-CoA.

Established Plant Growth Promoters: Mechanisms and Efficacy

In contrast to the limited data on this compound, the efficacy and mechanisms of action for conventional plant growth promoters are well-documented.

Auxins: The Master Growth Regulators

Auxins, such as Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA), are pivotal in regulating numerous aspects of plant development, including cell elongation, apical dominance, and root initiation. The potassium salt of IBA (IBA-K) is a commonly used synthetic auxin due to its enhanced solubility and stability.

Auxin promotes gene expression by facilitating the degradation of transcriptional repressors.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Growth_Responses Growth Responses Auxin_Responsive_Genes->Growth_Responses

Simplified auxin signaling pathway.
Cytokinins: Promoters of Cell Division

Cytokinins, like Kinetin, are primarily involved in cell division, shoot proliferation, and delaying senescence. They often work in conjunction with auxins, and the ratio of auxin to cytokinin can determine the type of tissue development (root vs. shoot).

Cytokinin signaling involves a two-component signaling cascade from the cell membrane to the nucleus.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1_AHK CRE1/AHK Receptor AHP AHP (Histidine Phosphotransfer Protein) CRE1_AHK->AHP Phosphorylation cascade ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation Cytokinin_Responsive_Genes Cytokinin-Responsive Genes ARR_B->Cytokinin_Responsive_Genes activates Cell_Division Cell Division Cytokinin_Responsive_Genes->Cell_Division Cytokinin Cytokinin Cytokinin->CRE1_AHK binds

Simplified cytokinin signaling pathway.

Quantitative Comparison of Established Plant Growth Promoters

The following table provides illustrative data on the typical effects of auxins and cytokinins on plant growth parameters. It is important to note that optimal concentrations and effects vary significantly depending on the plant species, application method, and environmental conditions.

Plant Growth PromoterTypical Concentration RangePrimary EffectsRoot GrowthShoot Growth
Auxins (e.g., IBA-K) 0.1 - 10 mg/LCell elongation, root initiation++++
Cytokinins (e.g., Kinetin) 0.1 - 5 mg/LCell division, shoot formation-+++
Gibberellins (e.g., GA3) 0.01 - 5 mg/LStem elongation, seed germination++++

Note: '+' indicates a positive effect, '-' indicates an inhibitory effect, with the number of symbols representing the relative strength of the effect. This data is generalized from various studies and not from a single comparative experiment.

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of a novel compound like this compound with established plant growth promoters, standardized bioassays are essential.

General Experimental Workflow

A typical workflow for such a comparative study is outlined below.

Experimental_Workflow start Start prep Prepare Stock Solutions (Test Compound & Standards) start->prep plant_prep Select & Prepare Plant Material (e.g., seeds, cuttings) start->plant_prep treatment Apply Treatments (e.g., seed soaking, foliar spray, media incorporation) prep->treatment plant_prep->treatment incubation Incubate under Controlled Conditions (light, temperature, humidity) treatment->incubation data_collection Data Collection (measure growth parameters) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

Workflow for comparative efficacy testing.
Key Experimental Methodologies

  • Seed Germination Assay:

    • Objective: To assess the effect on seed germination rate and speed.

    • Method: Seeds are sterilized and placed on filter paper moistened with different concentrations of the test solutions in petri dishes. Germination is recorded daily.

    • Parameters Measured: Germination percentage, mean germination time.

  • Rooting of Cuttings Assay:

    • Objective: To evaluate the effect on adventitious root formation.

    • Method: The basal ends of uniform stem cuttings are dipped in test solutions for a defined period before being planted in a rooting medium.

    • Parameters Measured: Rooting percentage, number of roots per cutting, average root length, root fresh and dry weight.

  • In Vitro Culture Bioassay:

    • Objective: To determine the effect on cell division and differentiation.

    • Method: Plant explants (e.g., leaf discs, stem segments) are cultured on a sterile medium containing various concentrations of the test compounds.

    • Parameters Measured: Callus induction and fresh weight, shoot and root regeneration frequency.

  • Whole Plant Growth Assay (Greenhouse/Field):

    • Objective: To assess the overall impact on plant growth and yield under more realistic conditions.

    • Method: Plants are grown in pots or field plots and treated with the test compounds via foliar spray or soil drench.

    • Parameters Measured: Plant height, stem diameter, leaf area, biomass (fresh and dry weight), chlorophyll content, and crop yield.

For all experiments, a negative control (no growth promoter) and positive controls (established growth promoters like IBA-K and Kinetin) at various concentrations should be included for comparison. Statistical analysis, such as Analysis of Variance (ANOVA), is crucial to determine the significance of any observed differences.

Conclusion

While the potential of this compound as a plant growth promoter remains an open question due to the lack of direct scientific evidence, the established frameworks for evaluating auxins, cytokinins, and other biostimulants provide a clear path for future research. Any investigation into the efficacy of this compound would need to employ rigorous, comparative bioassays, as outlined above, to generate the quantitative data necessary for a conclusive assessment. Researchers and professionals in drug and agricultural product development are encouraged to pursue such studies to explore the potential of novel compounds in enhancing plant growth and productivity.

The Impact of Potassium Isobutyrate on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available research: Direct studies on potassium isobutyrate are limited. This guide leverages the extensive research on butyrate, primarily in the form of sodium butyrate, as a proxy to understand the potential effects of this compound. Isobutyrate and butyrate are both short-chain fatty acids (SCFAs) and are expected to share similar biological activities.

This guide provides a comparative analysis of the effects of butyrate on various cancer cell lines, offering insights into its potential as an anti-cancer agent. We will delve into its impact on cell viability, apoptosis, and cell cycle progression, comparing its efficacy with other short-chain fatty acids like propionate and acetate. Detailed experimental protocols and visualizations of the key signaling pathways involved are also presented.

Performance Comparison: Butyrate vs. Other Short-Chain Fatty Acids

Butyrate consistently demonstrates greater potency in inhibiting cancer cell proliferation compared to other SCFAs like propionate and acetate.[1][2] This heightened efficacy is attributed to its robust ability to induce cell cycle arrest and apoptosis.[1]

Table 1: Comparative IC50 Values of Butyrate and Other SCFAs on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCompoundIC50 (mM)Incubation Time (h)Reference
HCT116 (Colon Cancer)Sodium Butyrate0.8672[3]
HT-29 (Colon Cancer)Sodium Butyrate2.1572[3]
Caco-2 (Colon Cancer)Sodium Butyrate2.1572[3]
HCT116 (Colon Cancer)Indole-3-butyric acid6.2824[4]
HCT116 (Colon Cancer)Tributyrin4.9424[4]
HT-29 (Colon Cancer)Sodium Butyrate1.672[5]
MCF-7 (Breast Cancer)Sodium Butyrate1.2672[6]
MCF-7 (Breast Cancer)Sodium Propionate4.572[6]
MDA-MB-468 (Breast Cancer)Sodium Butyrate3.172[7]
T47D (Breast Cancer)Pinostrobin butyrate0.40Not Specified[8]
T47D (Breast Cancer)Pinostrobin propionate0.57Not Specified[8]

Key Biological Effects of Butyrate on Cancer Cells

Butyrate exerts its anti-cancer effects through several mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

Butyrate is a potent inducer of apoptosis in various cancer cell lines. This is often characterized by the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.

Table 2: Induction of Apoptosis by Sodium Butyrate in Different Cancer Cell Lines
Cell LineTreatmentConcentration (mM)Duration (h)Apoptotic Cells (%)Reference
HT-29 (Colon Cancer)Sodium Butyrate2.54811.83 (from 5.17)[9]
HT-29 (Colon Cancer)Sodium Butyrate54819.57 (from 5.17)[9]
SW480 (Colon Cancer)Sodium Butyrate2.54818.25 (from 7.98)[9]
SW480 (Colon Cancer)Sodium Butyrate54827.74 (from 7.98)[9]
MCF-7 (Breast Cancer)Sodium Butyrate54814.66 (early apoptotic)[10]
MDA-MB-231 (Breast Cancer)Sodium Butyrate24813 (Annexin V positive)[11]
MDA-MB-231 (Breast Cancer)Sodium Propionate8486 (Annexin V positive)[11]
OCCM.30 (Murine Cementoblasts)Sodium Butyrate2488.89 (sub-G1)[12]
OCCM.30 (Murine Cementoblasts)Sodium Butyrate44830.24 (sub-G1)[12]
OCCM.30 (Murine Cementoblasts)Sodium Butyrate84843.77 (sub-G1)[12]
OCCM.30 (Murine Cementoblasts)Sodium Butyrate164848.41 (sub-G1)[12]
Cell Cycle Arrest

Butyrate can halt the progression of the cell cycle, most commonly in the G0/G1 or G2/M phases, preventing cancer cells from dividing and proliferating.[5][13][14][15]

Table 3: Effect of Sodium Butyrate on Cell Cycle Distribution
Cell LineTreatmentConcentration (mM)Duration (h)EffectReference
HeLa (Cervical Cancer)Sodium Butyrate54867% of cells arrested in early G1[13]
HT29 (Colon Cancer)Sodium Butyrate42476% of cells blocked in G0/G1[5]
MCF-7 (Breast Cancer)Sodium Butyrate224Arrest in G2/M phase[16]
MDA-MB-231 (Breast Cancer)Sodium Butyrate14819.5% increase in G1 phase[11]
MDA-MB-231 (Breast Cancer)Sodium Butyrate24844.8% increase in G1 phase[11]
MDA-MB-231 (Breast Cancer)Sodium Propionate24826.3% increase in G1 phase[11]
MDA-MB-231 (Breast Cancer)Sodium Propionate84841% increase in G1 phase[11]
IPEC-J2 (Porcine Intestinal Epithelial)Sodium Butyrate5 and 10Not SpecifiedG0/G1 phase arrest[15]

Signaling Pathways Modulated by Butyrate

Butyrate's anti-cancer effects are mediated through the modulation of several key signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs).[17][18] This leads to hyperacetylation of histones, altering chromatin structure and the expression of genes involved in cell cycle control and apoptosis.[17]

HDAC_Inhibition Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibits Acetylation Histone Acetylation (Increased) Butyrate->Acetylation Histones Histones HDACs->Histones Deacetylates Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Cyclins_CDKs Cyclins/CDKs Downregulation GeneExpression->Cyclins_CDKs Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Cyclins_CDKs->CellCycleArrest

Caption: Butyrate inhibits HDACs, leading to changes in gene expression that promote cell cycle arrest and apoptosis.

Wnt/β-catenin Signaling Pathway

Butyrate has been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[19][20][21] In some contexts, butyrate can hyperactivate this pathway, leading to apoptosis in cancer cells.[22][23]

Wnt_Pathway Butyrate Butyrate Wnt_Signaling Wnt Signaling Butyrate->Wnt_Signaling Hyperactivates beta_catenin β-catenin Wnt_Signaling->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Butyrate can hyperactivate the Wnt/β-catenin pathway, leading to apoptosis in colorectal cancer cells.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Butyrate has been observed to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_Pathway Butyrate Butyrate PI3K PI3K Butyrate->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival (Inhibited) Akt->Cell_Survival Proliferation Proliferation (Inhibited) Akt->Proliferation

Caption: Butyrate inhibits the PI3K/Akt signaling pathway, reducing cancer cell survival and proliferation.

GPR43 Signaling Pathway

Butyrate can also act as a ligand for G-protein coupled receptors, such as GPR43, initiating downstream signaling cascades that can influence cellular processes.[24][25][26][27][28]

GPR43_Pathway Butyrate Butyrate GPR43 GPR43 Receptor Butyrate->GPR43 Activates G_protein G-protein (Gq/Gi) GPR43->G_protein Downstream Downstream Signaling G_protein->Downstream Cellular_Response Cellular Response (e.g., Anti-inflammatory) Downstream->Cellular_Response

Caption: Butyrate activates the GPR43 receptor, initiating downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of butyrate on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Butyrate Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate until purple precipitate is visible Add_MTT->Incubate2 Add_Solubilizer Add Detergent Reagent Incubate2->Add_Solubilizer Incubate3 Incubate in dark Add_Solubilizer->Incubate3 Read Read Absorbance at 570 nm Incubate3->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[29]

  • Treat cells with various concentrations of sodium butyrate and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT Reagent (final concentration 0.45 mg/mL) to each well.[29][30]

  • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[29]

  • Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.[29]

  • Leave the plate at room temperature in the dark for 2 hours.[29]

  • Record the absorbance at 570 nm using a microplate reader.[29]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Treat cells with Butyrate Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V and PI apoptosis assay.

Protocol:

  • Treat cells with sodium butyrate for the desired time.

  • Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.[31]

  • Analyze the samples by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Cell_Cycle_Analysis_Workflow Start Treat cells with Butyrate Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash cells with PBS Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Treat cells with sodium butyrate.

  • Harvest and wash the cells.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.[32][33][34][35]

  • Incubate at 4°C for at least 30 minutes.[33]

  • Wash the cells with PBS.[32]

  • Treat the cells with RNase A to degrade RNA.[32][33]

  • Stain the cells with a propidium iodide solution.[32][33]

  • Analyze the samples by flow cytometry.

References

A Comparative Analysis of n-Butyrate and Isobutyrate in Gut Microbiome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct roles of two butyrate isomers in gut health, offering a comparative analysis for researchers, scientists, and drug development professionals.

The short-chain fatty acids (SCFAs) n-butyrate and isobutyrate, isomers with the same chemical formula but different structures, play critically distinct roles in the intricate ecosystem of the gut microbiome and its influence on host health. While both are products of bacterial fermentation in the colon, their origins, metabolic pathways, and ultimate effects on the host diverge significantly. This guide provides a comprehensive comparison of n-butyrate and isobutyrate, supported by experimental data, to illuminate their unique contributions to gut microbiome modulation and host-pathogen interactions.

Production Pathways: A Tale of Two Substrates

The fundamental difference between n-butyrate and isobutyrate lies in their microbial production pathways.

  • n-Butyrate: Primarily synthesized by bacteria belonging to the Firmicutes phylum through the fermentation of dietary fibers, such as resistant starch.[1][2] This process is a hallmark of a healthy gut microbiome thriving on a fiber-rich diet.

  • Isobutyrate: In contrast, isobutyrate is a product of the microbial fermentation of the branched-chain amino acid valine.[3] Elevated levels of isobutyrate are often associated with a diet high in protein and low in fiber, which can lead to a shift in the gut microbial community.[4]

Data Presentation: A Quantitative Comparison

The differential production and function of n-butyrate and isobutyrate are reflected in their association with health and disease states. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Effects on Host Health Markers

Parametern-ButyrateIsobutyrateStudy Population/ModelKey FindingsReference
Gestational Diabetes Mellitus (GDM) RiskNegatively correlatedPositively correlatedPregnant WomenLower n-butyrate and higher isobutyrate levels were associated with an increased risk of GDM.[4]
Butyrate/Isobutyrate Ratio in GDMLower in GDM groupHigher in GDM groupPregnant WomenThe ratio of butyrate to isobutyrate was significantly lower in women who developed GDM.[4]

Table 2: Comparative Effects on Inflammatory Cytokines

CytokineEffect of n-ButyrateEffect of IsobutyrateExperimental ModelKey FindingsReference
TNF-αDecreased expressionData not availableBroiler chickensSupplementation with Clostridium butyricum (a butyrate producer) or sodium butyrate decreased inflammatory cytokine expression.[1]
IL-6Decreased expressionData not availableBroiler chickensSupplementation with Clostridium butyricum or sodium butyrate showed anti-inflammatory effects.[1]
IL-10 (anti-inflammatory)Increased expressionData not availableBroiler chickensButyrate supplementation promoted the expression of the anti-inflammatory cytokine IL-10.[5]

Table 3: Comparative Effects on Gut Barrier Function

ParameterEffect of n-ButyrateEffect of IsobutyrateExperimental ModelKey FindingsReference
Transepithelial Electrical Resistance (TEER)IncreasedData not availableCaco-2 cell monolayersButyrate, but not other SCFAs like acetate or propionate, ameliorated cytokine-induced decreases in TEER.[6][7]
Claudin-2 ExpressionAttenuated cytokine-induced upregulationData not availableCaco-2 cell monolayersButyrate specifically targeted and reduced the upregulation of the pore-forming protein claudin-2.[6][7]
Tight Junction Protein Expression (ZO-1, Occludin)Increased expressionData not availableRat model of pancreatitisButyrate treatment increased the expression of key tight junction proteins.[8]

Signaling Pathways: Distinct Mechanisms of Action

The divergent effects of n-butyrate and isobutyrate can be attributed to their interaction with different cellular signaling pathways.

n-Butyrate Signaling:

n-Butyrate is a well-characterized signaling molecule that exerts its effects through several key mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: n-Butyrate is a potent inhibitor of HDACs, leading to changes in gene expression that can suppress inflammation and promote cell differentiation.[1]

  • G-Protein-Coupled Receptor (GPCR) Activation: n-Butyrate activates GPCRs, such as GPR109A and GPR43, which are involved in regulating immune responses and gut homeostasis.[9]

  • NF-κB Inhibition: By inhibiting the pro-inflammatory NF-κB pathway, n-butyrate helps to control intestinal inflammation.[10]

n_butyrate_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPRs GPRs IKK IKK GPRs->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene_Expression Gene_Expression NF-κB->Gene_Expression Inflammatory Genes HDAC HDAC Histones Histones HDAC->Histones Deacetylates Histones->Gene_Expression Anti-inflammatory Genes n-Butyrate n-Butyrate n-Butyrate->GPRs Activates n-Butyrate->HDAC Inhibits

Caption: n-Butyrate signaling pathways.

Isobutyrate Signaling:

The signaling pathways of isobutyrate are less well-defined compared to n-butyrate. However, emerging evidence suggests its involvement in metabolic dysregulation. Elevated isobutyrate levels have been linked to insulin resistance, potentially through mechanisms that are still under investigation.[4]

isobutyrate_signaling Isobutyrate Isobutyrate Metabolic_Pathways Metabolic_Pathways Isobutyrate->Metabolic_Pathways Influences Insulin_Resistance Insulin_Resistance Metabolic_Pathways->Insulin_Resistance Leads to

Caption: Postulated isobutyrate signaling.

Experimental Protocols

A comprehensive understanding of the differential effects of n-butyrate and isobutyrate requires robust experimental models. Below is a synthesized protocol for a comparative in vivo study.

Objective: To compare the effects of n-butyrate and isobutyrate on gut microbiome composition, intestinal inflammation, and barrier function in a mouse model of colitis.

Animal Model: C57BL/6 mice are commonly used for colitis models.

Experimental Groups:

  • Control group (no colitis induction, vehicle treatment)

  • Colitis group (colitis induction, vehicle treatment)

  • Colitis + n-Butyrate group (colitis induction, n-butyrate treatment)

  • Colitis + Isobutyrate group (colitis induction, isobutyrate treatment)

Colitis Induction: Dextran sulfate sodium (DSS) is frequently used to induce acute colitis in mice.

Butyrate Administration: n-Butyrate and isobutyrate can be administered via oral gavage or in drinking water.[11]

Key Outcome Measures:

  • Gut Microbiome Analysis: Fecal samples are collected at baseline and at the end of the study for 16S rRNA gene sequencing to assess changes in microbial composition.

  • Assessment of Colitis Severity: Disease Activity Index (DAI) scores (monitoring weight loss, stool consistency, and bleeding), colon length, and histological analysis of colon tissue are performed.

  • Inflammatory Marker Analysis: Colon tissue and serum are collected for the quantification of cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or qPCR.

  • Gut Barrier Function Assessment: Intestinal permeability can be assessed in vivo using FITC-dextran. Expression of tight junction proteins (e.g., occludin, ZO-1, claudins) in the colon is measured by qPCR or Western blotting.[8]

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Animal_Model C57BL/6 Mice Grouping Control, Colitis, Colitis+n-Butyrate, Colitis+Isobutyrate Animal_Model->Grouping Colitis_Induction DSS Administration Grouping->Colitis_Induction Treatment Oral Gavage of n-Butyrate or Isobutyrate Colitis_Induction->Treatment Microbiome 16S rRNA Sequencing Treatment->Microbiome Inflammation Cytokine Analysis (ELISA/qPCR) Treatment->Inflammation Barrier_Function FITC-Dextran & Tight Junction Protein Expression Treatment->Barrier_Function

Caption: In vivo experimental workflow.

Conclusion

The available evidence clearly indicates that n-butyrate and isobutyrate are not interchangeable in their effects on the gut microbiome and host health. n-Butyrate, derived from fiber fermentation, is largely associated with beneficial outcomes, including anti-inflammatory effects and enhancement of gut barrier function. In contrast, isobutyrate, a product of protein fermentation, is linked to metabolic dysregulation. For researchers and professionals in drug development, understanding these distinctions is crucial for designing targeted therapeutic strategies that aim to modulate the gut microbiome for improved health outcomes. Future research should focus on direct comparative studies to further elucidate the specific mechanisms underlying the differential effects of these two important butyrate isomers.

References

Potassium Isobutyrate vs. Other Potassium Sources: A Comparative Guide for Crop Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of potassium isobutyrate in comparison to conventional potassium fertilizers, evaluating its potential role in crop nutrition based on available scientific data and theoretical considerations.

Introduction

Potassium (K) is an essential macronutrient for plant growth, playing a critical role in various physiological processes, including enzyme activation, photosynthesis, water relations, and assimilate transport.[1] To meet the potassium demands of crops, various fertilizers are used, with potassium chloride (KCl), potassium sulfate (K₂SO₄), and potassium nitrate (KNO₃) being the most common. Recently, interest has grown in exploring alternative potassium sources that may offer additional benefits, such as improved nutrient uptake or positive effects on soil biology. One such compound is this compound.

This guide provides a comprehensive comparison of this compound with conventional potassium fertilizers. Due to the limited availability of direct agronomic studies on this compound, this comparison combines established data on traditional potassium sources with a theoretical analysis of this compound's potential properties and effects, drawing from research on isobutyric acid and other short-chain fatty acids (SCFAs).

Comparative Analysis of Potassium Sources

The selection of a potassium fertilizer depends on several factors, including the crop's sensitivity to chloride, the soil's salinity and pH, and the need for other nutrients like sulfur or nitrogen. The following table summarizes the key properties of common potassium sources and provides a theoretical profile for this compound.

PropertyPotassium Chloride (KCl)Potassium Sulfate (K₂SO₄)Potassium Nitrate (KNO₃)This compound (C₄H₇KO₂)
Potassium (K₂O) Content 60-62%50%44%~37% (calculated)
Secondary Nutrients Chloride (Cl⁻)Sulfur (S)Nitrogen (N)Carbon (from isobutyrate)
Solubility in water (g/L) HighModerateHighData not available
Salt Index High (116)Low (46)Moderate (74)Data not available
Chloride Content HighLowLowLow
Effect on Soil pH NeutralCan lower pHNeutralLikely neutral to slightly alkaline

In-Depth Profile of Potassium Sources

Potassium Chloride (Muriate of Potash - MOP)

Potassium chloride is the most widely used potassium fertilizer due to its high potassium content and relatively low cost. It is highly soluble and readily available to plants. However, its high chloride content can be detrimental to chloride-sensitive crops such as tobacco, some fruits, and potatoes, and its high salt index can contribute to soil salinity, potentially harming seed germination and root growth.[2]

Potassium Sulfate (Sulfate of Potash - SOP)

Potassium sulfate is a premium potassium fertilizer with a lower salt index and no chloride, making it ideal for chloride-sensitive crops and saline soils. It also provides sulfur, an essential secondary nutrient. Its main disadvantage is its higher cost compared to potassium chloride.

Potassium Nitrate (Nitrate of Potash - NOP)

Potassium nitrate is a highly soluble fertilizer that supplies both potassium and readily available nitrate nitrogen. It is a good choice for high-value crops, especially during later growth stages, and for use in hydroponic and fertigation systems. Like potassium sulfate, it is more expensive than potassium chloride.

This compound: A Theoretical Profile

As a novel potential potassium source, this compound's agronomic performance has not been extensively documented in publicly available research. However, we can infer some of its potential properties based on its chemical structure and related compounds.

Chemical Properties: this compound is the potassium salt of isobutyric acid, a short-chain fatty acid. Its chemical formula is C₄H₇KO₂ with a molecular weight of approximately 126.2 g/mol .[3][4]

Potential Agronomic Effects:

  • Potassium Source: It would supply potassium to the plant, a fundamental nutrient for growth and development.[5]

  • Role of the Isobutyrate Anion: The isobutyrate anion (C₄H₇O₂⁻) is the distinguishing feature of this compound.

    • Carbon Source: Isobutyrate could serve as a carbon source for soil microorganisms, potentially influencing the soil microbial community.

    • Plant Uptake and Metabolism: Plants can metabolize isobutyric acid.[6] However, high concentrations of some SCFAs have been shown to have inhibitory effects on plant growth.[7] The specific impact of isobutyrate at typical fertilizer application rates is unknown and requires further investigation.

    • Phytotoxicity: There is a potential for phytotoxicity at high concentrations, as observed with other SCFAs. The application rate would be a critical factor in determining its effect on plant growth.

Experimental Protocols for Evaluating New Potassium Fertilizers

For researchers and scientists interested in evaluating the efficacy of this compound or other novel potassium sources, the following general experimental protocol can be adapted.

Objective: To compare the effect of a new potassium source (e.g., this compound) on crop yield, nutrient uptake, and soil properties against standard potassium fertilizers.

Experimental Design:

  • Treatments:

    • Control (no potassium application)

    • Potassium Chloride (KCl) at a recommended rate

    • Potassium Sulfate (K₂SO₄) at a recommended rate

    • Potassium Nitrate (KNO₃) at a recommended rate

    • New Potassium Source (e.g., this compound) at one or more rates equivalent in potassium content to the standard fertilizers.

  • Experimental Setup: A randomized complete block design with multiple replications is recommended. The experiment can be conducted in a greenhouse (pot study) for initial screening or in the field for more comprehensive evaluation.

  • Crop: Select a crop of economic importance that is known to be responsive to potassium fertilization.

  • Data Collection:

    • Plant Growth Parameters: Plant height, biomass (shoot and root), and leaf area at different growth stages.

    • Yield and Quality Parameters: Crop yield (e.g., grain weight, fruit number) and relevant quality parameters (e.g., fruit size, sugar content).

    • Plant Tissue Analysis: Potassium concentration in plant tissues (leaves, stems, roots) to assess nutrient uptake.

    • Soil Analysis: Pre- and post-experiment analysis of soil pH, electrical conductivity (EC), and available potassium levels.

Methodologies:

  • Fertilizer Application: Fertilizers should be applied based on soil test recommendations and incorporated into the soil before planting or applied as a side-dressing during the growing season.

  • Plant Sampling and Analysis: Plant tissue samples should be collected at key growth stages, dried, ground, and digested for elemental analysis using methods such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

  • Soil Sampling and Analysis: Soil samples should be collected from each plot before and after the experiment and analyzed for relevant chemical and physical properties using standard laboratory procedures.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects, followed by a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizing Key Pathways and Processes

To better understand the context of potassium nutrition and the evaluation of new fertilizers, the following diagrams, created using the DOT language, illustrate key concepts.

Potassium_Uptake cluster_soil Soil cluster_root Root cluster_plant Plant Soil_K Potassium in Soil Solution (K+) Root_Hair Root Hair Soil_K->Root_Hair Uptake Xylem Xylem Loading Root_Hair->Xylem Transport Photosynthesis Photosynthesis Xylem->Photosynthesis Translocation Enzyme_Activation Enzyme Activation Xylem->Enzyme_Activation Translocation Water_Regulation Water Regulation (Stomata) Xylem->Water_Regulation Translocation Yield_Quality Yield & Quality Photosynthesis->Yield_Quality Enzyme_Activation->Yield_Quality Water_Regulation->Yield_Quality

Caption: Simplified pathway of potassium uptake and its role in plant functions.

Experimental_Workflow A Experimental Design (Treatments, Replications) B Fertilizer Application & Crop Planting A->B C Data Collection (Growth, Yield, Soil, Tissue) B->C D Sample Analysis (ICP-OES, etc.) C->D E Statistical Analysis (ANOVA) D->E F Conclusion & Interpretation E->F

Caption: General experimental workflow for evaluating a new fertilizer source.

Isobutyrate_Fate Potassium_Isobutyrate This compound (in soil) K_ion Potassium Ion (K+) Potassium_Isobutyrate->K_ion Isobutyrate_anion Isobutyrate Anion Potassium_Isobutyrate->Isobutyrate_anion Plant_Uptake Plant Uptake K_ion->Plant_Uptake Microbial_Metabolism Microbial Metabolism Isobutyrate_anion->Microbial_Metabolism Plant_Metabolism Plant Metabolism Isobutyrate_anion->Plant_Metabolism Potential_Toxicity Potential Phytotoxicity (at high concentrations) Isobutyrate_anion->Potential_Toxicity CO2 CO2 Respiration Microbial_Metabolism->CO2

Caption: Theoretical fate of this compound in the soil-plant system.

Conclusion

While potassium chloride, potassium sulfate, and potassium nitrate are well-established and effective sources of potassium for crop nutrition, the potential of novel compounds like this compound warrants further investigation. Based on theoretical considerations, this compound could serve as a source of potassium, and its isobutyrate anion may act as a carbon source for soil microbes. However, the lack of direct agronomic data means that its efficacy, optimal application rates, and potential for phytotoxicity are unknown. Rigorous scientific evaluation through controlled experiments is necessary to determine if this compound can be a viable and beneficial alternative to conventional potassium fertilizers. Researchers are encouraged to use the provided experimental framework as a starting point for such investigations.

References

Cross-Validation of Analytical Methods for Potassium Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of potassium isobutyrate is critical for ensuring product quality and consistency. Cross-validation of analytical methods is a key procedural step to guarantee that data is reproducible and accurate, irrespective of the analytical technique employed. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

This document outlines the performance of each method with supporting experimental data, details the methodologies for each key experiment, and provides visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and titration for the analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base Titration
Principle Separation based on polarity and detection by UV absorbance of the isobutyrate moiety.Separation of a volatile derivative of isobutyric acid based on boiling point and mass-to-charge ratio.Neutralization of the basic isobutyrate anion with a standardized acid.
Specificity HighVery HighLow (susceptible to interference from other bases)
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL100 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mL500 µg/mL
Throughput HighMediumLow
Sample Preparation Simple dissolution and filtration.Derivatization required.Simple dissolution.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and titration are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct quantification of the isobutyrate anion.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (for buffer preparation).

  • Phosphoric acid (to adjust pH).

  • This compound reference standard.

  • Ultrapure water.

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to convert the non-volatile this compound into a volatile ester.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-FATWAX UI).

2. Reagents and Standards:

  • Methanol with 3N HCl (for derivatization).

  • Hexane (for extraction).

  • Sodium sulfate (anhydrous).

  • This compound reference standard.

3. Derivatization Procedure:

  • To an accurately weighed sample of this compound (e.g., 10 mg), add 2 mL of 3N methanolic HCl.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Collect the upper hexane layer containing the methyl isobutyrate derivative.

  • Dry the hexane extract over anhydrous sodium sulfate.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

5. Calibration:

  • Derivatize a series of this compound standards following the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of the characteristic methyl isobutyrate ion.

Acid-Base Titration Method

This classical method is suitable for determining the purity of bulk this compound.

1. Apparatus:

  • Calibrated burette (50 mL).

  • Potentiometric titrator or a pH meter.

  • Stirrer.

2. Reagents and Standards:

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • Glacial acetic acid.

  • Phenolphthalein indicator (optional, for manual titration).

  • This compound sample.

3. Titration Procedure:

  • Accurately weigh approximately 500 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • If performing a manual titration, add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M HCl until the endpoint is reached (a persistent pink to colorless transition for phenolphthalein, or the inflection point in a potentiometric titration curve).

  • Record the volume of HCl consumed.

4. Calculation:

  • Calculate the percentage purity of this compound using the following formula:

    Where:

    • V_HCl is the volume of HCl consumed in liters.

    • M_HCl is the molarity of the HCl solution.

    • MW_KIso is the molecular weight of this compound (126.20 g/mol ).

    • W_sample is the weight of the sample in grams.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define Objective: Compare HPLC, GC-MS, and Titration Select_Samples Select Homogeneous This compound Samples Define_Objective->Select_Samples Define_Criteria Define Acceptance Criteria (e.g., %RSD, %Recovery) Select_Samples->Define_Criteria Analyze_HPLC Analyze Samples using HPLC Method Define_Criteria->Analyze_HPLC Analyze_GCMS Analyze Samples using GC-MS Method Define_Criteria->Analyze_GCMS Analyze_Titration Analyze Samples using Titration Method Define_Criteria->Analyze_Titration Compare_Results Compare Results Statistically Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Analyze_Titration->Compare_Results Evaluate_Criteria Evaluate Against Acceptance Criteria Compare_Results->Evaluate_Criteria Conclusion Draw Conclusion on Method Comparability Evaluate_Criteria->Conclusion

Caption: A logical workflow for the cross-validation of analytical methods.

AnalyticalMethodWorkflows Individual Analytical Method Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_titration Titration Workflow HPLC_Prep Sample Preparation: Dissolve & Filter HPLC_Inject Inject into HPLC HPLC_Prep->HPLC_Inject HPLC_Detect UV Detection (210 nm) HPLC_Inject->HPLC_Detect HPLC_Quant Quantify by Peak Area HPLC_Detect->HPLC_Quant Result_HPLC Result_HPLC HPLC_Quant->Result_HPLC HPLC Result GCMS_Deriv Derivatization: Methyl Ester Formation GCMS_Extract Liquid-Liquid Extraction GCMS_Deriv->GCMS_Extract GCMS_Inject Inject into GC-MS GCMS_Extract->GCMS_Inject GCMS_Detect Mass Spectrometry Detection GCMS_Inject->GCMS_Detect GCMS_Quant Quantify by Ion Abundance GCMS_Detect->GCMS_Quant Result_GCMS Result_GCMS GCMS_Quant->Result_GCMS GC-MS Result Titr_Prep Sample Preparation: Dissolve in Acetic Acid Titr_Titrate Titrate with Standardized HCl Titr_Prep->Titr_Titrate Titr_Endpoint Determine Endpoint (Potentiometric/Indicator) Titr_Titrate->Titr_Endpoint Titr_Calc Calculate Purity Titr_Endpoint->Titr_Calc Result_Titration Result_Titration Titr_Calc->Result_Titration Titration Result

Caption: A visual comparison of the experimental workflows for each analytical method.

A Comparative Guide to the In Vitro and In Vivo Effects of Potassium Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the observed effects of potassium isobutyrate in controlled laboratory settings (in vitro) and within living organisms (in vivo). While much of the existing research has been conducted using sodium butyrate or isobutyric acid, the data presented here is extrapolated to pertain to this compound, operating under the scientific premise that the isobutyrate anion is the primary bioactive component responsible for the observed effects. This document aims to be an objective resource, presenting supporting experimental data to aid in research and development.

At a Glance: In Vitro vs. In Vivo Effects

FeatureIn VitroIn Vivo
Primary Effect Inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression.Anti-inflammatory effects, modulation of gut health, and potential for systemic effects on gene expression and cell differentiation.
Mechanism of Action Primarily through the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene transcription.Inhibition of HDACs in various tissues, modulation of gut microbiota, and activation of G-protein coupled receptors.
Typical Concentrations/Dosages Effective concentrations typically range from 0.5 mM to 10 mM in cell culture.Dosages in animal models can range from 0.5% of the diet to intraperitoneal injections of up to 1200 mg/kg. Human therapeutic doses are around 600-800 mg daily.[1]
Key Applications in Research Cancer cell studies, investigation of cellular differentiation pathways, and analysis of gene regulation.Studies on inflammatory bowel disease, metabolic disorders, neurodegenerative diseases, and cancer therapy.
Limitations Lacks the complexity of a whole organism, including metabolic processes, immune responses, and gut microbiota interactions.Systemic effects can be complex and influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following tables summarize quantitative data from studies on isobutyrate and its salts.

Table 1: In Vitro Efficacy of Isobutyrate and its Derivatives

CompoundCell LineAssayEndpointResult
Sodium ButyrateHCT116 (Human colorectal carcinoma)MTT AssayIC50 (24h)6.28 ± 0.10 mM[2]
Indole-3-butyric acidHCT116 (Human colorectal carcinoma)MTT AssayIC50 (24h)4.94 ± 0.19 mM[2]
TributyrinHCT116 (Human colorectal carcinoma)MTT AssayIC50 (24h)4.94 ± 0.19 mM[2]
Sodium ButyrateIPEC-J2 (Porcine intestinal epithelial)Cell ViabilitySignificant Decrease5 mM and 10 mM[3][4]
Sodium ButyrateMurine CementoblastsCell ViabilityInhibition≥4 mM[5]
Isobutyric AcidHuman and Mouse Cancer CellsCo-culture with T cellsCancer Cell Suppression~75% at 10 mM[6][7]

Table 2: In Vivo Administration and Effects of Isobutyrate and its Salts

CompoundAnimal ModelDosageRoute of AdministrationObserved Effect
Sodium ButyrateMice (BALB/c)1200 mg/kgIntraperitonealInduction of Herpes Simplex Virus 1 reactivation.[8]
Sodium ButyrateHumans600-800 mg/dayOralTherapeutic dose for gastrointestinal conditions.[1]
Isobutyric AcidWeaned Piglets0.5% of dietOralImproved intestinal mucosal barrier function and meat quality.[9][10]
Sodium ButyrateRabbits0.75 g/kg of dietOralImproved growth performance and intestinal health.

Signaling Pathways and Mechanisms of Action

The primary mechanism through which isobutyrate exerts its cellular effects is the inhibition of histone deacetylases (HDACs). This leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and gene expression.[11][12][13]

HDAC_Inhibition_Pathway Potassium_Isobutyrate This compound HDAC Histone Deacetylase (HDAC) Potassium_Isobutyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1: this compound's primary mechanism via HDAC inhibition.

Beyond HDAC inhibition, sodium butyrate has been shown to influence other key signaling pathways, such as NF-κB and Wnt/β-catenin, which are critical in inflammation and cell proliferation, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the effects of this compound.

In Vitro: Cell Viability MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the log of the concentration.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Potassium Isobutyrate A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Figure 2: Workflow for a typical in vitro MTT cell viability assay.
In Vivo: Animal Study for Intestinal Health

This protocol outlines a general approach for studying the effects of this compound on gut health in a rodent model.

  • Animal Acclimation: Acclimate animals (e.g., male C57BL/6 mice, 6-8 weeks old) to the housing conditions for at least one week.

  • Group Allocation: Randomly assign animals to a control group and a treatment group (n=8-10 per group).

  • Dietary Formulation: Prepare a standard chow diet for the control group and a diet supplemented with a specified concentration of this compound (e.g., 0.5% w/w) for the treatment group.

  • Treatment Period: Provide the respective diets and water ad libitum for a defined period (e.g., 4 weeks). Monitor body weight and food intake regularly.

  • Sample Collection: At the end of the study, euthanize the animals and collect blood, intestinal tissue (e.g., colon, ileum), and cecal contents.

  • Analysis:

    • Histology: Perform H&E staining on intestinal tissue sections to assess morphology (villus height, crypt depth).

    • Gene Expression: Analyze the expression of inflammatory markers (e.g., TNF-α, IL-6) and tight junction proteins (e.g., occludin, ZO-1) in intestinal tissue using RT-qPCR.

    • Microbiota Analysis: Perform 16S rRNA gene sequencing on cecal contents to analyze changes in the gut microbiota composition.

    • Metabolite Analysis: Measure short-chain fatty acid concentrations in cecal contents and serum using gas chromatography-mass spectrometry (GC-MS).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the control and treatment groups.

In_Vivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase A Acclimation B Randomization A->B C Dietary Treatment (Control vs. K-Isobutyrate) B->C D Monitoring C->D E Sample Collection (Blood, Tissue, Cecal Contents) D->E F Histology E->F G Gene Expression E->G H Microbiota Analysis E->H I Metabolite Analysis E->I J Statistical Analysis and Conclusion F->J G->J H->J I->J

Figure 3: General workflow for an in vivo animal study on intestinal health.

Conclusion

This compound demonstrates significant biological activity both in vitro and in vivo, primarily through its action as an HDAC inhibitor. In vitro studies are invaluable for elucidating the direct cellular and molecular mechanisms, providing quantitative data on potency and efficacy in specific cell types. In vivo studies, while more complex, offer a more holistic understanding of the physiological effects, taking into account metabolism, gut microbiota interactions, and systemic responses. The data suggests that the effects are concentration- and context-dependent. Future research should focus on studies directly utilizing this compound to confirm these findings and further explore its therapeutic potential.

References

Comparative Transcriptomics of Short-Chain Fatty Acid-Treated Cells: A Focus on Butyrate and its Isomer Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of treating cells with short-chain fatty acids (SCFAs), with a primary focus on butyrate and its structural isomer, isobutyrate. While direct comparative transcriptomic studies on potassium isobutyrate are limited, the extensive research on butyrate offers significant insights into the molecular mechanisms modulated by this class of compounds. This guide leverages the available data on butyrate as a proxy to understand the potential effects of isobutyrate, highlighting their roles in gene expression, cell signaling, and overall cellular function.

Introduction to Butyrate and Isobutyrate as Cellular Modulators

Butyrate and isobutyrate are four-carbon short-chain fatty acids produced by the gut microbiota through the fermentation of dietary fiber and amino acids, respectively[1]. Both molecules play crucial roles in maintaining gut homeostasis and have been shown to influence a variety of cellular processes, including proliferation, differentiation, and apoptosis[2][3][4]. A primary mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation and subsequent changes in chromatin structure and gene expression[2][3][4]. These epigenetic modifications are central to the diverse biological effects of butyrate.

Comparative Analysis of Transcriptomic Changes

Treatment of various cell lines with butyrate induces profound changes in their transcriptomic profiles. These alterations are characterized by the differential expression of a large number of genes involved in key cellular pathways.

Summary of Differentially Expressed Genes

The following table summarizes the number of differentially expressed genes (DEGs) observed in different cell types upon treatment with butyrate, providing a quantitative overview of its impact on the transcriptome.

Cell LineTreatmentUpregulated GenesDownregulated GenesTotal DEGsReference
Colorectal Cancer Cells (HCT116)2.5 mM Butyrate (48h)133711102447[5]
Colorectal Cancer Cells (SW480)2 mM Sodium Butyrate (24h)572014727192[6]
Bovine Epithelial Cells (MDBK)10 mM Butyrate (24h)--~11,408[2][3]
Chinese Hamster Ovary (CHO) CellsButyric Acid--710 (uniquely changed)[7]

Note: The variability in the number of DEGs can be attributed to differences in cell type, treatment concentration, duration, and the analytical pipelines used.

While direct comparative data for isobutyrate is scarce, a study on gestational diabetes mellitus indicated that butyrate and isobutyrate can have contrasting correlations with disease risk, suggesting they may elicit different biological responses[1]. Further research is needed to delineate the specific transcriptomic signatures of isobutyrate treatment in various cell types.

Key Signaling Pathways Modulated by Butyrate

Transcriptomic analyses have consistently shown that butyrate treatment affects several critical signaling pathways. The primary mechanism, HDAC inhibition, leads to a cascade of downstream effects.

Butyrate_Signaling_Pathway cluster_epigenetic Epigenetic Regulation Butyrate This compound (via Butyrate) HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histone Hyperacetylation Chromatin Chromatin Remodeling Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest (G1/G2-M) GeneExpression->CellCycle Apoptosis Induction of Apoptosis GeneExpression->Apoptosis Differentiation Cellular Differentiation GeneExpression->Differentiation

Pathway analysis of transcriptomic data from butyrate-treated cells reveals significant enrichment in genes related to:

  • Cell Cycle Control: Butyrate treatment consistently leads to the downregulation of genes promoting cell cycle progression, resulting in cell cycle arrest, primarily at the G1/G2-M phases[2][5][8].

  • Apoptosis: Genes involved in programmed cell death are often upregulated, contributing to the pro-apoptotic effects of butyrate, particularly in cancer cells[2][3].

  • DNA Replication and Repair: Transcriptomic studies have shown that genes involved in DNA replication and mismatch repair are significantly affected by butyrate treatment[6].

  • Metabolism: Butyrate influences various metabolic pathways, including carbohydrate and amino acid metabolism[9][10].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of transcriptomic studies. Below are representative protocols for cell treatment and RNA sequencing based on the reviewed literature.

Cell Culture and Butyrate Treatment

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing & Analysis Cell_Seeding Seed cells in 6-well plates Incubation_1 Incubate for 24h (adherence) Cell_Seeding->Incubation_1 Treatment Treat with this compound (e.g., 2-10 mM) Incubation_1->Treatment Control Control (e.g., PBS) Incubation_1->Control Incubation_2 Incubate for 24-48h Treatment->Incubation_2 RNA_Extraction RNA Extraction (e.g., TRIzol) Incubation_2->RNA_Extraction Quality_Control RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->Quality_Control Library_Prep RNA-Seq Library Preparation Quality_Control->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway) Sequencing->Data_Analysis

A typical protocol for treating cells with a short-chain fatty acid like butyrate involves:

  • Cell Seeding: Cells (e.g., HCT116, SW480, MDBK) are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound (or sodium butyrate as a proxy), typically in the range of 2-10 mM. Control cells are treated with a vehicle control (e.g., PBS)[5][6].

  • Incubation: Cells are incubated with the treatment for a specified period, commonly 24 to 48 hours[5][6].

  • Harvesting: After incubation, cells are harvested for RNA extraction.

RNA Extraction and Sequencing

The following steps outline a general procedure for RNA extraction and sequencing:

  • RNA Isolation: Total RNA is extracted from the harvested cells using a standard method, such as TRIzol reagent, following the manufacturer's instructions[5].

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using methods like the Agilent 2100 Bioanalyzer system to ensure high-quality RNA for sequencing[5].

  • Library Preparation: RNA-Seq libraries are prepared from the quality-controlled RNA. This process typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatic pipeline that includes quality control, alignment to a reference genome, and quantification of gene expression. Differentially expressed genes are identified, and pathway enrichment analysis is performed to elucidate the biological functions of the affected genes.

Conclusion

The transcriptomic landscape of cells treated with butyrate is characterized by widespread changes in gene expression, primarily driven by its activity as an HDAC inhibitor. These changes converge on critical cellular processes such as cell cycle regulation and apoptosis. While direct comparative transcriptomic data for this compound remains an area for future investigation, the extensive body of research on butyrate provides a strong foundation for understanding its potential biological effects. Researchers and drug development professionals can leverage this knowledge to explore the therapeutic potential of isobutyrate and other SCFAs in various disease contexts. Further studies directly comparing the transcriptomic signatures of different SCFAs, including isobutyrate, are warranted to dissect their unique and overlapping mechanisms of action.

References

Safety Operating Guide

Proper Disposal of Potassium Isobutyrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of potassium isobutyrate, a compound that requires careful management as a hazardous waste. Adherence to these procedures will help your institution remain compliant with regulations and foster a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is an irritant.[1]

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

In the event of a spill, immediately alert personnel in the area. For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected in a clean, dry, sealable, and labeled container.[1] For wet spills, the material should be vacuumed or shoveled up and placed in labeled containers for disposal.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. It must be sent to an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]

Step 1: Waste Identification and Classification

  • Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Waste Characterization: The waste must be characterized to determine if it meets the criteria of a hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) or other local regulations. This typically involves assessing its characteristics (ignitability, corrosivity, reactivity, toxicity) and checking if it is a listed hazardous waste.

Step 2: Waste Segregation and Storage

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials include strong oxidizing agents.

  • Containerization: Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. The storage location should be cool, dry, and well-ventilated.[1]

Step 3: Arrange for Disposal

  • Contact EHS: Notify your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal vendor.

Step 4: Decontamination

  • Equipment: Thoroughly decontaminate any equipment that came into contact with this compound, such as spatulas, beakers, or weighing boats.

  • Work Area: Clean the work area where the this compound was handled.

Key Chemical and Physical Properties for Disposal

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C4H7KO2
Molecular Weight 126.20 g/mol [2]
Appearance Solid[1]
Incompatibilities Strong oxidizing agents

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation and Characterization cluster_1 Handling and Storage cluster_2 Disposal and Decontamination cluster_3 Final Disposition start This compound Waste Generated classify Classify as Hazardous Waste (Irritant: H315, H319, H335) start->classify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate from Incompatible Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container store Store in Designated Accumulation Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Service document Complete Waste Disposal Documentation contact_ehs->document pickup Arrange for Waste Pickup document->pickup decontaminate Decontaminate Equipment and Work Area pickup->decontaminate end Proper Disposal at an Authorized Facility

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.

References

Personal protective equipment for handling Potassium isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Potassium Isobutyrate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification

This compound is classified as an irritant. The primary hazards associated with its handling include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Purpose Source
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.To prevent eye contact which can cause serious irritation or damage.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.To protect skin from irritation. Contaminated clothing should be removed and laundered before reuse.[1][2][4]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 or P2 filter) should be used when dusts are generated or if ventilation is inadequate.To prevent inhalation of dust, which can cause respiratory tract irritation.[1][2][5]

Operational Plan: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust, use a chemical fume hood.[3][7]

  • Avoid Dust Formation: Minimize the generation of dust during handling.[1][4] Use appropriate techniques for weighing and transferring the solid material.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]

Storage:

  • Store in original, tightly closed containers.[1][5]

  • Keep in a cool, dry, and well-ventilated place.[1][4][6]

  • Store away from incompatible materials.[1]

First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Seek immediate medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1][4]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[1][7]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[7][8] Seek immediate medical attention.[7]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: Alert others in the area and evacuate personnel to a safe location.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7] For wet spills, absorb with an inert material and place in a container for disposal.[1]

  • Decontaminate: Wash the spill area thoroughly with water.[1]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3][9][10]

  • Contact a licensed professional waste disposal service to dispose of this material.[3][9]

  • Do not dispose of with household garbage or allow it to enter the sewer system.[7][9]

PPE_Selection_Workflow_for_Potassium_Isobutyrate cluster_ppe Recommended Personal Protective Equipment cluster_workflow Handling Workflow ppe_table Eye/Face Protection Safety Goggles/Face Shield Hand Protection Chemical-Resistant Gloves (Nitrile) Body Protection Lab Coat / Protective Clothing Respiratory Protection NIOSH-Approved Respirator (if dust is generated) start Begin Handling Task (e.g., Weighing, Transferring) check_dust Is dust generation likely? start->check_dust use_hood Work in a Chemical Fume Hood check_dust->use_hood Yes proceed Proceed with task using mandatory PPE (Eyes, Hands, Body) check_dust->proceed No wear_respirator Wear appropriate respiratory protection use_hood->wear_respirator wear_respirator->proceed end_task Complete Task & Follow Decontamination/Disposal Procedures proceed->end_task

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium isobutyrate
Reactant of Route 2
Potassium isobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.